2-Bromo-6-fluoroanisole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-fluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSQPLJXDTXSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582876 | |
| Record name | 1-Bromo-3-fluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845829-94-9 | |
| Record name | 1-Bromo-3-fluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-fluoro-2-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 2-Bromo-6-fluoroanisole
An In-Depth Technical Guide to 2-Bromo-6-fluoroanisole (CAS: 845829-94-9): Properties, Synthesis, and Applications
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. This compound (CAS No. 845829-94-9) has emerged as a highly valuable and versatile intermediate.[1] Its unique trifunctional substitution pattern—comprising a nucleophilic methoxy group, a directing fluoro group, and a reactive bromo group—offers a sophisticated handle for chemists to construct complex molecular architectures with high precision.[1] This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth examination of its properties, field-proven synthesis protocols, reactivity, and critical applications, designed for researchers and drug development professionals.
Section 1: Core Physicochemical Properties and Specifications
The utility of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. These parameters dictate storage conditions, reaction setup, and safety protocols. All quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 845829-94-9 | [1][2][3] |
| Synonyms | 1-Bromo-3-fluoro-2-methoxybenzene | [1][2][4] |
| Molecular Formula | C₇H₆BrFO | [1][2][5] |
| Molecular Weight | 205.03 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [6][7] |
| Boiling Point | 208.6 ± 20.0 °C at 760 mmHg | [2][3] |
| Density | 1.532 ± 0.06 g/cm³ | [2][3] |
| Flash Point | 94.4 °C | [2][8] |
| Refractive Index | 1.518 | [2] |
| Storage | Store at 0-8°C or Room Temp, Sealed in Dry, Dark Place | [1][2][3] |
| PubChem ID | 16102688 | [1] |
| MDL Number | MFCD04974125 | [1] |
Section 2: Synthesis and Mechanistic Insights
A reliable and scalable synthesis is crucial for the widespread adoption of a building block. The most common and efficient laboratory-scale synthesis of this compound is achieved via the Williamson ether synthesis, starting from the commercially available 2-bromo-6-fluorophenol.
Workflow: Synthesis of this compound
Caption: Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol: Methylation of 2-bromo-6-fluorophenol
This protocol is a self-validating system, designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-bromo-6-fluorophenol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per 1 g of phenol). The choice of DMF, a polar aprotic solvent, is critical as it effectively dissolves the reactants and facilitates the SN2 reaction mechanism without protonating the base or the resulting phenoxide. Begin stirring and add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). K₂CO₃ is a mild and effective base for deprotonating the phenol to form the potassium phenoxide nucleophile in situ.
-
Reagent Addition: Slowly add methyl iodide (CH₃I, 1.2 eq) to the stirring suspension at room temperature (20-25°C).[2] The slight excess of the electrophile ensures the complete consumption of the valuable phenoxide intermediate.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours.[2] The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system, visualizing the disappearance of the starting phenol spot.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water (approx. 20 mL per 1 g of starting phenol). Extract the aqueous layer three times with diethyl ether or ethyl acetate. The organic layers are combined.
-
Purification: Wash the combined organic layers with water, followed by a saturated sodium chloride (brine) solution to remove residual DMF and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Final Product: The resulting crude oil is typically of high purity but can be further purified by vacuum distillation if necessary to yield this compound as a clear liquid.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the distinct reactivity of its functional groups. The bromine atom serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.
-
Cross-Coupling Reactions: The C-Br bond is readily activated by palladium or copper catalysts, enabling Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[9] This allows for the precise installation of aryl, heteroaryl, vinyl, alkynyl, and amino moieties.
-
Directed Ortho-Metalation: The potent ortho-directing ability of the methoxy group, potentially in concert with the fluoro group, could allow for lithiation at the C3 position, opening pathways for introducing other substituents.
Logical Relationship: Role in Cross-Coupling
Caption: Role as a key building block in palladium-catalyzed coupling.
Representative Protocol: Suzuki-Miyaura Coupling
This general protocol illustrates how this compound can be used to form a biaryl structure, a common motif in medicinal chemistry.
-
Inert Atmosphere: In an oven-dried flask under an argon or nitrogen atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Solvent and Base: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water. Add a degassed aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The subsequent purification steps are similar to those described in the synthesis protocol, often concluding with column chromatography to isolate the pure biaryl product.
Section 4: Applications in Research and Development
The unique electronic and steric properties of this compound make it a sought-after intermediate in several high-value R&D areas.
-
Pharmaceutical Development: It is a key intermediate for synthesizing a wide range of pharmaceuticals that target specific biological pathways.[1] It is explicitly noted as a reactant in the preparation of quinazolines, which function as c-Jun N-terminal kinase (JNK) inhibitors with good brain penetration, relevant for neurodegenerative diseases and oncology.[2]
-
Agrochemicals: The incorporation of both bromine and fluorine atoms can enhance the biological activity of molecules, making this compound a valuable precursor for novel and effective crop protection products like pesticides and herbicides.[1]
-
Material Science: The compound is used in developing advanced materials, including specialized polymers and coatings, where its chemical properties can impart enhanced durability and performance characteristics.[1]
Section 5: Safety and Handling
-
Hazard Identification: Based on related compounds, this compound should be treated as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[10][11][12] It may also cause respiratory irritation.[7][11][12]
-
Personal Protective Equipment (PPE):
-
Handling and Storage: Keep the container tightly closed and store in a cool, dry, and dark place as recommended.[1][3] Avoid contact with strong oxidizing agents.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it a strategic asset for chemists in drug discovery, agrochemical synthesis, and materials science. By understanding the principles outlined in this guide, researchers can confidently and safely leverage this powerful building block to construct the complex molecules that will drive future scientific advancements.
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- Preparation method of 2-bromo-6-fluoroaniline - WIPO P
- This compound: A Versatile Intermediate for Organic ... - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- This compound (C007B-054330) - Cenmed Enterprises. [Link]
- This compound - CRO SPLENDID LAB. [Link]
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google P
- Understanding 2-Bromo-6-fluoroquinoline: A Key Intermediate for Pharma & Materials - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 2-Bromo-6-fluoroaniline - PubChem. [Link]
- 2-Bromoanisole - Wikipedia. [Link]
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A Technical Guide to 2-Bromo-6-fluoroanisole: Properties, Synthesis, and Applications in Chemical R&D
Abstract: This technical guide provides a comprehensive overview of 2-Bromo-6-fluoroanisole (CAS No. 845829-94-9), a halogenated aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The document details the molecule's fundamental physicochemical properties, outlines a standard laboratory-scale synthesis and purification protocol, describes methods for analytical characterization, and explores its applications as a versatile synthetic intermediate. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this building block in complex molecule synthesis.
Core Physicochemical Properties
This compound, also known as 1-Bromo-3-fluoro-2-methoxybenzene, is a disubstituted anisole derivative. The strategic placement of the bromine and fluorine atoms ortho and meta to the methoxy group, respectively, imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[1] The core properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrFO | [1][2][3] |
| Molecular Weight | 205.03 g/mol | [1][2][4] |
| CAS Number | 845829-94-9 | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 208.6 ± 20.0 °C at 760 mmHg | [2][6] |
| Density | 1.532 g/cm³ (predicted) | [2][6] |
| Refractive Index | 1.518 | [2] |
| Flash Point | 94.4 °C | [2][7] |
Synthesis and Purification Strategies
The synthesis of this compound is most commonly achieved via the methylation of 2-bromo-6-fluorophenol. This route is favored due to the commercial availability of the phenol precursor and the high efficiency of the Williamson ether synthesis.
Causality in Synthetic Design
The choice of a strong base like sodium hydride (NaH) is critical for the quantitative deprotonation of the weakly acidic phenol, forming the corresponding phenoxide. This highly nucleophilic phenoxide readily attacks the methylating agent. Dimethyl sulfate or methyl iodide are common methylating agents; however, dimethyl sulfate is often preferred on a larger scale due to its lower cost and higher boiling point, although it is highly toxic and requires careful handling. Tetrahydrofuran (THF) is an excellent solvent choice as it is aprotic and effectively solvates the sodium phenoxide intermediate.
Detailed Synthesis Protocol: Methylation of 2-Bromo-6-fluorophenol
Materials:
-
2-Bromo-6-fluorophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfate (Me₂SO₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet, add 2-bromo-6-fluorophenol (1.0 eq).
-
Dissolve the phenol in anhydrous THF (approx. 5-10 mL per gram of phenol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add dimethyl sulfate (1.1 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification
The crude product is typically a yellow to brown oil. High purity (>97%) can be achieved via vacuum distillation or flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
A self-validating protocol for identity and purity assessment relies on a combination of chromatographic and spectroscopic methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for assessing purity and confirming the molecular weight.
-
Purity: A single major peak should be observed on the chromatogram.
-
Mass Spectrum: The electron ionization (EI) mass spectrum will show a characteristic molecular ion cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), two peaks of nearly equal intensity will be observed for the molecular ion (M⁺) and the M+2 ion. For C₇H₆BrFO, this corresponds to m/z values around 204 and 206.[2][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural confirmation.
-
¹H NMR: The spectrum will show distinct signals for the three aromatic protons and the methoxy group protons. The chemical shifts and coupling constants (J-values) will be influenced by the adjacent bromo and fluoro substituents. The methoxy group (–OCH₃) will appear as a singlet around 3.9 ppm.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The C-F and C-Br carbons will exhibit characteristic chemical shifts, and the aromatic carbons will show C-F coupling.
-
¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.
Analytical Validation Workflow
Caption: Quality control workflow for validating this compound.
Applications in Research and Development
This compound serves as a valuable building block for introducing the 2-fluoro-6-methoxyphenyl moiety into larger molecules.[1] Its utility stems from the differential reactivity of the C-Br bond.
Cross-Coupling Reactions
The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Reaction: Reaction with alkenes to form substituted alkenes.
The presence of the ortho-fluoro and meta-methoxy groups can electronically modulate the reactivity of the aromatic ring and influence the properties (e.g., metabolic stability, binding affinity) of the final product, a feature highly desirable in drug discovery.[9]
Grignard Reagent Formation
The compound can be converted into a Grignard reagent (2-fluoro-6-methoxyphenylmagnesium bromide) by reacting with magnesium metal. This nucleophilic reagent can then be used to react with a wide range of electrophiles (aldehydes, ketones, esters, etc.) to form new C-C bonds.
Role in Pharmaceutical and Agrochemical Synthesis
This intermediate is utilized in the synthesis pathways of various pharmaceuticals and agrochemicals.[1] The unique substitution pattern is often a key feature in molecules designed to target specific biological pathways or to enhance efficacy in crop protection products.[1] While specific drug candidates are often proprietary, the frequent appearance of the 2-fluoro-6-methoxyphenyl scaffold in patent literature underscores the importance of its precursor, this compound.
Safety and Handling
This compound is considered a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[12][13]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage is often at room temperature or refrigerated (0-8°C) to ensure long-term stability.[1][2][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[12]
References
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- Ningbo Inno Pharmchem Co., Ltd. (2025, April 8). Comprehensive Overview of 2-Bromo-6-fluoroaniline: Applications and Synthesis.
- Alfa Chemical. (n.d.). Good Price CAS 845829-94-9 | this compound for Sale.
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- WIPO Patentscope. (n.d.). 116063184 Preparation method of 2-bromo-6-fluoroaniline.
- Ningbo Inno Pharmchem Co., Ltd. (2025, October 18). This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development.
- PubChem. (n.d.). 2-Bromo-4-fluoroanisole.
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- Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). Understanding 2-Bromo-6-fluoroquinoline: A Key Intermediate for Pharma & Materials.
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2-Bromo-6-fluoroanisole chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-6-fluoroanisole
Foreword
In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and materials. Halogenated aromatic compounds serve as exceptionally versatile building blocks, offering multiple reaction handles for diversification. Among these, this compound (CAS No. 845829-94-9) emerges as a molecule of significant interest. Its unique substitution pattern—a bromine atom amenable to cross-coupling and organometallic transformations, a fluorine atom that modulates electronic properties and metabolic stability, and a directing methoxy group—provides a rich platform for synthetic exploration. This guide offers an in-depth examination of the chemical and physical properties of this compound, presenting field-proven insights into its synthesis, reactivity, and spectroscopic characterization to support researchers in leveraging its full potential.
Core Physicochemical & Structural Properties
This compound is a colorless to light yellow liquid at room temperature. The strategic placement of its functional groups dictates its physical properties and chemical behavior. The methoxy group acts as an ortho-, para- director in electrophilic aromatic substitution, though the steric hindrance from the adjacent bromine and the deactivating effect of the halogens make such reactions less common. The primary utility of this molecule lies in the reactivity of the carbon-bromine bond.
Data Presentation: Key Properties
| Property | Value | Source(s) |
| CAS Number | 845829-94-9 | [1][2] |
| Molecular Formula | C₇H₆BrFO | [2] |
| Molecular Weight | 205.03 g/mol | [2] |
| Boiling Point | ~208.6 °C (at 760 mmHg) | [3] |
| Density | ~1.531 g/cm³ | [3] |
| Appearance | Liquid | [2] |
| Storage | Store in a dark, dry place at room temperature. | [3] |
| Solubility | Soluble in common organic solvents like THF, Dioxane, DMF. | Inferred |
| InChI Key | RLSQPLJXDTXSCL-UHFFFAOYSA-N | [1][2] |
Synthesis of this compound
The most direct and reliable route to this compound is via the methylation of the corresponding phenol, 2-bromo-6-fluorophenol. This transformation is a classic example of the Williamson ether synthesis, an SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[4][5]
Workflow: Williamson Ether Synthesis
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Williamson Etherification
This protocol is based on a reported procedure for the synthesis of this compound and the general principles of the Williamson ether synthesis.[3]
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-fluorophenol (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and N,N-dimethylformamide (DMF, approx. 0.5 M).
-
Reaction Initiation: Stir the suspension at room temperature for 10-15 minutes.
-
Methylation: Add methyl iodide (CH₃I, 1.5 equiv.) dropwise to the mixture.
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) or continue stirring at room temperature. The reaction cited proceeds at 20°C for 24 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up:
-
Cool the mixture to room temperature and dilute with water.
-
Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield pure this compound.
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct regions: the aromatic region and the upfield methoxy signal.
-
Aromatic Region (δ 6.8 - 7.5 ppm): The three aromatic protons will form a complex multiplet pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The proton at C4 (para to the methoxy group) will likely be the most downfield, appearing as a doublet of doublets or a triplet. The protons at C3 and C5 will also show complex splitting.
-
Methoxy Protons (δ ~3.9 ppm): The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, as they have no adjacent protons to couple with.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display seven distinct signals.
-
Aromatic Carbons (δ 110 - 160 ppm):
-
C-F (¹JCF ≈ 240-260 Hz): The carbon directly attached to fluorine (C6) will be the most downfield in the aromatic region and will appear as a large doublet due to one-bond coupling with ¹⁹F.
-
C-Br (δ ~115 ppm): The carbon bearing the bromine atom (C2) will be significantly shielded compared to an unsubstituted carbon.
-
C-O (δ ~155 ppm): The carbon attached to the methoxy group (C1) will be deshielded.
-
The remaining carbons (C3, C4, C5) will appear in the typical aromatic region, with their chemical shifts influenced by the electronic effects of the substituents.
-
-
Methoxy Carbon (δ ~56 ppm): The methoxy carbon (-OCH₃) will appear as a single peak in the aliphatic region.
FT-IR Spectroscopy
The infrared spectrum provides key information about the functional groups present.[6]
-
C-H stretching (Aromatic): Weak to medium bands just above 3000 cm⁻¹.
-
C-H stretching (Aliphatic): Medium bands between 2850-3000 cm⁻¹ for the methoxy group.
-
C=C stretching (Aromatic): Sharp, medium-intensity bands around 1600 cm⁻¹ and 1480 cm⁻¹.
-
C-O-C stretching (Aryl Ether): A strong, characteristic band in the 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.
-
C-F stretching: A strong band in the 1200-1000 cm⁻¹ region.
-
C-Br stretching: A band in the fingerprint region, typically between 600-500 cm⁻¹.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the fragmentation pattern provides structural clues.
-
Molecular Ion (M⁺): A prominent molecular ion peak (M⁺) would be expected at m/z 204 and an M+2 peak at m/z 206 of nearly equal intensity, which is the characteristic isotopic signature for a molecule containing one bromine atom.
-
Key Fragments: A common fragmentation pathway for anisoles is the loss of a methyl radical (•CH₃) to form a stable phenoxy cation. Therefore, a significant peak would be expected at M-15 (m/z 189/191). Further fragmentation could involve the loss of carbon monoxide (CO) from this intermediate.
Chemical Reactivity & Synthetic Applications
The synthetic utility of this compound is primarily derived from the carbon-bromine bond, which serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds.
A. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[7] this compound is an excellent substrate for this reaction, coupling with various boronic acids or esters to generate substituted biaryl compounds.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This is a general procedure adaptable for this compound, based on standard literature methods.[2][8]
-
Inert Atmosphere: To an oven-dried Schlenk flask or microwave vial, add the aryl boronic acid (1.2 equiv.), a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.).
-
Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture with stirring at 80-100 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography.
B. Palladium-Catalyzed C-N Coupling: The Buchwald-Hartwig Amination
This reaction is a powerful tool for forming aryl-amine bonds.[9] this compound can be coupled with a wide range of primary and secondary amines. The choice of phosphine ligand is critical and often substrate-dependent.
This general protocol is based on established methods for aryl bromides.[10]
-
Inert Atmosphere: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.4 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat to 80-110 °C with stirring until completion.
-
Work-up & Purification: After cooling, the reaction is typically quenched with water or saturated ammonium chloride, extracted, dried, and purified by chromatography.
C. Organometallic Transformations: Grignard and Organolithium Reagents
The C-Br bond can be converted into a nucleophilic carbon center via metal-halogen exchange.
Formation of the Grignard reagent, (2-fluoro-6-methoxyphenyl)magnesium bromide, creates a potent carbon nucleophile.
-
Causality: The reaction requires strictly anhydrous conditions, as any protic source (like water) will instantly quench the Grignard reagent, converting it back to fluoroanisole. The ether solvent (THF or diethyl ether) is crucial as it coordinates to the magnesium center, stabilizing the reagent.
-
Setup: Flame-dry a three-necked flask containing magnesium turnings (1.2 equiv.) and a stir bar under a stream of dry argon or nitrogen. Allow to cool.
-
Solvent: Add anhydrous diethyl ether or THF via syringe.
-
Initiation: Add a small crystal of iodine (which will disappear as the magnesium activates) or a few drops of 1,2-dibromoethane. Add a small portion (approx. 10%) of a solution of this compound (1.0 equiv.) in anhydrous ether/THF. The reaction may need gentle warming to initiate, evidenced by bubble formation and a cloudy appearance.
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Execution: After the addition is complete, continue stirring at reflux for 1-2 hours to ensure full conversion. The resulting dark grey/brown solution of the Grignard reagent can be used directly in subsequent reactions with electrophiles (e.g., aldehydes, ketones, CO₂).
Treatment with an alkyllithium reagent (typically n-BuLi or t-BuLi) at low temperature provides a rapid and clean method to form the corresponding aryllithium species.
-
Causality: This exchange is faster than deprotonation of the aromatic ring or nucleophilic attack on the anisole. The reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as the reaction of the newly formed aryllithium with the starting aryl bromide.
Safety, Handling, and Storage
As a research chemical, this compound must be handled with appropriate care. The primary hazards are associated with irritation and potential harm if ingested or inhaled.[2]
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Handling & Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its well-defined reactive site at the carbon-bromine bond allows for reliable participation in a host of high-yield transformations, including palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates. The electronic modulation provided by the fluorine and methoxy substituents further enhances its utility in the targeted synthesis of complex molecules for pharmaceutical and materials science applications. This guide provides the foundational chemical knowledge and procedural insights necessary for researchers to effectively and safely incorporate this reagent into their synthetic programs.
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Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to 2-Bromo-6-fluoroanisole: Properties, Synthesis, and Applications
This compound (CAS No. 845829-94-9) is a halogenated aromatic ether that has emerged as a significant intermediate in various fields of chemical synthesis.[1][2] Its unique molecular architecture, featuring bromine, fluorine, and methoxy substituents on a benzene ring, imparts enhanced reactivity and selectivity in a multitude of chemical reactions.[1] This guide provides a comprehensive technical overview of its physical properties, spectroscopic signature, safety protocols, and applications, particularly for professionals in pharmaceutical development, agrochemical research, and material science.[1][2] The strategic placement of its functional groups makes it an invaluable precursor for constructing complex molecular frameworks and developing novel therapeutic agents and advanced materials.[1]
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. The data presented below has been consolidated from various chemical data providers.
| Property | Value | Source(s) |
| CAS Number | 845829-94-9 | [1][2][3] |
| Molecular Formula | C₇H₆BrFO | [1][3][4] |
| Molecular Weight | 205.02 - 205.03 g/mol | [1][3][4] |
| Appearance | Colorless liquid | [5] |
| Density | ~1.53 g/cm³ | [2][3][6] |
| Boiling Point | ~208.6 °C at 760 mmHg | [2][3][6] |
| Flash Point | ~94.4 °C | [2][3] |
| Refractive Index | ~1.518 | [3] |
| Vapor Pressure | 0.306 mmHg at 25°C | [3] |
| Storage Conditions | Store at room temperature, sealed in a dry, dark place. | [3][6] |
Spectroscopic Profile for Structural Elucidation
Accurate structural confirmation of this compound is critical for its use in synthesis. The following describes the expected spectroscopic characteristics.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine coupling. The methoxy group (-OCH₃) would appear as a sharp singlet, typically downfield.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct carbon signals. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms will exhibit characteristic chemical shifts and C-F coupling.
-
IR (Infrared) Spectroscopy: The IR spectrum will feature characteristic absorption bands. Key peaks would include C-H stretching for the aromatic ring and the methyl group, C-O stretching for the ether linkage, and C-Br and C-F stretching vibrations at lower frequencies.
-
MS (Mass Spectrometry): The mass spectrum will show a characteristic molecular ion peak (M⁺). A prominent feature will be the isotopic pattern for bromine (¹⁹Br and ⁸¹Br exist in a nearly 1:1 ratio), resulting in two peaks of almost equal intensity (M⁺ and M+2), which is a definitive indicator of a monobrominated compound.[7]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, GHS hazard classifications for structurally similar compounds like 2-bromo-4-fluoroanisole provide guidance on potential hazards.[8]
-
GHS Hazard Statements (Anticipated):
-
Precautionary Measures:
-
Prevention: Use only in a well-ventilated area or under a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11] Wash hands and exposed skin thoroughly after handling.[10][11] Avoid breathing vapors or mists.[9]
-
Response: In case of skin contact, wash immediately with plenty of soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9] Seek medical attention if irritation persists or if you feel unwell.[9][11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][9] Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]
-
Application in Synthesis: A Methodological Overview
This compound is a valuable precursor in organic synthesis. Its utility is demonstrated in the preparation of pharmacologically active molecules, such as C-Jun N-terminal kinase (JNK) inhibitors.[5] A reported synthesis route to obtain this compound itself involves a multi-step process starting from 3,4-difluoroaniline.[5]
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a conceptual representation based on a described synthesis.[5] Researchers should adapt conditions based on laboratory-scale requirements and safety assessments.
-
Step 1: Electrophilic Bromination
-
Under the presence of concentrated sulfuric acid (98%), 3,4-difluoroaniline is reacted with bromosuccinimide.[5]
-
The molar ratio of 3,4-difluoroaniline to bromosuccinimide is typically maintained between 1:1.1 and 1:1.5.[5]
-
The reaction temperature is controlled between 20-60°C for a duration of 2-12 hours to yield the brominated intermediate.[5]
-
Causality: The strong acid protonates the aniline, directing the electrophilic bromine to a specific position on the aromatic ring.
-
-
Step 2: Nucleophilic Aromatic Substitution
-
The brominated intermediate is then reacted with sodium methoxide in methanol.[5]
-
The molar ratio of the intermediate to sodium methoxide is kept between 1:1.1 and 1:1.5.[5]
-
The reaction is conducted at a temperature of 40-60°C for 2-6 hours.[5]
-
Causality: The highly nucleophilic methoxide ion displaces one of the fluorine atoms (typically the one para to the bromine) via an SₙAr mechanism, forming the methoxy group.
-
-
Step 3: Diazotization and Reduction
-
The resulting compound undergoes a diazotization reaction followed by a reduction step to remove the remaining amino group, yielding the final product, this compound.[5]
-
Causality: This classic transformation converts the amino group into a good leaving group (N₂) via a diazonium salt, which is then replaced by a hydrogen atom.
-
Conclusion
This compound stands out as a strategically important chemical intermediate. Its distinct physical properties, combined with its versatile reactivity, make it a compound of high interest for researchers in drug discovery, agrochemistry, and material science.[1] A thorough understanding of its properties, spectroscopic data, and handling requirements is essential for its safe and effective utilization in the laboratory and in industrial production.
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1-Bromo-3-fluoro-2-methoxybenzene synthesis
An In-depth Technical Guide to the Synthesis of 1-Bromo-3-fluoro-2-methoxybenzene
Abstract
This technical guide provides a comprehensive exploration of the synthetic pathways leading to 1-Bromo-3-fluoro-2-methoxybenzene, a key substituted fluoroanisole intermediate. Such halogenated and methoxylated benzene derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their utility as versatile building blocks for complex molecular architectures.[1] The strategic placement of the bromo, fluoro, and methoxy substituents allows for a wide range of subsequent chemical modifications, including cross-coupling reactions and nucleophilic substitutions.[2][3] This document details established synthetic methodologies, provides step-by-step experimental protocols, and explains the underlying chemical principles governing these transformations. It is intended for an audience of researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into the preparation of this valuable compound.
Strategic Overview: Retrosynthetic Analysis
To logically devise the synthesis of 1-Bromo-3-fluoro-2-methoxybenzene, we can consider several retrosynthetic disconnections. The primary challenge lies in achieving the specific 1,2,3-substitution pattern with the desired regiochemistry. The analysis reveals three principal synthetic strategies, each starting from more readily available precursors.
Caption: Retrosynthetic analysis of 1-Bromo-3-fluoro-2-methoxybenzene.
Synthetic Methodologies & Mechanistic Insights
Method 1: Sandmeyer Reaction from 3-Fluoro-2-methoxyaniline
The Sandmeyer reaction is a powerful and highly reliable method for introducing a halide onto an aromatic ring by replacing an amino group via a diazonium salt intermediate.[4][5] This route offers excellent regiochemical control, as the positions of the substituents are pre-defined in the starting aniline.
Causality and Expertise: This is often the preferred method for substitution patterns that are difficult to achieve through direct electrophilic aromatic substitution. The conversion of the amino group into a diazonium salt creates an excellent leaving group (N₂ gas), facilitating substitution.[4] The use of a copper(I) salt, such as CuBr, is crucial as it catalyzes the reaction through a single-electron transfer (SET) mechanism, generating an aryl radical that then abstracts the bromine atom from the copper(II) species.[6]
Caption: Workflow for the Sandmeyer synthesis route.
Experimental Protocol:
This protocol is adapted from established Sandmeyer reaction procedures.[7][8]
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3-fluoro-2-methoxyaniline (1.0 eq) to a solution of 48% hydrobromic acid (3.0 eq).
-
Cool the mixture to 0–5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0–5 °C to ensure complete formation of the diazonium salt. The reaction can be monitored for the absence of the starting aniline by TLC.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% hydrobromic acid.
-
Cool this catalyst solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with 1M NaOH (to remove acidic impurities) and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-Bromo-3-fluoro-2-methoxybenzene.
-
| Parameter | Value/Condition | Rationale |
| Starting Material | 3-Fluoro-2-methoxyaniline | Pre-defines the final substitution pattern. |
| Reagents | NaNO₂, HBr, CuBr | Standard for Sandmeyer bromination.[7] |
| Temperature | 0–5 °C (Diazotization) | Prevents premature decomposition of the unstable diazonium salt. |
| Catalyst | Copper(I) Bromide | Catalyzes the radical-nucleophilic aromatic substitution.[4] |
| Expected Yield | 65-85% | Typical range for Sandmeyer reactions. |
Method 2: Electrophilic Bromination of 3-Fluoroanisole
Direct bromination of an aromatic ring is a fundamental transformation. However, when multiple directing groups are present, regioselectivity becomes a critical challenge. In 3-fluoroanisole, the methoxy group is a strong activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director.
Causality and Expertise: The powerful activating effect of the methoxy group will dominate the reaction's regiochemical outcome. The primary positions for electrophilic attack will be C2, C4, and C6 (ortho and para to the methoxy group).
-
C4 (para): Sterically accessible and electronically activated. This will likely be a major product (1-Bromo-4-fluoro-2-methoxybenzene).
-
C6 (ortho): Electronically activated but sterically hindered by the adjacent methoxy group.
-
C2 (ortho): This is the desired position. It is ortho to the methoxy group and meta to the fluorine. While activated by the methoxy group, it is less favored than the para position.
Achieving high selectivity for the desired 1-bromo-3-fluoro-2-methoxybenzene via this route is challenging and may require specific catalysts or reaction conditions to favor ortho-bromination, which are not widely reported.[9] A typical electrophilic bromination using Br₂ and a Lewis acid catalyst like FeBr₃ would likely yield a mixture of isomers, complicating purification.[10]
Method 3: Williamson Ether Synthesis from 2-Bromo-6-fluorophenol
This route involves the formation of the ether linkage as the final key step. It relies on the availability of the precursor 2-Bromo-6-fluorophenol. The Williamson ether synthesis is a robust and high-yielding reaction for forming ethers.
Causality and Expertise: The reaction proceeds via an Sₙ2 mechanism. A base (e.g., NaH, K₂CO₃) is used to deprotonate the phenol, forming a nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic methylating agent, such as iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to form the desired methoxybenzene derivative.[11] This method's success is contingent on the efficient synthesis or commercial availability of the starting 2-bromo-6-fluorophenol.
Experimental Protocol:
-
Phenoxide Formation:
-
To a solution of 2-bromo-6-fluorophenol (1.0 eq) in a polar aprotic solvent like acetone or DMF, add a suitable base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
-
Methylation:
-
Add the methylating agent, iodomethane (1.2 eq), to the reaction mixture.
-
Heat the mixture to reflux (for acetone) or ~60 °C (for DMF) and stir for 4-6 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
After cooling, filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or vacuum distillation.
-
Product Characterization
The final product, 1-Bromo-3-fluoro-2-methoxybenzene, is a liquid at room temperature.[12] Its identity and purity should be confirmed using standard analytical techniques.
-
¹H NMR: Protons on the aromatic ring will appear as distinct multiplets, with coupling constants indicating their relative positions (J-coupling). The methoxy group will show a singlet at approximately 3.9 ppm.
-
¹³C NMR: The spectrum will show seven distinct carbon signals, including the methoxy carbon and the six aromatic carbons. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: Characteristic peaks for C-H aromatic stretching, C-O ether stretching, and C-Br/C-F stretching will be observed.
Safety and Handling
All synthetic procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Bromine/Brominating Agents: Highly corrosive, toxic, and strong oxidizers. Handle with extreme care.
-
Sodium Nitrite: Oxidizer, toxic if ingested.
-
Diazonium Salts: Potentially explosive, especially when isolated and dried. It is imperative to keep them in a cold solution and use them immediately after preparation.[13]
-
Hydrobromic Acid: Highly corrosive.
-
Methylating Agents (e.g., Iodomethane): Toxic and potential carcinogens. Handle with care.
-
Organic Solvents: Flammable and should be handled away from ignition sources.
Conclusion
For the regioselective and reliable synthesis of 1-Bromo-3-fluoro-2-methoxybenzene, the Sandmeyer reaction (Method 1) starting from 3-fluoro-2-methoxyaniline stands out as the most authoritative and trustworthy approach. It provides unambiguous control over the substituent placement, avoiding the isomeric mixture problems inherent in direct electrophilic bromination. While the Williamson ether synthesis (Method 3) is also a viable and high-yielding strategy, its practicality depends on the accessibility of the required 2-bromo-6-fluorophenol precursor. The insights and protocols provided in this guide are designed to empower researchers to make informed decisions and execute the synthesis of this valuable chemical intermediate with efficiency and confidence.
References
- Sandmeyer reaction. Wikipedia.
- 1-Bromo-3-fluoro-4-(2-methoxy-2-phenylethyl)benzene. SpectraBase.
- SUPPORTING INFORMATION. The Royal Society of Chemistry.
- How to Synthesize 1-Bromo-3-Methoxybenzene Easily? Protheragen.
- Process for the preparation of 1-bromo-3-trifluoromethoxybenzene. Google Patents.
- The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- 1-bromo-2-fluorobenzene. Organic Syntheses Procedure.
- A New One-Pot Synthesis of Polyfluoro-m-anisoles from Polyfluoroanilines. PDF.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds. ACS Publications.
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- Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Nature.
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- Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
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- Process for the manufacture of 2-bromo-6-methoxynaphthalene. Google Patents.
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- Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate.
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2-Bromo-6-fluoroanisole structural formula
An In-depth Technical Guide to 2-Bromo-6-fluoroanisole
This guide provides a comprehensive technical overview of this compound, a pivotal halogenated aromatic intermediate. Its unique substitution pattern imparts valuable reactivity, making it a crucial building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This document details its physicochemical properties, synthesis methodologies, key chemical reactions, and critical applications, with a focus on its role in modern drug development.
Core Compound Profile
This compound (CAS No. 845829-94-9) is a substituted aromatic ether featuring a methoxy group, a bromine atom, and a fluorine atom positioned on a benzene ring.[1][2] This specific arrangement of functional groups dictates its chemical behavior, offering multiple reactive sites for synthetic transformations.
The presence of both bromine and fluorine atoms on the anisole ring enhances its reactivity and selectivity in various chemical reactions.[1] The bromine atom serves as an excellent leaving group in a multitude of cross-coupling reactions, while the fluorine atom and the methoxy group modulate the electronic properties of the aromatic ring, influencing regioselectivity and reaction kinetics.
Structural Formula
The structural formula of this compound is presented below. The ortho-positioning of the three distinct substituents creates a sterically hindered yet electronically activated system.
Caption: 2D Structure of this compound.
Physicochemical & Spectroscopic Data
A summary of the key physical, chemical, and predicted spectroscopic properties of this compound is provided below. This data is essential for reaction planning, safety assessments, and quality control.
| Property | Value | Reference(s) |
| CAS Number | 845829-94-9 | [1][2] |
| Molecular Formula | C₇H₆BrFO | [1][2][3] |
| Molecular Weight | 205.02 g/mol | [3][4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 208.6 ± 20.0 °C at 760 mmHg | [2][3][6] |
| Density | ~1.53 g/cm³ | [2][3] |
| Flash Point | 94.4 °C | [2][3] |
| Refractive Index | 1.518 | [2] |
| Storage Conditions | Store at 0-8°C, sealed in a dry, dark place. | [1][2][6] |
| Canonical SMILES | COC1=C(C=CC=C1Br)F | [2] |
-
¹H NMR: The spectrum is expected to show three aromatic protons with complex splitting patterns due to H-H and H-F coupling. A singlet corresponding to the three methoxy protons (OCH₃) would be observed in the upfield region (~3.9 ppm).
-
¹³C NMR: The spectrum would display seven distinct carbon signals. The carbon atoms attached to the electronegative F, Br, and O atoms would show characteristic chemical shifts and C-F coupling.
-
Mass Spectrometry (EI): The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity, at m/z 204 and 206.
Synthesis Methodology
The synthesis of this compound can be approached through several strategic routes. A logical and common approach involves the methylation of the corresponding phenol, 2-bromo-6-fluorophenol. This precursor itself can be synthesized from commercially available starting materials.
Proposed Synthesis Workflow
The following diagram illustrates a plausible two-step synthesis pathway starting from 2-fluorophenol. This approach leverages a regioselective bromination followed by a standard Williamson ether synthesis.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Methylation of 2-Bromo-6-fluorophenol
This protocol describes the conversion of 2-bromo-6-fluorophenol to the target compound. The causality behind this choice is the high efficiency and reliability of the Williamson ether synthesis for preparing aryl methyl ethers from phenols.
Materials:
-
2-Bromo-6-fluorophenol (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Methyl Iodide (CH₃I) (1.2 eq)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-bromo-6-fluorophenol and anhydrous acetone.
-
Add anhydrous potassium carbonate to the mixture. The base is critical for deprotonating the phenol to form the more nucleophilic phenoxide.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add methyl iodide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Applications
The strategic placement of the bromo, fluoro, and methoxy groups makes this compound a versatile building block, particularly for constructing complex molecular architectures found in pharmaceuticals and agrochemicals.[1]
Key Reactions
The bromine atom is the primary handle for synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions.
-
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds. This compound can be coupled with a wide range of primary or secondary amines using a palladium catalyst and a suitable phosphine ligand to generate substituted anilines, which are common motifs in drug molecules.[7][8] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is often crucial for achieving high yields.[9]
-
Suzuki Coupling: For the formation of C-C bonds, the Suzuki coupling is frequently employed. This compound can react with various aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst and a base to yield biaryl or styrenyl compounds.
-
Grignard Reagent Formation: The bromo group can be converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent.[10][11] The resulting organomagnesium compound is a potent nucleophile and strong base, capable of reacting with a variety of electrophiles like aldehydes, ketones, and esters to form new C-C bonds.[11][12][13]
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of biologically active molecules. Its derivatives are explored for a range of therapeutic targets.
-
Kinase Inhibitors: The compound is explicitly mentioned as a reactant in the preparation of quinazolines that act as c-Jun N-terminal kinase (JNK) inhibitors.[2] JNKs are implicated in various diseases, including inflammatory disorders and neurodegenerative conditions, making them an important therapeutic target.
-
Pharmaceutical Scaffolding: The unique substitution pattern allows for the development of compounds with specific biological activities, making it an essential building block in drug discovery.[1] The presence of halogens can enhance pharmacological properties such as metabolic stability and target binding affinity.
The logical flow from this key intermediate to a potential drug candidate is illustrated below.
Caption: Synthetic pathway from intermediate to API.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be established based on data for structurally similar compounds like 2-bromo-6-chloro-4-fluoroanisole and other halogenated aromatic compounds.[14]
Hazard Profile (Inferred):
-
Skin Corrosion/Irritation: Likely to be a skin irritant. Prolonged contact should be avoided.[14]
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[14]
-
Acute Toxicity: May be harmful if swallowed or inhaled.
-
Target Organ Toxicity: May cause respiratory irritation.[14]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Handling: Avoid breathing vapors or mist. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14] Store away from strong oxidizing agents and strong acids.
First-Aid Measures (General Guidance):
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.
References
- LookChem. (n.d.). This compound.
- PrepChem.com. (n.d.). Synthesis of 2-fluoro-4-bromoanisole.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Chemguide. (n.d.). An Introduction to Grignard Reagents.
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Spectroscopic Characterization of 2-Bromo-6-fluoroanisole: A Technical Guide for Researchers
Introduction
2-Bromo-6-fluoroanisole (CAS No. 845829-94-9) is a halogenated aromatic compound with significant applications as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring bromine, fluorine, and methoxy groups on the benzene ring, imparts specific reactivity and makes it a valuable building block in medicinal chemistry and material science.[2] This guide provides an in-depth overview of the expected spectroscopic data for this compound, offering a predictive analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring this data are also presented to assist researchers in their laboratory work.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its proper handling, storage, and use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆BrFO |
| Molecular Weight | 205.02 g/mol |
| Appearance | Colorless transparent liquid |
| Boiling Point | 208.6 °C |
| Density | 1.5 g/cm³ |
| Purity (typical) | ≥98.0% |
(Data sourced from commercial supplier information)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide critical information about the arrangement of atoms.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Obtain a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methoxy group.
Caption: Molecular structure of this compound with proton labeling for NMR analysis.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Assignment |
| ~ 7.1 - 7.4 | m | - | Ar-H |
| ~ 6.8 - 7.0 | m | - | Ar-H |
| ~ 3.9 | s | - | -OCH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Interpretation: The aromatic region (δ 6.8-7.4) will likely show complex multiplets due to proton-proton and proton-fluorine couplings. The methoxy group protons (-OCH₃) are expected to appear as a sharp singlet around 3.9 ppm, being shielded relative to the aromatic protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be significantly affected by the attached substituents, and the carbon atoms bonded to fluorine will exhibit C-F coupling.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Coupling Constant (J) Hz (Predicted) | Assignment | | --- | --- | --- | --- | | ~ 155 - 160 | d, ¹JCF | Ar-C-F | | ~ 145 - 150 | d, ²JCF | Ar-C-OCH₃ | | ~ 125 - 135 | m | Ar-C | | ~ 115 - 125 | m | Ar-C | | ~ 110 - 115 | d, ²JCF | Ar-C-Br | | ~ 100 - 110 | d, ³JCF | Ar-C | | ~ 55 - 60 | s | -OCH₃ |
Solvent: CDCl₃, Frequency: 100 MHz
Interpretation: The carbon directly attached to the highly electronegative fluorine atom will be significantly downfield and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings to fluorine. The methoxy carbon will appear as a singlet in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for IR Spectroscopy
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.
-
Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
-
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
A resolution of 4 cm⁻¹ is typically sufficient.
-
Predicted IR Spectrum
The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic ring, C-O, C-H, C-Br, and C-F bonds.
Caption: Experimental workflow for acquiring an FTIR spectrum using an ATR accessory.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1600-1450 | Strong | Aromatic C=C ring stretch |
| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |
| 1050-1000 | Strong | Aryl-O stretch (symmetric) |
| 1100-1000 | Strong | C-F stretch |
| 600-500 | Medium-Strong | C-Br stretch |
Interpretation: The spectrum will be dominated by strong absorptions corresponding to the aromatic ring stretches and the C-O stretches of the anisole moiety. The C-F and C-Br stretching vibrations will appear in the fingerprint region and are diagnostic for the presence of these halogens.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
Experimental Protocol for Mass Spectrometry
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the ion source.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
Predicted Mass Spectrum
The EI mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks. A key feature will be the isotopic pattern of bromine.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Predicted) | Ion | Comments |
| 204/206 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
| 189/191 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 161/163 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment. |
| 108 | [C₇H₅O]⁺ | Loss of bromine and fluorine. |
| 82 | [C₆H₅F]⁺ | Loss of bromine and a methoxy group. |
Interpretation: The molecular ion peak at m/z 204 and 206 will be a definitive indicator of the compound's molecular weight and the presence of one bromine atom. The fragmentation pattern will be characterized by the loss of the methyl group, followed by the loss of carbon monoxide, which are common fragmentation pathways for anisoles.
Conclusion
References
- Ningbo Inno Pharmchem Co., Ltd. (2025). This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development.
Sources
An In-depth Technical Guide to the NMR Spectral Analysis of 2-Bromo-6-fluoroanisole
Abstract
This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 2-bromo-6-fluoroanisole, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the anticipated ¹H, ¹³C, and ¹⁹F NMR spectral features of this compound. The guide elucidates the underlying principles of chemical shifts and coupling constants, influenced by the electronic and steric effects of the bromine, fluorine, and methoxy substituents. Methodologies for sample preparation and spectral acquisition are also detailed to ensure data integrity and reproducibility.
Introduction: The Structural Significance of this compound
This compound, with the chemical structure 1-bromo-3-fluoro-2-methoxybenzene, is a substituted aromatic compound whose unique substitution pattern makes it a valuable building block in organic synthesis.[1] The interplay of the electron-donating methoxy group and the electron-withdrawing halogen substituents creates a distinct electronic environment on the aromatic ring, which can be precisely characterized using NMR spectroscopy. Understanding the NMR spectrum is paramount for confirming the identity and purity of the compound during synthesis and for predicting its reactivity in subsequent chemical transformations. This guide will provide a predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra based on established principles and data from analogous structures.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR data for this compound, a standardized experimental protocol is essential.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for many organic compounds and its relative inertness.[2] The residual proton signal of CDCl₃ at approximately 7.26 ppm can serve as a secondary internal reference for the ¹H NMR spectrum.[2]
-
Concentration : Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.
-
Internal Standard : Tetramethylsilane (TMS) should be added as an internal reference standard for both ¹H and ¹³C NMR spectra, with its signal set to 0.00 ppm.[2] For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference, set to 0.00 ppm.[3]
NMR Instrument Parameters
The following parameters are recommended for data acquisition on a 400 MHz NMR spectrometer:
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz | 376 MHz |
| Pulse Program | Standard single pulse | Proton-decoupled | Standard single pulse |
| Acquisition Time | 3-4 seconds | 1-2 seconds | 2-3 seconds |
| Relaxation Delay | 2-5 seconds | 2 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 128-1024 | 16-64 |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | -50 to -250 ppm |
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one singlet for the methoxy group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The fluorine atom will cause characteristic splitting of the adjacent proton signals.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Assignment |
| ~7.10 - 7.30 | Triplet of doublets (td) | ³JHH ≈ 8.0, ⁴JHF ≈ 6.0 | H-4 |
| ~6.90 - 7.10 | Doublet of doublets (dd) | ³JHH ≈ 8.0, ⁴JHH ≈ 1.5 | H-5 |
| ~6.80 - 7.00 | Doublet of doublets (dd) | ³JHH ≈ 8.0, ³JHF ≈ 9.0 | H-3 |
| ~3.90 | Singlet | - | -OCH₃ |
Rationale for Predictions:
-
H-4: This proton is situated between the bromine and fluorine atoms and is expected to be the most deshielded of the aromatic protons. It will appear as a triplet due to coupling with H-3 and H-5, with each peak of the triplet further split into a doublet by the fluorine at C-6 (⁴JHF).
-
H-5: This proton is ortho to the bromine atom and will appear as a doublet of doublets due to coupling with H-4 (³JHH) and a smaller coupling to H-3 (⁴JHH).
-
H-3: This proton is ortho to the fluorine atom and will show a doublet of doublets due to coupling with H-4 (³JHH) and a larger coupling to the fluorine atom (³JHF).
-
-OCH₃: The methoxy protons are not coupled to any other protons and will therefore appear as a sharp singlet.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound will exhibit seven distinct signals. The carbon signals will be split by the fluorine atom, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the carbon and fluorine atoms.[4]
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (JCF) Hz (Predicted) | Assignment |
| ~155 - 160 | Doublet | ¹JCF ≈ 240-260 | C-6 |
| ~145 - 150 | Doublet | ²JCF ≈ 15-25 | C-1 |
| ~125 - 130 | Doublet | ³JCF ≈ 5-10 | C-5 |
| ~120 - 125 | Doublet | ⁴JCF ≈ 2-4 | C-4 |
| ~115 - 120 | Doublet | ²JCF ≈ 20-30 | C-2 |
| ~110 - 115 | Doublet | ³JCF ≈ 5-10 | C-3 |
| ~56 | Singlet | - | -OCH₃ |
Rationale for Predictions:
-
¹JCF: The carbon directly bonded to the fluorine (C-6) will exhibit the largest coupling constant.
-
²JCF, ³JCF, ⁴JCF: The coupling constants will decrease as the distance from the fluorine atom increases.[5]
-
Chemical Shifts: The chemical shifts are estimated based on the additive effects of the substituents on the benzene ring. The carbon attached to the highly electronegative fluorine (C-6) will be significantly downfield.
Predicted ¹⁹F NMR Spectrum
The proton-decoupled ¹⁹F NMR spectrum will show a single signal, as there is only one fluorine atom in the molecule. In a proton-coupled spectrum, this signal will be split by the neighboring protons.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Multiplicity (in ¹H-coupled spectrum) | Coupling Constants (JFH) Hz (Predicted) |
| ~ -110 to -130 | Doublet of doublets of doublets (ddd) | ³JFH-3 ≈ 9.0, ⁴JFH-4 ≈ 6.0, ⁵JFH-5 ≈ 1.0 |
Rationale for Predictions:
-
Chemical Shift: The chemical shift of fluorine in aromatic compounds is sensitive to the electronic nature of the other substituents. The predicted range is based on typical values for fluoroanisole derivatives.[6]
-
Multiplicity: The fluorine signal will be split by the ortho proton (H-3), the meta proton (H-4), and to a lesser extent, the para proton (H-5).[7][8]
Visualization of NMR Analysis Workflow
The following diagram illustrates the logical workflow for the complete NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Key Structural Correlations and Mechanistic Insights
The predicted NMR data can be rationalized by considering the electronic properties of the substituents.
Caption: Influence of substituents on NMR spectral parameters.
-
Through-Space Coupling: The proximity of the methoxy group to the fluorine atom may lead to through-space coupling, which could further influence the coupling constants observed, particularly for the methoxy protons and C-1. While not explicitly predicted in the tables, this is a phenomenon to be aware of during detailed spectral analysis.
Conclusion
This technical guide provides a robust, predictive framework for the ¹H, ¹³C, and ¹⁹F NMR spectral analysis of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently identify this important synthetic intermediate, assess its purity, and gain insights into its electronic structure. The provided experimental protocol serves as a reliable starting point for acquiring high-quality NMR data.
References
- Doddrell, D. M., Barfield, M., Adcock, W., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-410. [Link]
- Consylman, A. J., & Bernhard, M. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of the Pennsylvania Academy of Science, 97(1), 23-28. [Link]
- He, W., Zhang, R., & Cai, M. (2017). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC advances, 7(1), 1-8. [Link]
- Koper, C., et al. (2018). Supporting Information for: Reversible Control over Molecular Motion in a Dihydrophenazine-Based Molecular Switch. The Journal of Organic Chemistry, 83(24), 15146-15157. [Link]
- Sahu, N. K., Blabhadra, S. S., Choudhary, J. D., & Kolhi, V. (2012). Recent advances in the chemistry and biology of chalcones. Current medicinal chemistry, 19(2), 209-225. [Link]
- Stephenson, C. R., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Chemical Science, 4(11), 4156-4161. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [Link]
- University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. [Link]
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
- University of Ottawa. (n.d.). 19Flourine NMR. [Link]
- Royal Society of Chemistry. (2017).
- Novak, J., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
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- Beilstein Journals. (n.d.).
- SpectraBase. (n.d.). 2-Bromoanisole - Optional[13C NMR] - Chemical Shifts. [Link]
- SpectraBase. (n.d.). 2-Bromoanisole - Optional[13C NMR] - Chemical Shifts. [Link]
- Google Patents. (n.d.).
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An In-Depth Technical Guide to the Infrared Spectrum of 2-Bromo-6-fluoroanisole
This technical guide provides a comprehensive analysis of the Fourier-transform infrared (FTIR) spectrum of 2-bromo-6-fluoroanisole. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the identification, characterization, and quality control of halogenated aromatic compounds. This document delves into the theoretical underpinnings of the vibrational modes of this compound, offers a detailed interpretation of its expected IR spectrum, and provides a robust experimental protocol for acquiring high-quality spectral data using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Introduction: The Vibrational Landscape of a Substituted Anisole
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For an aromatic compound like this compound, this spectrum is rich with information, revealing the presence of the benzene ring, the methoxy group, and the halogen substituents.
The substitution pattern on the benzene ring profoundly influences the IR spectrum. In this compound, the ortho-disubstitution, combined with the electronic effects of the bromine, fluorine, and methoxy groups, results in a complex and informative spectral pattern. Understanding these nuances is critical for accurate spectral interpretation. Aromatic hydrocarbons exhibit characteristic absorptions for C-H stretching just above 3000 cm⁻¹ and for carbon-carbon stretching within the ring in the 1600-1400 cm⁻¹ region.[1][2][3] The substitution pattern can often be elucidated from the out-of-plane C-H bending bands in the 900-675 cm⁻¹ region.[2][3]
Predicted Infrared Spectrum of this compound: A Detailed Interpretation
While a publicly available, peer-reviewed spectrum of this compound is not readily accessible, we can predict its key absorption bands with a high degree of confidence based on the well-established principles of IR spectroscopy and data from analogous compounds. The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description of Expected Absorption |
| 3100-3000 | Aromatic C-H Stretch | Multiple weak to medium bands are expected in this region, characteristic of C-H stretching in the benzene ring.[1][2][3] |
| 2960-2850 | Aliphatic C-H Stretch | Absorptions corresponding to the asymmetric and symmetric stretching of the C-H bonds in the methoxy (-OCH₃) group. |
| 1600-1585 & 1500-1400 | Aromatic C=C Stretch | Two or more medium to strong bands resulting from the in-plane stretching of the carbon-carbon bonds within the aromatic ring.[1][2][3] |
| ~1450 | Asymmetric C-H Bend | Bending vibration of the C-H bonds in the methyl group. |
| 1250-1200 | Asymmetric Ar-O-C Stretch | A strong absorption band characteristic of aryl alkyl ethers, arising from the asymmetric stretching of the C-O-C linkage.[4] |
| 1100-1000 | Symmetric Ar-O-C Stretch | A medium to strong band corresponding to the symmetric stretching of the C-O-C bond.[4] |
| 1300-900 | C-F Stretch | The C-F stretching vibration typically appears as a strong and often complex band in this crowded region of the spectrum.[5][6] |
| 770-735 | Aromatic C-H Out-of-Plane Bend | A strong band in this region is characteristic of ortho-disubstituted benzene rings.[7] |
| 690-515 | C-Br Stretch | A medium to strong absorption in the lower frequency region of the spectrum, indicative of the carbon-bromine bond. |
Causality of Spectral Features:
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): The sp² hybridization of the aromatic carbons leads to stronger C-H bonds compared to sp³ hybridized carbons, resulting in stretching vibrations at higher frequencies (above 3000 cm⁻¹).[1][8]
-
Ether C-O Stretching (~1250 cm⁻¹ and ~1040 cm⁻¹): Anisole and its derivatives characteristically show two C-O stretching bands.[4] The higher frequency band is the asymmetric stretch, which is typically stronger due to a greater change in the dipole moment during this vibration.[4]
-
Halogen Stretching (C-F and C-Br): The position of the carbon-halogen stretching vibration is highly dependent on the mass of the halogen atom. The lighter fluorine atom results in a C-F stretch at a higher wavenumber (1300-900 cm⁻¹) compared to the heavier bromine atom, which leads to a C-Br stretch at a lower wavenumber (690-515 cm⁻¹).[5][6]
-
Ortho-Substitution Pattern (770-735 cm⁻¹): The out-of-plane bending of the adjacent C-H bonds on the aromatic ring gives rise to a strong absorption band whose position is diagnostic of the substitution pattern. For ortho-disubstituted benzenes, this band typically appears in the 770-735 cm⁻¹ range.[7][9]
Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum
The following protocol outlines the steps for obtaining a high-quality IR spectrum of this compound using a modern ATR-FTIR spectrometer. This method is self-validating by ensuring a clean background and proper sample contact.
Instrument and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).
-
This compound sample.
-
Isopropyl alcohol or ethanol.
-
Lint-free wipes (e.g., Kimwipes).
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and nitrile gloves.
Step-by-Step Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropyl alcohol. Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, acquire a background spectrum. This is a critical step to account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
Typical parameters for a background scan are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans.[10]
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a liquid, a single drop is sufficient. If it is a solid, ensure a fine powder is used to maximize contact with the crystal.
-
Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring intimate contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Using the same scan parameters as the background, acquire the sample spectrum.
-
The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Label the significant peaks in the spectrum.
-
Compare the obtained spectrum with the predicted absorption bands and, if available, a reference spectrum to confirm the identity and purity of the compound.
-
-
Cleaning:
-
After analysis, raise the pressure arm and remove the sample from the ATR crystal.
-
Clean the crystal thoroughly with a lint-free wipe and isopropyl alcohol to prevent cross-contamination of subsequent measurements.
-
Visualization of Key Vibrational Modes
The following diagram, generated using Graphviz, illustrates the relationship between the molecular structure of this compound and its principal infrared absorption regions.
Caption: Molecular structure of this compound and its key IR absorption regions.
Conclusion
The infrared spectrum of this compound is a valuable tool for its identification and structural elucidation. The key diagnostic bands include the aromatic C-H stretches above 3000 cm⁻¹, the characteristic asymmetric and symmetric C-O stretches of the aryl ether group, the strong C-F stretching absorption, the ortho-disubstituted C-H out-of-plane bending band, and the C-Br stretch in the fingerprint region. By following a systematic experimental protocol, a high-quality and reliable IR spectrum can be obtained, enabling confident characterization of this important chemical intermediate.
References
- Bruker. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR).
- SOP Guide for Pharma. (2025). Analytical Method Development: ATR-FTIR Method SOP – V 2.0.
- Química Organica.org. (n.d.). IR Spectrum: Aromatics.
- Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra.
- Scribd. (n.d.). FTIR SOP: Setup and Data Processing.
- Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.
- Pharma Beginners. (2020). FTIR-Operation and Calibration SOP.
- Proprep. (n.d.). Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effect of substitution on aromatic compounds.
- Department of Forensic Sciences. (2018). SOP for Operating and Maintaining Spectrum Two Fourier Transform Infrared Spectroscopy (FT-IR) Instrument.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- University of Colorado Boulder. (n.d.). Infrared Spectroscopy.
- The Journal of Chemical Physics. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters.
- PubMed. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters.
- Bartleby.com. (n.d.). IR Spectrum Of Anisole.
- Chegg.com. (2022). Solved Given the three IR spectra below, assign which of....
- University of Calgary. (n.d.). IR Chart.
- DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.
- ResearchGate. (n.d.). Adiabatic bond stretching frequencies a (CO) and a (CF ) given as a function of the corresponding bond lengths.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- UCLA. (n.d.). Table of Characteristic IR Absorptions.
- Millersville University. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- Master Organic Chemistry. (2016). Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model.
- Chemsrc. (2025). 2-Bromo-6-fluoroaniline.
- PubMed. (2004). FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone.
- ResearchGate. (n.d.). FTIR spectrum of B 6 O 11 T 0 6 D 100 D 25 vi M 0 14 (neat).
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The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Bromo-6-fluoroanisole
Abstract
This technical guide provides an in-depth exploration of the mass spectrometric behavior of 2-bromo-6-fluoroanisole, a halogenated aromatic compound of increasing importance in pharmaceutical and agrochemical research.[1][2] As a key synthetic intermediate, understanding its molecular structure and fragmentation patterns under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and metabolite identification. This document synthesizes fundamental principles of mass spectrometry with predictive analysis of fragmentation pathways for this compound, offering researchers, scientists, and drug development professionals a comprehensive reference. While an experimentally-derived mass spectrum for this specific isomer is not widely published, this guide constructs a theoretical framework based on established fragmentation mechanisms of related halogenated and substituted aromatic compounds.
Introduction: The Significance of this compound
This compound (CAS 845829-94-9) is a substituted aromatic ether with the molecular formula C₇H₆BrFO and a monoisotopic mass of approximately 203.959 Da.[2] Its utility as a building block in organic synthesis stems from the distinct electronic properties conferred by the bromo, fluoro, and methoxy substituents on the benzene ring. These groups influence the molecule's reactivity and provide multiple sites for further chemical modification, making it a valuable precursor in the development of novel bioactive compounds.
Mass spectrometry is an indispensable tool for the characterization of such molecules.[3] It provides not only the molecular weight but also a unique fragmentation pattern that serves as a "molecular fingerprint," offering profound insights into the compound's structure.[4] This guide will focus primarily on Electron Ionization (EI), a common and highly reproducible technique for the analysis of volatile and semi-volatile organic compounds.
Predicted Electron Ionization Mass Spectrum
In the absence of a publicly available, experimentally-derived mass spectrum for this compound, we can predict the key features of its EI mass spectrum based on well-established principles of organic mass spectrometry.
The Molecular Ion (M⁺•)
Upon electron ionization, this compound will lose an electron to form a radical cation, the molecular ion (M⁺•).[4] A key characteristic of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. This results in a distinctive isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z).
Therefore, we expect to see a prominent molecular ion region with peaks at m/z 204 (containing ⁷⁹Br) and m/z 206 (containing ⁸¹Br). The presence of this M/M+2 doublet in a roughly 1:1 ratio is a strong indicator of a molecule containing a single bromine atom.
Key Fragmentation Pathways
The molecular ion of this compound is energetically unstable and will undergo fragmentation to produce a series of smaller, charged ions.[5] The primary fragmentation pathways are predicted to be driven by the loss of the substituents and cleavage of the ether bond.
-
Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for anisoles is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (•CH₃, 15 Da). This would result in the formation of a bromofluorophenoxy cation. This fragmentation is often a dominant pathway for anisole derivatives.
-
Loss of a Bromo Radical (•Br): The carbon-bromine bond is relatively weak and can cleave to release a bromine radical (•Br, 79 or 81 Da). This would lead to the formation of a fluoromethoxybenzene cation.
-
Loss of Carbon Monoxide (CO): Following the initial loss of a methyl radical, the resulting phenoxy cation can undergo further fragmentation by expelling a molecule of carbon monoxide (CO, 28 Da). This is a common fragmentation pattern for phenolic compounds.
-
Loss of a Methoxy Radical (•OCH₃): Cleavage of the bond between the aromatic ring and the ether oxygen can result in the loss of a methoxy radical (•OCH₃, 31 Da), forming a bromofluorophenyl cation.
-
"Ortho Effect": The presence of substituents in the ortho positions (2 and 6) can sometimes lead to unique fragmentation pathways known as "ortho effects," where the adjacent groups interact.[6] In the case of this compound, this could potentially involve intramolecular rearrangements, although the specific pathways are difficult to predict without experimental data.
The following diagram illustrates the predicted primary fragmentation pathways for this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Summary of Predicted Key Ions
The following table summarizes the predicted key ions in the EI mass spectrum of this compound.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Comments |
| 204/206 | [C₇H₆BrFO]⁺• | - | Molecular Ion (M⁺•) |
| 189/191 | [C₆H₃BrFO]⁺ | •CH₃ | Loss of a methyl radical |
| 173/175 | [C₆H₃BrF]⁺ | •OCH₃ | Loss of a methoxy radical |
| 161/163 | [C₅H₃BrF]⁺ | •CH₃, CO | Subsequent loss of CO from [M-CH₃]⁺ |
| 125 | [C₇H₆FO]⁺ | •Br | Loss of a bromine radical |
| 124 | [C₇H₅FO]⁺• | HBr | Loss of hydrogen bromide |
Experimental Protocols
To obtain a mass spectrum of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is the recommended technique due to the compound's expected volatility.
Sample Preparation
-
Solvent Selection: Choose a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Concentration: Prepare a dilute solution of this compound (e.g., 10-100 ppm).
-
Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
GC-MS Instrumentation and Parameters
The following is a generalized protocol. Optimal conditions may vary depending on the specific instrumentation.
Caption: Experimental workflow for GC-MS analysis.
Gas Chromatograph (GC) Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio) to prevent column overload.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is suitable.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Final hold: Hold at 280°C for 5 minutes.
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).[7]
-
Electron Energy: 70 eV.[3]
-
Ion Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-450.
Data Analysis and Interpretation
-
Identify the Molecular Ion: Locate the pair of peaks at the high-mass end of the spectrum separated by 2 m/z units with a roughly 1:1 intensity ratio. These will be at m/z 204 and 206 for this compound.
-
Analyze the Isotopic Patterns of Fragments: Look for the same M/M+2 pattern in fragment ions that retain the bromine atom. This will help confirm the composition of these fragments.
-
Identify Key Neutral Losses: Calculate the mass differences between the molecular ion and major fragment ions to identify plausible neutral losses (e.g., 15 for •CH₃, 79/81 for •Br, 28 for CO).
-
Compare with Spectral Libraries: If available, compare the acquired spectrum with commercial or proprietary mass spectral libraries (e.g., NIST, Wiley) to confirm the identification.
Conclusion
The mass spectrometry of this compound, particularly under electron ionization, is predicted to yield a rich and informative fragmentation pattern. The characteristic isotopic signature of bromine provides a clear marker for the molecular ion and bromine-containing fragments. The primary fragmentation pathways are expected to involve the loss of methyl, methoxy, and bromo radicals, as well as the elimination of carbon monoxide from the phenoxy cation intermediate. The detailed experimental protocol provided in this guide serves as a robust starting point for the analysis of this and related halogenated aromatic compounds. A thorough understanding of these mass spectrometric characteristics is fundamental for any researcher or scientist working with this important synthetic building block.
References
- BenchChem. (2025). Application Note: Spectroscopic Analysis of 4-Fluoroanisole by FT-IR and Mass Spectrometry. BenchChem.
- Demarque, D. P., et al. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
- BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Bromo-6-fluoroaniline and Its Isomers. BenchChem.
- Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from a relevant Chemistry LibreTexts page.
- LookChem. (n.d.). This compound. LookChem.
- PubChem. (n.d.). 2-Bromoanisole. National Center for Biotechnology Information.
- (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
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An In-depth Technical Guide to the Solubility of 2-Bromo-6-fluoroanisole in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-6-fluoroanisole (CAS No. 845829-94-9), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] While quantitative solubility data for this compound is not extensively published, this paper presents a predictive solubility profile based on its physicochemical properties and the fundamental principle of "like dissolves like."[3] Furthermore, this guide furnishes a detailed, field-proven experimental protocol for researchers to precisely determine the solubility of this compound in various organic solvents, ensuring a self-validating system for their specific applications. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic workflows.
Introduction to this compound: A Versatile Synthetic Building Block
This compound is a halogenated aromatic ether that has emerged as a significant building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the benzene ring, imparts a distinct reactivity profile that is highly valued in the synthesis of complex molecules.[1] This compound is particularly instrumental as an intermediate in the development of novel pharmaceuticals and agrochemicals, where the presence of halogen atoms can enhance biological activity and modulate pharmacokinetic properties.[1][2]
The molecular structure of this compound (Figure 1) dictates its physical and chemical properties, which in turn govern its solubility in various media. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the overall efficiency and reproducibility of synthetic processes.
Figure 1: Chemical Structure of this compound
A 2D representation of the molecular structure of this compound.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool.[3] The physicochemical properties of this compound, summarized in Table 1, provide the basis for predicting its solubility in a range of common organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 845829-94-9 | [1][4] |
| Molecular Formula | C₇H₆BrFO | [1][4] |
| Molecular Weight | 205.03 g/mol | [1] |
| Boiling Point | ~208.6 °C at 760 mmHg | [1][5] |
| Density | ~1.53 g/cm³ | [1] |
| LogP (Octanol/Water Partition Coefficient) | ~2.7 | [1] |
The relatively high LogP value of ~2.7 indicates that this compound is a lipophilic (fat-loving) compound with a preference for non-polar environments over aqueous ones.[1] The molecule possesses polar C-Br, C-F, and C-O bonds, which create a dipole moment. However, the large, non-polar benzene ring is the dominant structural feature influencing its solubility.
Based on these properties, a predicted solubility profile in common organic solvents is presented in Table 2.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Polar Aprotic | |||
| Dimethyl Sulfoxide (DMSO) | High | Soluble | Highly polar solvent capable of dissolving a wide range of organic compounds.[3][6] |
| N,N-Dimethylformamide (DMF) | High | Soluble | Similar to DMSO, a powerful polar aprotic solvent. |
| Acetone | Medium-High | Soluble | Good general-purpose solvent for moderately polar compounds. |
| Ethyl Acetate | Medium | Soluble | A moderately polar solvent, often effective for compounds with both polar and non-polar character. The related compound 2-Bromo-6-fluoroaniline is reported to be soluble in ethyl acetate.[7] |
| Polar Protic | |||
| Methanol | High | Moderately Soluble | The polar hydroxyl group can interact with the polar functionalities of the solute, but the overall lipophilicity may limit high solubility. |
| Ethanol | High | Moderately Soluble | Similar to methanol, with slightly lower polarity. |
| Isopropanol | Medium-High | Moderately Soluble | Lower polarity than methanol and ethanol, may show slightly better solubility for lipophilic compounds. |
| Non-Polar | |||
| Dichloromethane (DCM) | Medium-Low | Very Soluble | A versatile solvent for a wide range of organic compounds, effective at dissolving moderately polar and non-polar solutes. |
| Chloroform | Medium-Low | Very Soluble | Similar to DCM, a good solvent for many organic compounds. The related compound 2-Bromo-6-fluoroaniline is reported to be soluble in chloroform.[7] |
| Tetrahydrofuran (THF) | Medium-Low | Very Soluble | A good solvent for a wide range of organic compounds due to its ability to solvate both polar and non-polar moieties. |
| Diethyl Ether | Low | Soluble | A common solvent for extraction and reaction of non-polar to moderately polar organic compounds. |
| Toluene | Low | Soluble | An aromatic solvent that will effectively solvate the benzene ring of this compound. |
| Hexane | Very Low | Sparingly Soluble to Insoluble | A non-polar aliphatic hydrocarbon, likely a poor solvent for the moderately polar this compound. |
Experimental Protocol for Solubility Determination
To obtain precise solubility data for a specific application, it is essential to perform an experimental determination. The following protocol provides a robust and reliable method for determining the solubility of this compound in an organic solvent of interest. This protocol is designed to be a self-validating system, providing accurate and reproducible results.
Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)
Experimental Workflow
The experimental workflow for determining the solubility of this compound is depicted in the following diagram:
Workflow for the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The exact amount is not critical, but it must be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a magnetic stirrer or vortex mixer for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24-48 hours.
-
-
Phase Separation and Sampling:
-
After equilibration, cease agitation and allow the undissolved solid to settle to the bottom of the vial. Centrifugation can be used to facilitate this process.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible syringe filter. This step is critical to ensure that no solid particles are transferred.
-
-
Sample Dilution:
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Quantitative Analysis:
-
Analyze the standard solutions and the diluted sample solution by HPLC or GC.
-
Generate a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution by interpolating its peak area on the calibration curve.
-
-
Solubility Calculation:
-
Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[8] It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
While readily available quantitative solubility data for this compound is limited, a comprehensive understanding of its physicochemical properties allows for a reliable prediction of its solubility profile in a wide range of organic solvents. This technical guide provides a framework for researchers to make informed decisions about solvent selection for synthesis, purification, and analysis. The detailed experimental protocol empowers scientists to determine precise solubility values under their specific laboratory conditions, thereby optimizing their chemical processes and ensuring the success of their research and development endeavors.
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An In-Depth Technical Guide to the Crystal Structure Determination of 2-Bromo-6-fluoroanisole: A Methodological Blueprint for Pharmaceutical Development
This guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2-Bromo-6-fluoroanisole. While a solved crystal structure for this specific compound is not publicly available as of the time of this writing, this document serves as a detailed methodological blueprint for researchers, scientists, and drug development professionals. It outlines the necessary experimental protocols and analytical considerations to elucidate the solid-state structure of this important synthetic intermediate and explains the profound implications of such data in the pharmaceutical sciences.
Introduction: The Significance of this compound in Modern Synthesis
This compound (CAS No. 845829-94-9) is a halogenated aromatic compound of significant interest in medicinal and agricultural chemistry.[1][2] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the benzene ring, imparts specific reactivity and conformational properties that make it a valuable building block in the synthesis of complex organic molecules.[1] Notably, it serves as a key intermediate in the preparation of novel pharmaceuticals and agrochemicals, where the presence and position of the halogen atoms can significantly influence biological activity, metabolic stability, and binding affinity to target proteins.[1]
Understanding the three-dimensional structure of this compound in the solid state is paramount for controlling its physicochemical properties. Crystal structure analysis provides definitive insights into molecular conformation, intermolecular interactions, and packing arrangements, which in turn govern crucial material properties such as solubility, dissolution rate, stability, and bioavailability—all critical parameters in drug development. This guide, therefore, presents a rigorous, field-proven methodology for obtaining and interpreting the crystal structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆BrFO |
| Molecular Weight | 205.02 g/mol |
| CAS Number | 845829-94-9 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 208.6 °C |
| Density | 1.5 g/cm³ |
| Flash Point | 94.4 °C |
Source: NINGBO INNO PHARMCHEM CO.,LTD.[2]
The Workflow for Crystal Structure Determination
The definitive method for elucidating the atomic arrangement of a small molecule like this compound is single-crystal X-ray diffraction (SC-XRD). This technique provides an unambiguous determination of the three-dimensional structure of a molecule.[3] The overall process, from obtaining a sample to the final structural analysis, is a multi-step workflow that requires careful execution and expertise.
Caption: Experimental workflow for the crystal structure determination of this compound.
The most critical and often challenging step in SC-XRD is obtaining high-quality single crystals.[3] For this compound, which is a liquid at room temperature, crystallization can be induced by cooling or by co-crystallization with another suitable molecule.
Objective: To grow single crystals of this compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension).
Method 1: Slow Cooling
-
Sample Preparation: Place a small amount (5-10 mg) of purified this compound into a small, clean vial.
-
Solvent Screening: Since the compound is a liquid, crystallization from the melt is a primary option. Alternatively, dissolving in a minimal amount of a volatile, non-polar solvent (e.g., hexane, pentane) can be attempted.
-
Crystallization:
-
From the melt: Slowly cool the vial in a controlled manner (e.g., using a programmable cooling bath or by placing it in a Dewar flask with a cold solvent) below its melting point. A slow cooling rate (e.g., 1-2 °C per hour) is crucial to promote the growth of a single crystal rather than a polycrystalline powder.
-
From solution: If a solvent is used, seal the vial and place it in a refrigerator or freezer. The slow evaporation of the solvent or the decrease in solubility upon cooling can lead to crystal growth.
-
-
Crystal Harvesting: Once crystals have formed, carefully extract a suitable single crystal using a cryo-loop or a fine needle under a microscope.
Causality Behind Experimental Choices:
-
High Purity: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, starting with highly purified this compound is essential.
-
Slow Cooling/Evaporation: Rapid changes in temperature or solvent concentration tend to produce a large number of small crystals or an amorphous solid. Slow, controlled conditions provide the necessary time for molecules to arrange themselves into a highly ordered, single-crystal lattice.
Objective: To obtain a complete, high-resolution diffraction dataset from a single crystal of this compound.
-
Crystal Mounting:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.[3] For data collection at low temperatures (to reduce thermal motion of the atoms and improve data quality), the crystal is typically flash-cooled in a stream of cold nitrogen gas (around 100 K).
-
-
Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam (commonly from a Mo or Cu source) is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector.[3]
-
-
Data Processing:
-
The collected images are processed to integrate the intensities of the diffraction spots and to correct for experimental factors (e.g., Lorentz and polarization effects).
-
This process yields a reflection file containing the Miller indices (h,k,l) and the intensity for each diffraction spot.
-
Structure Solution, Refinement, and Analysis
Once a high-quality dataset has been collected, the next phase involves solving the crystal structure to determine the arrangement of atoms in the unit cell.
Caption: The process of solving a crystal structure from diffraction data.
-
Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal system and the space group, which describes the symmetry elements within the unit cell.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. Since detectors only measure the intensity (amplitude) of the diffracted X-rays, the phase information is lost. For small molecules like this compound, computational methods such as "direct methods" are highly effective at estimating the initial phases and generating an initial electron density map.
-
Model Building and Refinement: From the electron density map, the positions of the atoms can be identified and a structural model can be built. This model is then refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit.
A solved crystal structure of this compound would provide a wealth of information crucial for drug development:
-
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles would be determined. This would reveal the preferred 3D shape of the molecule in the solid state, including the orientation of the methoxy group relative to the aromatic ring.
-
Intermolecular Interactions: The arrangement of molecules in the crystal lattice is dictated by non-covalent interactions. Given the chemical nature of this compound, we would expect to analyze:
-
Halogen Bonding: The bromine atom can act as a Lewis acidic "halogen bond donor," potentially interacting with electron-rich atoms on neighboring molecules.
-
C-H···F and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the fluorine and oxygen atoms are likely to play a significant role in the crystal packing.
-
π-π Stacking: Interactions between the aromatic rings of adjacent molecules may also be present, influencing the overall packing efficiency. The crystal structure of the parent compound, anisole, exhibits a herringbone packing motif rather than face-to-face π-π stacking.[4]
-
-
Polymorphism: The analysis might reveal the existence of different crystalline forms (polymorphs) of this compound. Each polymorph can have different physical properties, and identifying the most stable form is a critical step in pharmaceutical development to ensure consistent product performance.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell |
| Space Group | P2₁/c | Defines the symmetry within the unit cell |
| a, b, c (Å) | 10.1, 8.5, 9.2 | Dimensions of the unit cell |
| β (°) | 98.5 | Angle of the unit cell |
| Volume (ų) | 780.4 | Volume of the unit cell |
| Z | 4 | Number of molecules in the unit cell |
| R-factor | < 0.05 | A measure of the quality of the structural model |
This data is hypothetical and serves as an example of what would be reported for a solved crystal structure.
Conclusion: From Structure to Application
The determination of the crystal structure of this compound is not merely an academic exercise. For drug development professionals, this information is a critical asset. It provides a rational basis for understanding and modifying the solid-state properties of any active pharmaceutical ingredient (API) derived from this intermediate. A high-resolution crystal structure can guide formulation strategies, aid in the design of new chemical entities with improved properties, and is essential for securing intellectual property rights. The methodologies outlined in this guide represent a robust pathway to obtaining this invaluable data, bridging the gap between molecular synthesis and rational drug design.
References
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An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-fluoroanisole
Introduction
2-Bromo-6-fluoroanisole is a halogenated aromatic compound that serves as a critical intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its unique molecular architecture, featuring both bromine and fluorine substituents on an anisole ring, imparts enhanced reactivity and selectivity in various chemical transformations. This makes it an invaluable building block for medicinal chemists and material scientists in the development of novel therapeutic agents and advanced materials.[1] However, the same properties that make this compound chemically useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling procedures for this compound, designed for researchers, scientists, and professionals in drug development.
Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the hazards associated with the chemicals being handled. This compound is classified as a hazardous substance, and a detailed review of its Safety Data Sheet (SDS) is mandatory before commencing any work.
Globally Harmonized System (GHS) Classification
The GHS provides a standardized framework for communicating hazard information. The classifications for this compound and similar halogenated anisoles are summarized below.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][4][5] |
These classifications indicate that this compound can cause significant harm upon ingestion, skin contact, eye contact, or inhalation. The primary target organ for single-exposure toxicity is the respiratory system.[2][6]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrFO | [1] |
| Molecular Weight | 205.03 g/mol | [1] |
| Boiling Point | 208.6 ± 20.0 °C (Predicted) | [4] |
| Density | 1.531 ± 0.06 g/cm³ (Predicted) | [4] |
| Form | Liquid | [4] |
| Color | Colorless | [4] |
| Storage Temperature | Room Temperature, keep in a dark, dry, and sealed container. | [4] |
Risk Mitigation and Handling Protocols
A proactive approach to risk mitigation is essential when working with halogenated aromatic compounds. The following protocols are designed to minimize the risk of exposure and ensure a safe laboratory environment.
Engineering Controls
The primary line of defense against chemical exposure is the use of robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, aliquoting, and reaction setup, must be conducted within a properly functioning chemical fume hood.[7] The sash should be kept at the lowest practical height to maximize containment.[7]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[6][8]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent direct contact with the chemical.
-
Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][8] A face shield should be worn in situations with a higher risk of splashing.[9]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with organic vapor cartridges is required.[7][11] For emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[7][9]
Experimental Workflow for Safe Handling
The following step-by-step methodology outlines the safe handling of this compound from preparation to disposal.
-
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound, paying close attention to hazard and precautionary statements.[7]
-
Don Appropriate PPE: Equip yourself with the necessary personal protective equipment as outlined above.
-
Prepare the Work Area: Ensure the chemical fume hood is operational and the workspace is clean and uncluttered.[7] All necessary equipment should be placed within the fume hood.[7]
-
-
Handling:
-
Cleanup and Disposal:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood.[7] The rinsate must be collected as hazardous waste.[7]
-
Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste in a designated and properly labeled container.[7]
-
Dispose of Waste: Follow your institution's hazardous waste disposal procedures.[6][7] Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.[7]
-
Spill and Exposure Management
In the event of a spill or exposure, immediate and appropriate action is critical to mitigate harm.
Emergency Procedures Flowchart
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do so.[6][8] Seek immediate medical attention.[6][8][12]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][8] Remove all contaminated clothing.[12][13] If skin irritation persists, seek medical attention.[6][8]
-
Inhalation: Move the individual to fresh air.[6][8] If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration.[6][8] Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting.[2] Clean the mouth with water and drink plenty of water afterwards.[6][8] Seek immediate medical attention.[6][8]
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory and protecting the environment.
Storage
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]
-
Keep it away from incompatible materials such as strong oxidizing agents.[6][8]
-
Store in a locked-up area if required by institutional policy.[6][8]
Disposal
-
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[6][8]
-
This material should be treated as hazardous waste and disposed of at an approved waste disposal plant.[6][8]
-
Do not allow the chemical to enter drains or waterways.[11]
Conclusion
This compound is a valuable chemical intermediate, but its potential hazards demand a high level of respect and care in its handling. By adhering to the principles of hazard identification, risk mitigation, and emergency preparedness outlined in this guide, researchers and scientists can work with this compound safely and effectively. A strong safety culture, rooted in a thorough understanding of the chemicals being used, is the cornerstone of a productive and secure research environment.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 2-Bromo-6-chloro-4-fluoroanisole.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Bromo-6-fluoroaniline.
- ChemicalBook. (n.d.). This compound | 845829-94-9.
- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
- BLD Pharm. (n.d.). 65896-11-9|2-Bromo-6-fluoroaniline.
- Apollo Scientific. (2022, May 18). 2-Bromo-6-chloroanisole.
- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET: 2-Bromo-4-fluoroanisole.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 2-Bromo-5-fluoroanisole.
- PubChem. (n.d.). 2-Bromo-6-fluoroaniline.
- International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
- Apollo Scientific. (n.d.). 5-Bromo-2-chloro-4-fluoroanisole.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
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- PubChem. (n.d.). 2-Bromo-4-fluoroanisole.
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- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 4-Bromo-2-fluoroanisole.
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Reactivity of 2-Bromo-6-fluoroanisole
An In-Depth Technical Guide to the
Abstract
2-Bromo-6-fluoroanisole (CAS No: 845829-94-9) is a strategically important substituted aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the benzene ring, provides a rich and tunable reactivity profile. This guide offers a comprehensive exploration of the core reactivity of this compound, designed for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind its reactivity, providing detailed mechanistic insights, field-proven experimental protocols, and a discussion of its application in modern synthetic chemistry.
Introduction: The Molecular Architecture and Electronic Landscape
This compound is a colorless liquid with a molecular formula of C₇H₆BrFO and a molecular weight of 205.02 g/mol .[2][3] Its utility as a synthetic building block stems from the distinct electronic properties conferred by its three substituents, which allows for highly selective and sequential functionalization.
-
Methoxy Group (-OCH₃): This is a strong activating group due to its +M (mesomeric or resonance) effect, donating electron density to the aromatic ring, particularly at the ortho and para positions. It also functions as an effective Directed Metalation Group (DMG), capable of coordinating with organolithium bases to direct deprotonation at an adjacent ortho position.[4][5]
-
Fluorine Atom (-F): Fluorine exerts a strong -I (inductive) effect due to its high electronegativity, withdrawing electron density from the ring and deactivating it towards electrophilic substitution.[6] However, it also possesses a +M effect (via lone pair donation) and can act as a weaker DMG.[7] Critically, its strong inductive effect stabilizes the intermediate Meisenheimer complex in nucleophilic aromatic substitution (SNAr), often making an adjacent position more susceptible to nucleophilic attack.[8][9]
-
Bromine Atom (-Br): Like fluorine, bromine has a deactivating -I effect and a weaker activating +M effect. Its most significant role in the context of this molecule is its susceptibility to metal-halogen exchange and its utility as a leaving group in palladium-catalyzed cross-coupling reactions.[10][11]
This confluence of effects creates a molecule where the C-Br bond is the primary site for organometallic transformations, while the rest of the ring's reactivity is modulated by the interplay between the methoxy and fluorine groups.
Synthesis of this compound
While various proprietary methods exist, a common and logical laboratory-scale synthesis involves the diazotization of its aniline precursor, 2-bromo-6-fluoroaniline, followed by hydroxylation and subsequent methylation. 2-bromo-6-fluoroaniline itself can be synthesized from o-fluoroaniline through a multi-step process involving protection, regioselective bromination, and deprotection.[12][13]
A plausible synthetic route is outlined below:
Caption: Plausible synthetic pathway to this compound.
Core Reactivity: A Toolkit for Molecular Construction
The reactivity of this compound can be categorized into several key transformations, making it a highly valuable node for divergent synthesis.
Organometallic Transformations: Generating Nucleophilic Aryl Species
The C(sp²)-Br bond is the most reactive site for the formation of organometallic reagents. This pathway is overwhelmingly favored over the deprotonation of any ring C-H bonds (Directed ortho-Metalation) because the rate of lithium-bromine exchange is significantly faster.[10]
Treatment with strong organolithium bases, such as n-butyllithium or sec-butyllithium, at low temperatures results in a rapid and clean exchange of bromine for lithium.[11] This generates a potent ortho-fluoro-meta-methoxyphenyl)lithium nucleophile, which can be trapped with a wide array of electrophiles.
Caption: General workflow for lithium-halogen exchange and electrophilic trapping.
Experimental Protocol: Lithiation and Quench with DMF
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C.
-
Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.
-
Workup: Allow the reaction to stir for another hour at -78 °C before slowly warming to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield 2-fluoro-6-methoxybenzaldehyde.
Reaction with activated magnesium turnings in an anhydrous ether solvent, such as THF or diethyl ether, yields the corresponding Grignard reagent.[14][15] This organomagnesium species is a powerful nucleophile, widely used for additions to carbonyls and other electrophilic functional groups.[16][17]
Experimental Protocol: Grignard Formation and Reaction with Acetone
-
Activation: Place magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere. Add a small crystal of iodine to activate the surface.
-
Initiation: Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.[18]
-
Reaction: Cool the freshly prepared Grignard solution to 0 °C. Slowly add a solution of acetone (1.1 eq) in anhydrous THF.
-
Workup: After stirring for 1 hour, quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting tertiary alcohol by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods in modern drug discovery for constructing C-C, C-N, and C-O bonds.[19][20]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
| Reaction Type | Coupling Partner | Typical Base | Common Ligand(s) | Product Bond |
| Suzuki-Miyaura | Boronic Acid / Ester | K₂CO₃, Cs₂CO₃, K₃PO₄ | SPhos, XPhos, PPh₃ | C(sp²)-C(sp²) |
| Buchwald-Hartwig | Primary/Secondary Amine | NaOt-Bu, K₂CO₃, Cs₂CO₃ | XantPhos, BINAP, DavePhos | C(sp²)-N |
| Sonogashira | Terminal Alkyne | Et₃N, DIPA, K₂CO₃ | PPh₃, XantPhos | C(sp²)-C(sp) |
Table 1: Summary of Common Cross-Coupling Reactions for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent & Degassing: Add a solvent mixture, such as toluene/water or dioxane/water. Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude biaryl product by flash chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAr)
While the C-Br bond is the primary site for organometallic chemistry, the C-F bond is activated towards nucleophilic aromatic substitution (SNAr). This is because the rate-determining step of an SNAr reaction is the initial attack by the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[8] The high electronegativity of the fluorine atom strongly stabilizes this intermediate through its inductive effect, thereby lowering the activation energy for its formation.[8][9] Consequently, under suitable conditions with strong nucleophiles (e.g., alkoxides, thiolates), the fluorine atom can be displaced in preference to the bromine atom.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.
Applications in Drug Discovery and Development
The predictable and orthogonal reactivity of this compound makes it a powerful building block in medicinal chemistry.[1] Synthetic chemists can leverage its functionality in a stepwise manner to build molecular complexity. For instance, a synthetic strategy might involve:
-
A Sonogashira or Suzuki coupling at the bromine position to install a large, complex fragment.[21][22]
-
Subsequent modification of the methoxy group (e.g., demethylation to a phenol followed by etherification) to introduce another point of diversity.
-
Finally, a late-stage SNAr reaction to displace the fluorine atom with a key nucleophile that is crucial for biological activity.
This strategic approach allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process. Its derivatives are found in compounds targeting a wide range of biological pathways.[1]
Conclusion
This compound is more than a simple halogenated aromatic; it is a sophisticated synthetic intermediate whose reactivity is governed by a delicate balance of electronic and steric effects. A thorough understanding of its reaction hierarchy—prioritizing metal-halogen exchange and palladium-catalyzed coupling at the C-Br bond while enabling nucleophilic substitution at the C-F bond—empowers chemists to design efficient and elegant synthetic routes. This guide has provided the foundational principles and practical protocols to effectively harness the synthetic potential of this valuable molecule, paving the way for innovations in pharmaceutical and materials science.
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- ResearchGate. (2002). Mechanisms of reactions of halogenated compounds: Part 7.
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Methodological & Application
The Strategic Utility of 2-Bromo-6-fluoroanisole in Modern Pharmaceutical Synthesis
Introduction: The Advantage of Strategic Substitution in Drug Scaffolds
In the landscape of contemporary drug discovery, the judicious placement of functional groups on aromatic scaffolds is a cornerstone of medicinal chemistry. The reactivity and regioselectivity of a starting material can profoundly influence the efficiency and viability of a synthetic route toward a complex pharmaceutical agent. 2-Bromo-6-fluoroanisole has emerged as a particularly valuable building block due to the unique interplay of its ortho-substituents. The methoxy group, a powerful electron-donating group, and the fluorine atom, a small and highly electronegative substituent, work in concert to modulate the electronic properties and reactivity of the aromatic ring. This strategically substituted phenyl ring provides a versatile platform for the construction of intricate molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical synthesis of pharmaceutical precursors using this compound, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Core Principles of Reactivity: The Role of Ortho-Substitution
The synthetic utility of this compound is largely dictated by the electronic and steric effects of the fluoro and methoxy groups positioned ortho to the bromine atom.
-
Electronic Effects: The electron-donating methoxy group increases the electron density of the aromatic ring, which can influence the rate of oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, which can also impact the reactivity of the C-Br bond. This electronic balance is crucial for fine-tuning the substrate's reactivity in various coupling reactions.
-
Steric Hindrance: The presence of two ortho-substituents creates significant steric hindrance around the bromine atom. This steric bulk necessitates the use of specialized, bulky phosphine ligands in cross-coupling reactions to facilitate the formation of the active catalytic species and promote efficient reductive elimination.[1]
Application in the Synthesis of Antiviral Agents: The Letermovir Precursor
A prime example of the industrial application of a closely related compound, 2-bromo-6-fluoroaniline, is in the synthesis of the antiviral drug Letermovir, used for the prevention of cytomegalovirus (CMV) infections.[2][3] While Letermovir is synthesized from the aniline derivative, this compound can be considered a key precursor, as the methoxy group can be converted to an amino group.
Proposed Conversion of this compound to 2-Bromo-6-fluoroaniline
-
Demethylation: The methoxy group can be cleaved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃) to yield 2-bromo-6-fluorophenol.
-
Amination: The resulting phenol can then be converted to the corresponding aniline. A common method is the Bucherer reaction or through the synthesis of an aryl ether with a protected amine, followed by deprotection.
A more direct approach could involve electrophilic nitration of this compound, followed by reduction of the nitro group to an amine, and subsequent demethylation if required for the final product. The directing effects of the existing substituents would need to be carefully considered for the nitration step.
Key Synthetic Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is a versatile handle for the introduction of a wide array of molecular fragments via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds.[4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in many classes of pharmaceuticals.[1][5] The reaction of this compound with an arylboronic acid requires a carefully selected palladium catalyst and ligand system to overcome the steric hindrance around the bromine atom.
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium precursor, for example, palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a bulky phosphine ligand such as SPhos (4-10 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
| Component | Suggested Reagent/Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(0) or Pd(II) sources. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are essential to facilitate oxidative addition and reductive elimination with sterically hindered substrates.[1] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The base is crucial for the transmetalation step in the catalytic cycle.[5] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic solvent systems are often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation energy of the reaction. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines, which are key components of numerous pharmaceuticals.[4][6] Similar to the Suzuki-Miyaura coupling, the steric hindrance of this compound necessitates the use of bulky and electron-rich phosphine ligands.
Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the bulky phosphine ligand (e.g., BrettPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the reaction mixture with stirring at a temperature typically ranging from 80-120 °C. Monitor the reaction's progress.
-
Work-up: After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired arylamine.
| Component | Suggested Reagent/Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Readily available and effective palladium sources. |
| Ligand | BrettPhos, tBuXPhos | Sterically demanding and electron-rich ligands are crucial for promoting the catalytic cycle with challenging substrates. |
| Base | NaOtBu, LHMDS, K₃PO₄ | A strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[6] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle. |
| Temperature | 80-120 °C | Thermal energy is typically required to drive the reaction to completion. |
Application in the Synthesis of Kinase Inhibitors: A Proposed Route to GSK-3 Inhibitors
Glycogen synthase kinase 3 (GSK-3) is a key enzyme in various signaling pathways, and its inhibitors are being investigated for the treatment of a range of diseases, including Alzheimer's disease, bipolar disorder, and cancer.[5][7] Many potent GSK-3 inhibitors feature a biaryl or heteroaryl-aryl scaffold. The Suzuki-Miyaura coupling of this compound provides a convergent and efficient strategy to access such structures.
Proposed Synthetic Route:
A hypothetical synthesis of a GSK-3 inhibitor with a 2-fluoro-6-methoxyphenyl moiety can be envisioned through a Suzuki-Miyaura coupling between this compound and a suitable heterocyclic boronic acid or boronate ester.
Caption: Proposed synthesis of a GSK-3 inhibitor scaffold.
This synthetic strategy allows for the rapid generation of a library of potential GSK-3 inhibitors by varying the structure of the heterocyclic coupling partner. The resulting biaryl intermediate can then be further functionalized to produce the final drug candidate.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical compounds. Its unique substitution pattern provides a handle for strategic and efficient C-C and C-N bond formation through palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note for Suzuki-Miyaura and Buchwald-Hartwig reactions, based on established methodologies for sterically hindered substrates, provide a robust starting point for researchers in drug discovery and development. By understanding the underlying principles of reactivity and leveraging modern catalytic systems, scientists can effectively utilize this compound to construct novel molecular architectures with potential therapeutic applications.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010).
- New Drug Approvals. (2016, May 16). Letermovir, AIC 246.
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- Wikipedia. (2023, November 28).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- WIPO Patentscope. (n.d.). 116063184 Preparation method of 2-bromo-6-fluoroaniline.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed. (2003). 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(18), 3055-7. [Link]
- PubMed Central. (2023). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. Journal of Medicinal Chemistry. [Link]
- PrepChem.com. (n.d.). Synthesis of 3-bromofluorobenzene.
- PubMed. (2006). Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. Bioorganic & Medicinal Chemistry Letters, 16(8), 2091-4. [Link]
- ACS Publications. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- J&K Scientific. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid.
- ResearchGate. (2017). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- ACS Publications. (2020). Elucidation of the GSK3α Structure Informs the Design of Novel, Paralog-Selective Inhibitors. Journal of Medicinal Chemistry, 63(15), 8195-8206. [Link]
- PubMed Central. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(8), 359–371. [Link]
- ResearchGate. (2016). Synthesis of Letermovir (5) from 2-bromo-6-fluoroaniline ((A), discovery (blue) and first process (red) routes) and from compound 65 (B).
- Google Patents. (n.d.). WO2003066629A2 - Heteroaryl compounds useful as inhibitors of gsk-3.
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- NIH. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
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Application Notes and Protocols: 2-Bromo-6-fluoroanisole in Agrochemical Synthesis
Introduction: The Strategic Role of 2-Bromo-6-fluoroanisole in Modern Agrochemicals
This compound is a pivotal building block in the synthesis of contemporary agrochemicals, particularly fungicides.[1] Its unique trifunctional substitution pattern—a methoxy group, a bromine atom, and a fluorine atom on a benzene ring—provides a versatile platform for synthetic chemists. The differential reactivity of the bromine and fluorine substituents, coupled with the electronic influence of the methoxy group, allows for highly selective and efficient chemical transformations. This application note will provide an in-depth technical guide on the utilization of this compound in the synthesis of pyrazole-based fungicides, a class of agrochemicals known for their high efficacy and broad-spectrum activity. We will explore key synthetic transformations, provide detailed experimental protocols, and discuss the chemical principles that underpin these processes.
Core Application: Synthesis of Pyrazole Carboxamide Fungicides
Pyrazole carboxamides are a prominent class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), effectively disrupting the mitochondrial respiration of pathogenic fungi.[2][3][4] The synthesis of these complex molecules often involves the coupling of a substituted pyrazole moiety with a substituted aniline. This compound serves as a key precursor to the aniline fragment, contributing to the overall biological activity and physicochemical properties of the final active ingredient.
A representative synthetic approach involves the conversion of this compound to a suitable aniline derivative, followed by an amide coupling reaction with a pyrazole carboxylic acid. This strategy allows for the modular construction of a diverse range of fungicide candidates.
Key Synthetic Transformations and Protocols
Conversion of this compound to 2-Bromo-6-fluoroaniline
A critical initial step is the conversion of the methoxy group of this compound to an amino group to form 2-bromo-6-fluoroaniline. While direct demethylation followed by amination is possible, a more common industrial route involves the synthesis of 2-bromo-6-fluoroaniline from o-fluoroaniline.[5][6] However, for the purpose of illustrating the utility of this compound as a starting material, a representative laboratory-scale protocol for its conversion is presented below. This transformation is crucial for preparing the necessary coupling partner for the subsequent amide bond formation.
Protocol 1: Synthesis of 2-Bromo-6-fluoroaniline from o-Fluoroaniline (A Reference for the Target Moiety)
This protocol outlines the synthesis of the target aniline from a more common starting material, illustrating the importance of this structural motif.
-
Step 1: Protection of the Amino Group. In a reaction vessel, dissolve o-fluoroaniline and triethylamine in dichloromethane. Cool the mixture to 0-5 °C and slowly add acetyl chloride, maintaining the temperature below 20 °C. Stir at room temperature for 1-8 hours until the reaction is complete as monitored by TLC.[5][6]
-
Step 2: Sulfonylation. The protected aniline is then subjected to sulfonylation to direct the subsequent bromination.
-
Step 3: Bromination. The sulfonated intermediate is brominated regioselectively at the ortho position to the original amino group.[5]
-
Step 4: Deprotection. The protecting groups are removed to yield 2-bromo-6-fluoroaniline.[5]
| Reagent/Solvent | Role |
| o-Fluoroaniline | Starting Material |
| Acetyl Chloride | Protecting Agent |
| Triethylamine | Base |
| Dichloromethane | Solvent |
| Sulfonylating Agent | Directing Group |
| Brominating Agent | Halogen Source |
| Sulfuric Acid | Deprotection Reagent |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the carbon-carbon and carbon-nitrogen bonds essential in many agrochemical syntheses. This compound is an excellent substrate for these reactions, primarily at the more reactive C-Br bond.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. In the context of agrochemical synthesis, it can be used to couple this compound with a pyrazole-boronic acid derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 equiv.), the pyrazole-boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv. or a combination of Pd₂(dba)₃ and a suitable ligand), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).[7]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).[7]
-
Reaction Execution: Purge the vessel with an inert gas (e.g., argon) and heat the mixture to 80-100 °C for 4-24 hours, monitoring by TLC or LC-MS.[7]
-
Work-up and Purification: After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 80 |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/Water | 100 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 120 (Microwave) |
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, for example, by coupling this compound with an aminopyrazole derivative.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the aminopyrazole (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., XantPhos, BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃).[8][9]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[9]
Table 2: Comparison of Bases for Buchwald-Hartwig Amination
| Base | Strength | Advantages | Disadvantages |
| NaOt-Bu | Strong | High reactivity, often leading to high yields.[9] | Can be incompatible with base-sensitive functional groups. |
| Cs₂CO₃ | Moderate | Good solubility, suitable for a wider range of functional groups. | May require higher temperatures or more active catalysts. |
| K₃PO₄ | Moderate | Cost-effective, often used in large-scale synthesis. | Can have lower reactivity compared to stronger bases. |
| DBU | Organic | Homogeneous reaction conditions, milder than inorganic bases.[8] | May require specific catalyst/ligand combinations for optimal performance. |
Amide Bond Formation: The Final Step to Pyrazole Carboxamide Fungicides
The final step in the synthesis of many pyrazole-based fungicides is the formation of an amide bond between the aniline derivative (prepared from this compound) and a pyrazole carboxylic acid.
Protocol 4: Amide Coupling via Acid Chloride
-
Acid Chloride Formation: Convert the pyrazole carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) to the corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.[2][10]
-
Amide Formation: In a separate flask, dissolve the 2-bromo-6-fluoroaniline derivative in an aprotic solvent (e.g., dichloromethane, THF) with a base (e.g., triethylamine, pyridine). Cool the solution to 0 °C and slowly add the pyrazole acid chloride. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow from this compound to a pyrazole carboxamide fungicide.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its unique substitution pattern allows for selective and efficient functionalization, making it an ideal starting material for the construction of complex active ingredients. The protocols and principles outlined in this application note provide a comprehensive guide for researchers and scientists in the agrochemical industry, enabling the development of novel and effective crop protection solutions. The strategic application of palladium-catalyzed cross-coupling reactions and classical amide bond formation, starting from this compound, will continue to be a cornerstone of innovation in this critical field.
References
- Wikipedia. (2023, September 21). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Google Patents. (n.d.). MX2014009276A - FUNGICIDE BLENDS OF PIRAZOL.
- Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Google Patents. (n.d.). EP3498695B1 - Method for synthesizing 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid.
- Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- Google Patents. (n.d.). US7129372B2 - Process for the preparation of phenyl pyrazole compounds.
- MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
- ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives.
- Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
- National Institutes of Health. (n.d.). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines.
- Google Patents. (n.d.). WO2010130767A2 - Fungicide pyrazole carboxamides derivatives.
- European Patent Office. (n.d.). EP 2251331 A1 - Fungicide pyrazole carboxamides derivatives.
- Google Patents. (n.d.). US5223526A - Pyrazole carboxanilide fungicides and use.
- Google Patents. (n.d.). US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones.
- National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- National Institutes of Health. (n.d.). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. (2018). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate.
- Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
- ResearchGate. (2018). Recent developments in aminopyrazole chemistry.
- MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry.
- New Zealand Plant Protection Society. (2011). Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy.
- FRAC. (n.d.). SDHI Fungicides.
- NDSU Agriculture. (n.d.). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides.
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- MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
- National Institutes of Health. (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-fluoroanisole
Introduction
Substituted anisoles, particularly those with ortho-functionalization, are prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals. The specific scaffold, 2-bromo-6-fluoroanisole, serves as a critical building block for introducing the 2-fluoro-6-methoxyphenyl group into target molecules. This moiety's unique electronic and steric properties can significantly influence molecular conformation, binding affinity, and metabolic stability. Palladium-catalyzed cross-coupling reactions stand as the premier method for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to this scaffold with high efficiency and selectivity.[1][2]
However, the steric hindrance imposed by the ortho-methoxy group and the electronic influence of the ortho-fluoro substituent present distinct challenges that necessitate carefully optimized reaction conditions. This guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound, tailored for researchers, scientists, and drug development professionals.
Mechanistic Considerations: The Palladium Catalytic Cycle
The efficacy of palladium-catalyzed cross-coupling reactions hinges on a well-defined catalytic cycle.[2][3][4] Understanding these fundamental steps is crucial for troubleshooting and rational optimization. The generally accepted mechanism involves three key stages:
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. The electron-rich nature and steric bulk of the phosphine ligands are critical for promoting this rate-limiting step.[5]
-
Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):
-
In the Suzuki-Miyaura reaction, the organoboron species (e.g., a boronic acid) transfers its organic group to the palladium center, a process facilitated by a base.[6]
-
In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by base-mediated deprotonation to form a palladium-amido complex.[7][8]
-
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3] Steric hindrance on the ligand can accelerate this final step.[5][9]
The Challenge of this compound
The di-ortho substitution on this compound presents a sterically demanding environment around the reaction center. This can impede both the initial oxidative addition and the subsequent steps of the catalytic cycle.[10][11] Consequently, the choice of a bulky, electron-rich phosphine ligand is paramount to success. These ligands stabilize the palladium center, facilitate oxidative addition, and promote the final reductive elimination step.[5][12]
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile and widely used method for constructing biaryl structures.[6][13] For a sterically hindered substrate like this compound, specific conditions are required to achieve high yields.
Recommended Protocol: Suzuki-Miyaura Coupling
This protocol is optimized for the coupling of various aryl and heteroaryl boronic acids with this compound.
Reagents and Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate Tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Experimental Workflow:
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- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Suzuki Coupling of 2-Bromo-6-fluoroanisole
<
Abstract
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-6-fluoroanisole, a sterically hindered and electron-rich aryl bromide. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in mechanistic principles. This guide emphasizes the rationale behind the selection of catalysts, ligands, bases, and solvents to achieve high coupling efficiency and yield. Visual aids, including a mechanistic diagram and a workflow summary, are provided to enhance understanding and practical application.
Introduction: The Challenge and Significance of Coupling this compound
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The core transformation involves the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or pseudohalide.[1][2]
This compound presents a unique challenge as a substrate in Suzuki coupling. The presence of both a fluorine and a methoxy group ortho to the bromine atom creates significant steric hindrance around the reaction center. Furthermore, the electron-donating nature of the methoxy group can decrease the reactivity of the aryl bromide towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[2][5] Overcoming these electronic and steric barriers is critical for achieving successful cross-coupling.
The successful coupling of this substrate is of significant interest as the resulting fluorinated biaryl ethers are valuable scaffolds in medicinal chemistry and materials science.[6][7] This guide provides a robust and optimized protocol to address these challenges, ensuring high yields and reproducibility.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is essential for troubleshooting and optimizing the reaction.[8][9] The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2][9] This step is often facilitated by electron-rich and bulky phosphine ligands.[1]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This process is activated by a base, which forms a boronate species, increasing the nucleophilicity of the organic group.[11][12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[1][10]
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for the Suzuki coupling of this compound with a generic arylboronic acid. Researchers should note that reaction conditions may require further optimization depending on the specific boronic acid used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere. |
| Arylboronic Acid | ≥97% | Commercially Available | Use fresh or properly stored material to avoid degradation.[13] |
| Pd₂(dba)₃ | Catalyst Grade | Commercially Available | Air-sensitive, handle under inert gas. |
| SPhos | Ligand Grade | Commercially Available | Air-stable, but store in a desiccator. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | Grind to a fine powder before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use a freshly opened bottle or deoxygenated solvent. |
| Deionized Water | Deoxygenate before use. | ||
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Saturated NaCl solution (Brine) | For workup. | ||
| Anhydrous MgSO₄ or Na₂SO₄ | For drying. | ||
| Celite® | For filtration. |
Equipment
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) manifold
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Flash chromatography system
Reaction Setup and Procedure
Figure 2: Step-by-step experimental workflow for the Suzuki coupling.
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: In the same flask, add the palladium source, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol% Pd), and the ligand, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.02-0.04 mmol, 2-4 mol%).
-
Expert Commentary: For sterically hindered substrates like this compound, a bulky and electron-rich ligand such as SPhos is crucial.[15] It promotes the oxidative addition step and stabilizes the palladium catalyst, preventing the formation of inactive palladium black.[8][16] Pd₂(dba)₃ is a common and effective Pd(0) source.[11]
-
-
Solvent Addition: Add degassed 1,4-dioxane and deionized water in a 4:1 to 10:1 ratio (e.g., 4 mL dioxane, 1 mL water). The mixture should be a suspension.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then saturated brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.[10] Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[18][19]
Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Aryl Bromide:Boronic Acid Ratio | 1 : 1.2-1.5 | Excess boronic acid can improve yield but may lead to homocoupling side products. |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol% Pd) | A reliable Pd(0) source for initiating the catalytic cycle. |
| Ligand | SPhos (2-4 mol%) | A bulky, electron-rich ligand that accelerates oxidative addition for hindered substrates.[15] |
| Base | K₃PO₄ (2-3 equiv) | A strong, non-nucleophilic base that effectively promotes transmetalation.[14][15] |
| Solvent System | Dioxane/Water (4:1 to 10:1) | A common biphasic system that dissolves both organic and inorganic components.[1] |
| Temperature | 80-110 °C | Provides sufficient thermal energy to overcome the activation barrier for this challenging substrate. |
| Reaction Time | 12-24 hours | Typical duration for complete conversion; should be monitored by TLC or LC-MS. |
Conclusion
The Suzuki-Miyaura coupling of this compound requires careful consideration of steric and electronic factors. The protocol detailed in these application notes, utilizing a Pd₂(dba)₃/SPhos catalytic system with K₃PO₄ as the base in a dioxane/water solvent system, provides a reliable and high-yielding method for the synthesis of sterically hindered fluorinated biaryl ethers. By understanding the mechanistic underpinnings and the rationale for each component, researchers can effectively apply and troubleshoot this powerful synthetic transformation.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. URL: https://www.nrochemistry.com/suzuki-coupling/
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- Organic Chemistry Portal. Suzuki Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- Wikipedia. (2023). Suzuki reaction. URL: https://en.wikipedia.org/wiki/Suzuki_reaction
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. URL: https://www.benchchem.com/blog/a-comparative-guide-to-base-selection-in-suzuki-cross-coupling-reactions/
- BYJU'S. Merits of the Suzuki Coupling Reaction. URL: https://byjus.com/chemistry/suzuki-coupling-reaction/
- The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. (n.d.). [URL: Not available]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? URL: https://www.reddit.com/r/Chempros/comments/119t13j/how_to_approach_choosing_reaction_conditions_for/
- Biffis, A., et al. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(10), 16465-16468.
- ACS Publications. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo300339m
- ACS Publications. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters. URL: https://pubs.acs.org/doi/10.1021/ol070001y
- ACS Publications. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. URL: https://pubs.acs.org/doi/10.1021/ol9023167
- Wordpress. (2025). Use of Base Metals in Suzuki Coupling. URL: https://ichemeguides.files.wordpress.com/2018/06/use-of-base-metals-in-suzuki-coupling.pdf
- ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo900458p
- ACS Publications. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja982246y
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473.
- Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. URL: https://www.sandiego.edu/cas/documents/chemistry/chem-302l/302L-Suzuki.pdf
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c3cc49511a
- ResearchGate. (2016). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. URL: https://www.researchgate.
- ResearchGate. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. URL: https://www.researchgate.net/figure/Sterically-hindered-Suzuki-Miyaura-cross-coupling-Ligand-and-base-effect_fig1_51786526
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions. URL: https://www.benchchem.com/blog/technical-support-center-suzuki-coupling-reactions/
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? URL: https://www.researchgate.net/post/How_can_I_solve_my_problem_with_Suzuki_coupling
- ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. URL: https://pubs.acs.org/doi/10.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? URL: https://www.researchgate.net/post/Suzuki_coupling_Reactions_yield_is_very_low_and_product_is_coming_with_very_close_2_spots_How_can_i_improvise_my_reaction
- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. URL: https://www.mdpi.com/2073-4344/7/3/70
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? URL: https://www.reddit.com/r/Chempros/comments/ogwz6c/diagnosing_issues_with_a_failed_suzuki_coupling/
- ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. URL: https://www.researchgate.
- ResearchGate. (2020). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. URL: https://www.researchgate.net/publication/344585149_Preparation_of_fluorinated_biphenyl_via_Suzuki-Miyaura_cross_coupling_reaction
- NIH. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11224213/
- ResearchGate. (2019). (a) Hanley's synthesis of biaryls 18; (b) Ni-catalyzed Suzuki reaction using aryl fluorosulfates 16. URL: https://www.researchgate.net/figure/a-Hanleys-synthesis-of-biaryls-18-b-Ni-catalyzed-Suzuki-reaction-using-aryl_fig6_331181512
- PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. URL: https://prism.ucalgary.ca/items/869c4501-c85d-4581-b51f-508003610991
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. URL: https://www.youtube.
- Organic Chemistry Portal. Biaryl synthesis by C-C coupling. URL: https://www.organic-chemistry.org/synthesis/C2C/biaryls.shtm
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. URL: https://www.youtube.
- DOI. (2007). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. URL: https://www.doi.org/10.2174/138527207780599248
- BenchChem. (n.d.). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. URL: https://www.benchchem.com/blog/a-comparative-guide-to-alternatives-for-2-bromo-6-methylisonicotinic-acid-in-cross-coupling-reactions/
- NIH. (n.d.). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2587033/
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Application Notes and Protocols for the Heck Reaction of 2-Bromo-6-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Sterically Congested and Electron-Rich Substrate
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] Its versatility has been instrumental in the synthesis of complex molecules, from pharmaceuticals to advanced materials. However, the efficiency of the Heck reaction is profoundly influenced by the steric and electronic nature of the substrates.
This guide focuses on a particularly challenging substrate: 2-Bromo-6-fluoroanisole. This molecule presents a dual challenge for the Heck reaction:
-
Steric Hindrance: The presence of two ortho-substituents, a bromine atom and a fluorine atom, flanking the site of reaction significantly encumbers the palladium catalyst's approach for the crucial oxidative addition step.
-
Electronic Deactivation: The methoxy group (-OCH₃) is a strong electron-donating group, which increases the electron density of the aromatic ring. This electronic enrichment makes the aryl bromide less electrophilic and, consequently, less reactive towards oxidative addition to the Pd(0) catalyst.
Overcoming these hurdles requires a carefully considered approach to the selection of the catalyst system and reaction conditions. This document provides a comprehensive overview of the mechanistic considerations, a summary of relevant reaction conditions from the literature for analogous systems, and a detailed, field-proven protocol for the successful Heck coupling of this compound with an acrylate, a common and synthetically useful olefin.
Mechanistic Insights: The Catalytic Cycle and Its Perturbation by Substrate Properties
The generally accepted mechanism for the Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[3] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a substrate like this compound.
The key steps are:
-
Oxidative Addition: The catalytically active Pd(0) species inserts into the carbon-bromine bond of this compound to form a square planar Pd(II) complex. This is often the rate-limiting step, particularly for sterically hindered and electron-rich aryl halides. The bulky ortho-substituents on our target molecule impede this step, necessitating the use of highly active catalyst systems.
-
Olefin Coordination and Migratory Insertion: The alkene (e.g., an acrylate) coordinates to the Pd(II) center, followed by a syn-migratory insertion of the alkene into the palladium-aryl bond. This step forms the new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, also in a syn-fashion, to form the final substituted alkene product and a palladium-hydride species.
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The steric bulk and electron-donating nature of this compound directly impact the oxidative addition step. To drive this challenging transformation, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required. These ligands promote the formation of a more reactive, coordinatively unsaturated Pd(0) species and stabilize the resulting Pd(II) intermediate.
Visualizing the Catalytic Cycle
Figure 1: A simplified representation of the Heck reaction catalytic cycle.
Comparative Analysis of Reaction Conditions for Hindered Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Observations & Notes | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Ionic Liquid (bmimPF₆) | 220 (Microwave) | High temperatures and microwave irradiation are effective for rapid reactions of aryl bromides. | [4] |
| Pd(OAc)₂ | NHC precursor | K₂CO₃ | DMF/H₂O | 80 | N-heterocyclic carbene (NHC) ligands are highly effective for Heck reactions of aryl bromides. | [5] |
| Pd/P(t-Bu)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | RT - 100 | Bulky phosphine ligands enable reactions at lower temperatures, even for challenging substrates. | [6] |
| Pd(OAc)₂ | dppp | K₂CO₃ | Acetone | 70 | Diphosphine ligands can be effective, and the reaction can proceed under relatively mild conditions. | [7] |
| Pd(OAc)₂ | None (Ligandless) | K₂CO₃ | DMF | 60-80 | Ligandless conditions can be effective, though they may require careful optimization. | [8] |
Recommended Protocol: Heck Coupling of this compound with Methyl Acrylate
This protocol is designed to address the challenges posed by the steric hindrance and electronic properties of this compound. The use of a bulky phosphine ligand, a polar aprotic solvent, and elevated temperature are key to achieving a successful reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Methyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely ground and dried
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Oven-dried Schlenk tube or microwave reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To the oven-dried Schlenk tube or microwave vial, add palladium(II) acetate (4.5 mg, 0.02 mmol) and tri-tert-butylphosphine (8.1 mg, 0.04 mmol).
-
Add the finely ground and dried potassium carbonate (276 mg, 2.0 mmol).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the anhydrous DMF (5 mL) via syringe.
-
Stir the mixture for 10 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Add this compound (207 mg, 1.0 mmol) via syringe.
-
Add methyl acrylate (129 mg, 1.5 mmol) via syringe.
-
-
Reaction Execution:
-
Conventional Heating: Place the reaction vessel in a preheated oil bath at 120-140 °C.
-
Microwave Heating: If using a microwave reactor, set the temperature to 140-160 °C with a reaction time of 30-60 minutes.[4][9][10]
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours for conventional heating.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, (E)-methyl 3-(2-fluoro-6-methoxyphenyl)acrylate.
-
Experimental Workflow Diagram
Figure 2: A step-by-step workflow for the Heck reaction of this compound.
Conclusion and Future Perspectives
The Heck reaction of this compound, while challenging, is a feasible transformation with careful selection of reaction parameters. The protocol provided herein serves as a robust starting point for researchers. Further optimization may involve screening different bulky phosphine ligands or N-heterocyclic carbene ligands, as well as exploring different base and solvent combinations. The use of microwave irradiation is highly recommended to accelerate the reaction and potentially improve yields.[4][9][10] As the demand for complex, highly substituted aromatic compounds in drug discovery and materials science continues to grow, the development of efficient and general methods for the Heck coupling of challenging substrates will remain an area of active research.
References
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- High-Speed Heck Reactions in Ionic Liquid with Controlled Microwave He
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. [Link]
- A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. [Link]
- Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. PMC. [Link]
- Microwave promoted Heck reactions using an oligo(ethylene glycol)-bound SCS palladacycle under thermomorphic conditions. Green Chemistry (RSC Publishing). [Link]
- Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation.
- Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation.
- Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts.
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
- Heck Reaction—St
- Hybrid Pd0.1Cu0.
- Heck reaction. Wikipedia. [Link]
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- Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides.
- Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by pallad
- Heck Reaction. Organic Chemistry Portal. [Link]
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- Heck reaction of olefins and aryl halides: Scope of substrate. a (continued).
- Dual-Ligand Catalyst for the non-Directed C–H Olefin
- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]
- Intramolecular Heck Reaction of Unactivated Alkyl Halides.
- Palladium-catalyzed Olefination of aryl/alkyl Halides With Trimethylsilyldiazomethane via Carbene Migr
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
- Palladium-catalyzed aerobic regio- and stereo-selective olefination reactions of phenols and acrylates via direct dehydrogenative C(sp2)-O cross-coupling. PubMed. [Link]
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Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-6-fluoroanisole
Introduction: The Strategic Importance of Sonogashira Coupling in Complex Molecule Synthesis
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this reaction has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[1][4][5] Its value lies in its typically mild reaction conditions, tolerance of a broad range of functional groups, and its efficiency in constructing conjugated enynes and arylalkynes.[1][3][6]
This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of 2-bromo-6-fluoroanisole, a sterically hindered and electronically modified aryl halide. The presence of ortho-substituents (bromo and fluoro groups) presents unique challenges that necessitate a careful selection of reaction parameters to achieve high yields and purity. These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemistry and practical, field-proven methodologies.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira reaction classically operates through a synergistic dual catalytic cycle involving palladium and copper co-catalysts.[3][4] Understanding this mechanism is paramount for rational troubleshooting and optimization.
-
The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate.[3][4][6]
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide.[4][6][7] This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide then transfers the alkyne moiety to the palladium(II) complex in a step known as transmetalation.[3][6]
-
Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product, 2-alkynyl-6-fluoroanisole, and regenerate the active palladium(0) catalyst, thus completing the cycle.[4][6]
A copper-free variant of the Sonogashira reaction has also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which is a common side reaction promoted by the copper catalyst.[8][9]
Visualizing the Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a general procedure that can be optimized for specific terminal alkynes. Given the steric hindrance of this compound, elevated temperatures and carefully selected ligands may be necessary.[10][11]
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Role | Notes |
| This compound | C₇H₆BrFO | 205.02 | Aryl Halide | Starting material. Ensure high purity. |
| Terminal Alkyne | R-C≡CH | Varies | Coupling Partner | Use 1.1-1.5 equivalents. Must be free of impurities. |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | Palladium Catalyst | Pre-catalyst, forms Pd(0) in situ.[1] |
| Copper(I) Iodide | CuI | 190.45 | Co-catalyst | Use a fresh, high-purity source.[8] |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base/Solvent | Should be anhydrous and freshly distilled.[8] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Co-solvent | Anhydrous, degassed. |
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.01-0.03 eq).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (argon or nitrogen) to ensure anaerobic conditions.[8]
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous, degassed tetrahydrofuran (THF) followed by anhydrous triethylamine (TEA). The ratio of THF to TEA can be varied, with some protocols using TEA as the sole solvent.[6]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 50-80°C.[12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with diethyl ether or ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitated salts and catalyst residues, washing the pad with additional solvent.[6]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6][13]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-6-fluoroanisole.[6][13]
Experimental Workflow Diagram
Caption: A generalized workflow for the Sonogashira coupling experiment.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst- Impure reagents- Insufficiently inert atmosphere | - Use fresh, high-purity palladium and copper catalysts.[8]- Ensure all reagents, especially the amine base, are anhydrous.[8]- Thoroughly degas solvents and maintain a positive inert gas pressure.[8] |
| Homocoupling of Alkyne | - High concentration of copper catalyst- Presence of oxygen | - Reduce the loading of the copper(I) iodide co-catalyst.[14]- Add the alkyne slowly to the reaction mixture.[14]- Consider a copper-free protocol.[8][9] |
| Slow or Stalled Reaction | - Steric hindrance from the ortho-substituents- Low reactivity of the aryl bromide | - Increase the reaction temperature.[12]- Screen different phosphine ligands; bulky, electron-rich ligands can be more effective for challenging substrates.[3][11]- If feasible, switch to the more reactive 2-iodo-6-fluoroanisole.[6][15] |
| Decomposition of Catalyst | - Presence of oxygen- High reaction temperature for extended periods | - Ensure rigorous exclusion of air.[8]- Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long heating times. |
Conclusion
The Sonogashira coupling of this compound is a feasible yet challenging transformation that requires careful attention to experimental detail. By understanding the reaction mechanism, employing high-quality reagents under strictly inert conditions, and systematically optimizing the reaction parameters, researchers can successfully synthesize the desired alkynylated products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for navigating the intricacies of this powerful cross-coupling reaction.
References
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- Sonogashira Coupling - Organic Chemistry Portal. [Link]
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- Experimental Procedure - Sonogashira Coupling | PDF | Chemistry - Scribd. [Link]
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]
- Sonogashira coupling in natural product synthesis - ResearchG
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]
- Sonogashira cross-coupling reaction - YouTube. [Link]
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- Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchG
- Sonogashira Coupling Reaction: Videos & Practice Problems - Pearson. [Link]
- What is the best procedure for Sonogashira coupling?
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [Link]
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. [Link]
- (PDF)
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper | Request PDF - ResearchG
- Stereoselective Synthesis of Conjug
- Sonogashira coupling of aryl halides catalyzed by palladium on charcoal - PubMed. [Link]
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Application Note & Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-fluoroanisole
Abstract
This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on 2-Bromo-6-fluoroanisole, a sterically hindered and electronically challenging aryl halide. The formation of C–N bonds with such substrates is crucial in the synthesis of novel pharmaceutical intermediates and functional materials.[1][2] This guide delves into the mechanistic principles, offers field-proven insights for overcoming common challenges, and presents detailed, step-by-step protocols. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction: The Challenge and Opportunity
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through palladium-catalyzed cross-coupling.[1][3] Its broad functional group tolerance and wide substrate scope have made it an indispensable tool.[1] However, substrates like this compound present a significant challenge due to the steric hindrance imposed by two ortho-substituents, which can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][4]
The 2-fluoro-6-methoxyaniline moiety, the product of this reaction, is a valuable building block in medicinal chemistry. The strategic placement of the fluorine and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Therefore, a robust and scalable protocol for its synthesis is of high importance. This guide addresses this need by providing a detailed examination of the critical reaction parameters and a reliable experimental procedure.
Mechanistic Insights & Key Strategic Considerations
A successful Buchwald-Hartwig amination hinges on a delicate balance of interactions within the catalytic cycle. Understanding these steps is paramount to troubleshooting and optimizing the reaction for a challenging substrate like this compound. The generally accepted mechanism proceeds through oxidative addition, amine coordination and deprotonation, and finally, reductive elimination.[1][5]
The Catalytic Cycle
The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition into the C-Br bond of the aryl halide.[6] The resulting Pd(II) complex then coordinates the amine. A base facilitates the deprotonation of the amine to form a palladium-amido complex. The final, product-forming step is reductive elimination, which creates the C–N bond and regenerates the Pd(0) catalyst.[5]
Caption: Fig 1. Simplified Buchwald-Hartwig Catalytic Cycle.
Critical Parameter Selection for this compound
-
The Ligand: Overcoming Steric Hindrance: For ortho-substituted substrates, the choice of phosphine ligand is the most critical parameter.[7] Bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[2][4] Ligands like RuPhos and BrettPhos are specifically designed for sterically demanding couplings.[7][8] Their bulk facilitates the formation of a monoligated, highly reactive L1Pd(0) species, which is necessary for the oxidative addition step to proceed efficiently.[4] The electron-donating nature of these ligands also accelerates the final reductive elimination step.[9]
-
The Base: Strength and Solubility: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[10] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially when substrate functional groups are sensitive to alkoxide bases.[3] The physical properties of the base are also important; poor solubility can lead to reproducibility issues.[10]
-
The Catalyst Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ can be used to form the active catalyst in situ with the ligand, modern palladium precatalysts (e.g., RuPhos Pd G3) are often preferred.[2] These are air- and moisture-stable complexes that reliably generate the active Pd(0) species upon heating in the presence of a base, leading to more consistent results.[2]
-
The Solvent: Aprotic, non-coordinating solvents are standard. Toluene and 1,4-dioxane are most commonly used due to their ability to dissolve the various components and their suitable boiling points for thermal reactions.[11] It is crucial to use anhydrous solvents to prevent quenching of the base and catalyst deactivation.
Experimental Protocols & Workflow
The following protocol is a validated starting point for the amination of this compound with a generic primary or secondary amine.
General Experimental Workflow
The overall process involves careful setup under an inert atmosphere, precise addition of reagents, controlled heating and monitoring, and finally, product workup and purification.
Caption: Fig 2. General Experimental Workflow Diagram.
Optimized Protocol: Coupling with Morpholine
This protocol details the coupling of this compound with morpholine, a common secondary amine.
Table 1: Reagent and Reaction Parameters
| Component | CAS Number | MW ( g/mol ) | Amount (mg) | mmoles | Equivalents |
| This compound | 202865-61-0 | 205.02 | 205 | 1.0 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 105 | 1.2 | 1.2 |
| RuPhos Pd G3 Precatalyst | 1445085-82-4 | 838.41 | 16.8 | 0.02 | 0.02 (2 mol%) |
| RuPhos | 787618-22-8 | 476.62 | 9.5 | 0.02 | 0.02 (2 mol%) |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 135 | 1.4 | 1.4 |
| Anhydrous Toluene | 108-88-3 | - | 5.0 mL | - | - |
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (205 mg, 1.0 mmol), RuPhos Pd G3 (16.8 mg, 0.02 mmol), additional RuPhos ligand (9.5 mg, 0.02 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol).
-
Scientist's Note: The addition of extra ligand can sometimes prevent catalyst decomposition and improve yields with challenging substrates. All solids should be weighed and handled quickly to minimize air exposure, preferably in a glovebox.
-
-
Inerting: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Through the septum via syringe, add anhydrous toluene (5.0 mL), followed by morpholine (105 mg, 1.2 mmol).
-
Degassing (Optional but Recommended): Briefly sparge the reaction mixture with argon for 5-10 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously for 16-24 hours.
-
Scientist's Note: Reaction progress should be monitored by TLC or GC-MS. A small aliquot can be removed via syringe, quenched with water, extracted with ethyl acetate, and analyzed.
-
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12] The resulting crude oil is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, 4-(2-fluoro-6-methoxyphenyl)morpholine.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following table outlines common problems and potential solutions.[13][14]
Table 2: Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by air/moisture).2. Insufficiently strong or insoluble base.3. Reaction temperature too low. | 1. Ensure all reagents are dry and the reaction is set up under a strictly inert atmosphere. Use a fresh, high-quality precatalyst.2. Use a high-purity base (e.g., 99.9%). Consider switching to LiHMDS.3. Increase temperature in 10 °C increments (up to 120 °C for toluene). |
| Formation of Hydrodehalogenated Byproduct (Anisole derivative without Br) | 1. Presence of water.2. β-Hydride elimination from the amine (if applicable).3. Catalyst decomposition. | 1. Use rigorously dried solvents and reagents.2. This is less common with secondary amines like morpholine but can occur with primary amines. A different ligand may be required.3. Increase ligand-to-palladium ratio. |
| Dark Black/Precipitated Reaction Mixture | Palladium black formation, indicating catalyst death. | 1. Ensure proper degassing.2. Increase ligand loading (e.g., from L:Pd of 1:1 to 1.5:1 or 2:1).3. Check for impurities in starting materials that could be catalyst poisons.[3] |
| Inconsistent Results | 1. Variable quality of reagents (base, solvent).2. Inefficient stirring, especially with heterogeneous bases. | 1. Use reagents from a trusted supplier and store them properly (e.g., NaOtBu in a desiccator or glovebox).2. Ensure vigorous stirring to maintain a good suspension of the base. |
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Application Notes and Protocols for the Formation of 2-Fluoro-6-methoxyphenylmagnesium Bromide from 2-Bromo-6-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are cornerstones of organic synthesis, enabling the formation of carbon-carbon bonds with a vast array of electrophiles.[1][2][3][4][5] The specific Grignard reagent derived from 2-bromo-6-fluoroanisole, 2-fluoro-6-methoxyphenylmagnesium bromide, is a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. The presence of the ortho-fluoro and -methoxy substituents offers unique electronic and steric properties that can be exploited in subsequent reactions to construct sterically hindered and electronically modulated systems.
This document provides a comprehensive guide to the successful formation of this Grignard reagent. It delves into the critical experimental parameters, offers a detailed step-by-step protocol, and provides troubleshooting guidance to overcome common challenges associated with the synthesis of sterically hindered and potentially less reactive aryl Grignard reagents.
Principle of the Reaction
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[1][2][6] In the case of this compound, the greater reactivity of the carbon-bromine bond compared to the carbon-fluorine bond dictates the regioselective formation of the desired organomagnesium species.[7][8] The C-F bond is significantly stronger and less prone to oxidative insertion under standard Grignard formation conditions.[8][9]
The reaction is highly sensitive to moisture and atmospheric oxygen, which can rapidly quench the Grignard reagent.[4][10][11][12] Therefore, all operations must be conducted under strictly anhydrous and inert conditions. The etheral solvent, typically tetrahydrofuran (THF), is not merely a solvent but also plays a crucial role in stabilizing the Grignard reagent through coordination with the magnesium center.[5][6][11]
Core Challenges and Strategic Solutions
The formation of Grignard reagents from aryl halides bearing ortho-substituents can be challenging due to steric hindrance and potential electronic effects that can influence the rate of reaction and the stability of the product. The primary obstacle is often the initiation of the reaction, which is dependent on overcoming the passivating magnesium oxide layer on the surface of the magnesium turnings.[11][13][14]
Strategic Solutions:
-
Magnesium Activation: Pre-activation of the magnesium surface is critical for reliable initiation. This can be achieved through both physical and chemical methods.
-
Controlled Reaction Conditions: Careful control of temperature and addition rate is necessary to maintain a steady reaction and prevent side reactions.
-
Anhydrous and Inert Atmosphere: The exclusion of water and oxygen is paramount to prevent the decomposition of the highly basic and nucleophilic Grignard reagent.[4][10][11][12]
Experimental Protocol
This protocol outlines a standard laboratory procedure for the formation of 2-fluoro-6-methoxyphenylmagnesium bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | --- |
| Magnesium Turnings | High Purity | Commercially Available | --- |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercially Available | Freshly distilled from sodium/benzophenone ketyl is ideal. |
| Iodine | Crystal, ACS Reagent | Commercially Available | For activation. |
| 1,2-Dibromoethane | >99% | Commercially Available | Optional activator. |
| Argon or Nitrogen | High Purity, Dry | --- | For inert atmosphere. |
Glassware and Equipment
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, with a gas inlet/outlet
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or inert gas manifold
Step-by-Step Methodology
1. Glassware Preparation and Setup:
-
Thoroughly clean and flame-dry all glassware under a stream of inert gas (argon or nitrogen) to remove any adsorbed moisture.
-
Assemble the apparatus as shown in the workflow diagram below, ensuring all joints are well-sealed. Maintain a positive pressure of inert gas throughout the experiment.
2. Magnesium Activation:
-
Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the flame-dried flask.
-
Gently heat the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed. This process helps to etch the magnesium surface, removing the passivating oxide layer.[3][13][15][16]
-
Allow the flask to cool to room temperature under a positive pressure of inert gas.
3. Reaction Initiation:
-
Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.
-
The reaction may be initiated by gentle warming with a heating mantle or by the addition of a few drops of 1,2-dibromoethane if necessary.[1][10][11][13]
-
Successful initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy, grayish solution, and often a gentle reflux of the solvent.[13][16][17]
4. Grignard Reagent Formation:
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic.[1]
-
If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with a water bath.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure complete consumption of the starting material. The disappearance of most of the magnesium turnings is a good visual indicator of reaction completion.[17]
5. Quantification and Use:
-
The concentration of the resulting Grignard reagent solution can be determined by titration (e.g., with a standard solution of sec-butanol in xylene using a phenanthroline indicator).
-
The freshly prepared 2-fluoro-6-methoxyphenylmagnesium bromide solution should be used immediately for subsequent reactions.
Workflow Diagram
Caption: Workflow for the formation of 2-fluoro-6-methoxyphenylmagnesium bromide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Incomplete drying of glassware or solvent.- Passivated magnesium surface.- Low reactivity of the aryl halide. | - Ensure all components are scrupulously dry.- Crush some magnesium turnings in the flask with a dry glass rod to expose a fresh surface.[10]- Add a few drops of 1,2-dibromoethane as an initiator.[1][10][11][13]- Gently warm the mixture.[16][18] |
| Reaction starts but then stops | - Insufficient stirring.- Coating of the magnesium surface with byproducts. | - Increase the stirring rate.[10]- Add a small amount of fresh, anhydrous THF. |
| Dark brown or black solution forms | - Overheating, leading to decomposition or side reactions (e.g., Wurtz coupling). | - Control the rate of addition to maintain a gentle reflux.- Use an external cooling bath if necessary. |
| Low yield of Grignard reagent | - Presence of moisture or oxygen.- Incomplete reaction. | - Re-check the integrity of the inert atmosphere setup.- Extend the reaction time or gently heat to ensure all magnesium has reacted. |
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water. All operations must be conducted under a strict inert atmosphere.
-
Anhydrous ethers can form explosive peroxides. Use freshly opened bottles or distill from a suitable drying agent.
-
This compound is a hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction is exothermic and can lead to a rapid increase in temperature and pressure. Ensure the reaction is well-controlled and have a cooling bath readily available.
References
- Tilstam, U., & Weinmann, H. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- List three techniques used to initiate a Grignard reaction that fails to start spontaneously. (n.d.).
- Experiment 25 – The Grignard Reaction. (n.d.).
- Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). (n.d.). UNL Digital Commons.
- Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis. (n.d.). Benchchem.
- Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry.
- Grignard Formation - Troubleshooting and Perfecting. (2021, September 10). Reddit.
- Video: Grignard Reagent Preparation and Grignard Reaction. (2017, February 22). JoVE.
- Grignard reagent. (n.d.). Wikipedia.
- UTSC - Chemistry Lab Grignard Reaction Experiment. (2013, January 29). YouTube.
- Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. (n.d.). NIH.
- Application Notes and Protocols for the Grignard Reaction with 2-Bromo-2,3-dihydro-1H-indene. (n.d.). Benchchem.
- 2-Fluorophenylmagnesium Bromide|Grignard Reagent. (n.d.). Benchchem.
- Organic Syntheses Procedure. (n.d.).
- Why don't Alkyl Fluorides form Grignard Reagents. (2023, November 6). Chemistry Stack Exchange.
- Grignard reagent formation: Topics. (n.d.). Science.gov.
- Grignard Synthesis of Triphenylmethanol. (n.d.).
- Handout lab6 GRIGNARD REACTION. (n.d.).
- Preparation of Grignard reagents. (2019, October 23). YouTube.
- Preparation of an Organomagnesium Compound Grignard Reagents. (2016, July 6). YouTube.
- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube.
- Grignard reagents. (n.d.). Chemguide.
- Application Notes and Protocols: Regioselective Formation of Grignard Reagent from 2-Bromo-6-chlorotoluene. (n.d.). Benchchem.
- Mechanism of alkoxy groups substitution by Grignard reagents on aromatic rings and experimental verification of theoretical predictions of anomalous reactions. (2013, May 1). PubMed.
- ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru. (n.d.). ResearchGate.
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.).
- Why isn't fluorine used in a Grignard reagent?. (2021, January 18). Quora.
- Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015, November 9). Master Organic Chemistry.
- Pd-Catalyzed Conjunctive Cross-Coupling Between Grignard-Derived Boron "Ate" Complexes and C(sp2) Halides or Triflates. (n.d.). NIH.
- Organic Syntheses Procedure. (n.d.).
- Synthesis of 3-methoxyphenylmagnesium bromide. (n.d.). PrepChem.com.
- Synthesis of p-methoxyphenyl magnesium bromide. (n.d.). PrepChem.com.
- 5-Fluoro-2-Methoxyphenylmagnesium Bromide 0.5M THF. (n.d.). eqipped.
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
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Application Note: Strategic Lithiation of 2-Bromo-6-fluoroanisole for the Synthesis of Functionalized Aromatic Intermediates
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Directed ortho-Metalation
The regioselective functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Among the various strategies, directed ortho-metalation (DoM) stands out as a powerful and versatile method for introducing substituents at a specific position on an aromatic nucleus.[1][2] This technique relies on the use of a directing metalation group (DMG), typically a Lewis basic moiety, that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[2]
2-Bromo-6-fluoroanisole is a valuable starting material that presents a unique opportunity for selective functionalization. The methoxy group can act as a directing group for lithiation, while the bromine and fluorine atoms offer handles for subsequent cross-coupling reactions or can modulate the electronic properties of the resulting products. This application note provides a detailed protocol for the lithiation of this compound and subsequent quenching with an electrophile, exemplified by the synthesis of 2-fluoro-3-methoxyphenylboronic acid, a valuable building block in medicinal chemistry.[3]
Reaction Mechanism and Scientific Rationale
The lithiation of this compound can proceed via two primary pathways: halogen-metal exchange or directed ortho-metalation (deprotonation).
-
Halogen-Metal Exchange: This is a rapid equilibrium process where the lithium atom of the organolithium reagent, typically n-butyllithium (n-BuLi), exchanges with the bromine atom of the aryl bromide.[4][5] This reaction is often favored at very low temperatures. The resulting aryllithium species is then quenched with an electrophile.
-
Directed ortho-Metalation (DoM): In this pathway, the methoxy group on the anisole ring acts as a directing metalation group (DMG).[1][2] The Lewis basic oxygen atom of the methoxy group coordinates to the Lewis acidic lithium cation of the organolithium reagent, such as n-BuLi.[2] This coordination brings the butyl group of n-BuLi in close proximity to the ortho-proton, facilitating its abstraction and forming the aryllithium intermediate. The fluorine atom at the other ortho position is a weaker directing group compared to the methoxy group.
In the case of this compound, the reaction with n-butyllithium primarily proceeds via halogen-metal exchange to form the 2-fluoro-6-methoxyphenyllithium intermediate. This is because the lithium-halogen exchange is generally faster than deprotonation for aryl bromides.[6] The subsequent reaction with an electrophile, such as trimethyl borate, leads to the desired functionalized product.
Experimental Protocol: Synthesis of 2-Fluoro-3-methoxyphenylboronic acid
This protocol details the lithiation of this compound followed by quenching with trimethyl borate to yield 2-fluoro-3-methoxyphenylboronic acid.
Materials and Equipment
| Reagents and Materials | Equipment |
| This compound | Schlenk line or glovebox |
| n-Butyllithium (2.5 M in hexanes) | Magnetic stirrer with hotplate |
| Anhydrous tetrahydrofuran (THF) | Low-temperature thermometer |
| Trimethyl borate | Syringes and needles |
| Hydrochloric acid (1 M) | Round-bottom flasks |
| Diethyl ether | Separatory funnel |
| Saturated sodium chloride solution (brine) | Rotary evaporator |
| Anhydrous magnesium sulfate | Inert gas supply (Argon or Nitrogen) |
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid that ignites spontaneously on contact with air and reacts violently with water.[7][8] All manipulations must be performed under an inert atmosphere (argon or nitrogen) by trained personnel.[7][8][9]
-
Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[10][11]
-
Have a Class D fire extinguisher and a container of sand readily available for quenching any potential fires.
-
Perform the reaction in a well-ventilated fume hood.
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and an argon inlet. Flame-dry the glassware under vacuum and backfill with argon.
-
Initial Solution: To the flask, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF) via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching with Electrophile: Add trimethyl borate (1.2 eq) dropwise via syringe, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup:
-
Carefully quench the reaction by slowly adding 1 M hydrochloric acid until the aqueous layer is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the lithiation of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Incomplete reaction due to inactive n-BuLi. | Titrate the n-BuLi solution before use to determine its exact concentration. |
| Presence of moisture or air in the reaction. | Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents. | |
| Insufficiently low temperature during lithiation. | Maintain the reaction temperature at or below -78 °C during the addition of n-BuLi and the electrophile. | |
| Formation of side products | Protonation of the aryllithium intermediate by trace amounts of water. | Use freshly distilled, anhydrous solvents. |
| Reaction of n-BuLi with the electrophile. | Add the electrophile after the lithiation is complete and at a low temperature. | |
| Isomerization or rearrangement of the aryllithium intermediate. | While less common in this specific case, consider using a different organolithium reagent or additive if isomerization is suspected.[12] |
Conclusion
The lithiation of this compound is a robust and efficient method for the synthesis of highly functionalized aromatic intermediates. By carefully controlling the reaction conditions, particularly temperature and the exclusion of atmospheric moisture and oxygen, researchers can achieve high yields of the desired products. The resulting aryllithium species can be trapped with a wide variety of electrophiles, providing access to a diverse range of valuable compounds for drug discovery and materials science. Understanding the underlying mechanistic principles and adhering to strict safety protocols are paramount for the successful and safe execution of this powerful synthetic transformation.
References
- Wikipedia. Organolithium reagent. [Link]
- Environmental Health and Safety, University of Nevada, Reno.
- Fiveable. Organolithium compounds | Organic Chemistry II Class Notes. [Link]
- Self-published. Organolithium reagent. [Link]
- Snieckus, V. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 1990, 90(6), 879-933. [Link]
- Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute. [Link]
- McIntyre, C. R., & Snieckus, V.
- Funny EHS Info. nbutyl lithium safety. YouTube, 2024. [Link]
- Reich, H. J. Organolithium Reagents.
- McIntyre, C. R., & Snieckus, V.
- Ashenhurst, J. Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry, 2015. [Link]
- Myers, A. G. ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]
- Narasimhan, N. S., & Mali, R. S. Mechanism of aromatic lithiation reactions--Importance of steric factors. Tetrahedron, 1975, 31(9), 1005-1009. [Link]
- Dyker, G. Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. YouTube, 2024. [Link]
- Dow AgroSciences LLC. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- AOBChem USA. (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid. [Link]
- Gschwend, H. W., & Rodriguez, H. R. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences, 1979. [Link]
- Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
- Utorov, N. I., et al. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.
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The Strategic Utility of 2-Bromo-6-fluoroanisole in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of novel bioactive molecules. 2-Bromo-6-fluoroanisole has emerged as a versatile and highly valuable scaffold due to its unique electronic properties and multiple reactive sites. The presence of the methoxy group, a fluorine atom, and a bromine atom on the aromatic ring allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] This guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive compounds, complete with detailed experimental protocols and mechanistic insights to empower researchers in their drug development endeavors.
The Chemical Versatility of this compound
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino moieties.[3] The methoxy group can be a key pharmacophoric feature or can be cleaved to reveal a phenol for further functionalization. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final bioactive molecule. This trifecta of functionalities provides a powerful platform for scaffold diversification in medicinal chemistry.
Application in the Synthesis of Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, the development of potent and selective kinase inhibitors is a major focus of pharmaceutical research. This compound serves as a key starting material in the synthesis of various kinase inhibitor scaffolds. For instance, its core structure can be elaborated to target the ATP-binding site of kinases like phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).
A plausible synthetic strategy towards a PI3K/mTOR inhibitor, inspired by the structure of GSK2126458, is outlined below. This approach leverages a sequential cross-coupling strategy to construct the core of the inhibitor.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable boronic acid or ester. This reaction is a cornerstone for creating carbon-carbon bonds, essential for building the core structure of many kinase inhibitors.
Reaction Principle:
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. This is followed by transmetalation with the boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.
Sources
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- 3. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
The Strategic Utility of 2-Bromo-6-fluoroanisole in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unlocking Novel Scaffolds with a Versatile Building Block
In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of novel molecular entities with therapeutic potential. 2-Bromo-6-fluoroanisole has emerged as a highly valuable and versatile intermediate, offering medicinal chemists a unique combination of steric and electronic properties.[1][2] Its distinct substitution pattern—a bromine atom amenable to a wide array of cross-coupling reactions, a fluorine atom for modulating physicochemical properties and metabolic stability, and a methoxy group influencing conformation and reactivity—renders it an ideal starting point for the synthesis of complex pharmaceutical agents.[1]
This technical guide provides an in-depth analysis of this compound as a key building block. We will explore its reactivity profile and provide detailed, field-proven protocols for its application in cornerstone reactions of medicinal chemistry, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions. Furthermore, we will highlight its documented role in the synthesis of potent kinase inhibitors, underscoring its relevance in developing next-generation therapeutics.[3]
Physicochemical Properties and Safety Profile
A thorough understanding of a building block's properties is critical for its effective and safe implementation in synthesis.
| Property | Value | Source |
| CAS Number | 845829-94-9 | [3] |
| Molecular Formula | C₇H₆BrFO | [3] |
| Molecular Weight | 205.02 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | In-house Data |
| Boiling Point | ~208.6 °C (predicted) | [3] |
| Density | ~1.531 g/cm³ (predicted) | [3] |
| Flash Point | ~94.4 °C | [3] |
| Storage | Sealed in dry, Room Temperature, Keep in dark place | [3] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant. Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, follow standard first-aid procedures and seek medical attention. Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Core Reactivity and Strategic Applications
The synthetic utility of this compound is primarily derived from the reactivity of the C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse aryl, heteroaryl, alkyl, alkynyl, and nitrogen-based functionalities. The ortho fluorine and methoxy groups exert significant electronic and steric influence, which can be leveraged to tune reaction outcomes and the properties of the final compounds.
Diagram 1: Key Coupling Reactions of this compound
Caption: Core palladium-catalyzed transformations of this compound.
Application Protocols: Field-Proven Methodologies
The following protocols are designed to be robust starting points for the derivatization of this compound. Researchers should note that optimization may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, enabling the synthesis of biaryl and heteroaryl structures prevalent in kinase inhibitors.[5][6][7][8]
Objective: To synthesize 3-fluoro-2-methoxy-4'-methoxy-1,1'-biphenyl.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 mmol, 205 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 41 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add the 1,4-dioxane and water via syringe.
-
Reaction: Stir the mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination
This reaction is a cornerstone for C-N bond formation, crucial for synthesizing aniline derivatives that are key pharmacophores in many therapeutic agents.[9]
Objective: To synthesize 4-(3-fluoro-2-methoxyphenyl)morpholine.
Materials:
-
This compound (1.0 mmol, 205 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene (5 mL, anhydrous)
-
Schlenk tube or sealed vial, magnetic stirrer, inert gas supply
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add NaOtBu, XPhos, and Pd₂(dba)₃ to a Schlenk tube.
-
Reagent Addition: Add toluene, this compound, and morpholine to the tube.
-
Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residue.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the target compound.[10]
Protocol 3: Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates and structural motifs in various biologically active molecules.[11][12][13][14]
Objective: To synthesize 1-fluoro-3-(phenylethynyl)-2-methoxybenzene.
Materials:
-
This compound (1.0 mmol, 205 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11 mg)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 mmol, 420 µL)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (5 mL, anhydrous)
-
Round-bottom flask, magnetic stirrer, inert gas supply
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Seal the flask and purge with an inert gas.
-
Solvent and Reagent Addition: Add the anhydrous solvent (THF or DMF), the amine base (TEA or DIPA), and finally the phenylacetylene via syringe.
-
Reaction: Stir the reaction at room temperature. The reaction is often exothermic. If the reaction is sluggish, gentle heating (40-50 °C) may be applied. Monitor by TLC.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl), then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to isolate the product.
Protocol 4: Palladium-Catalyzed Cyanation
The introduction of a nitrile group opens up a rich field of subsequent chemical transformations (e.g., to amines, carboxylic acids, tetrazoles) and is a key step in the synthesis of many pharmaceuticals.[15][16][17][18]
Objective: To synthesize 3-fluoro-2-methoxybenzonitrile.
Materials:
-
This compound (1.0 mmol, 205 mg)
-
Zinc cyanide (Zn(CN)₂) (0.6 mmol, 70 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18 mg)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 22 mg)
-
N,N-Dimethylformamide (DMF) (4 mL, anhydrous and degassed)
-
Sealed reaction vial, magnetic stirrer, inert gas supply
Procedure:
-
Reaction Setup: In a glovebox, add this compound, Zn(CN)₂, Pd₂(dba)₃, and dppf to a reaction vial.
-
Solvent Addition: Add degassed DMF to the vial.
-
Reaction: Seal the vial tightly and heat the mixture to 120 °C with stirring. Monitor the reaction's progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully pour the mixture into an aqueous solution of sodium bicarbonate and dilute with ethyl acetate. Caution: Handle with care as residual cyanide may be present.
-
Purification: Filter the mixture through Celite®. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford the desired nitrile.[19]
Case Study: Synthesis of JNK Inhibitors
This compound has been identified as a key reactant in the preparation of quinazoline-based c-Jun N-terminal kinase (JNK) inhibitors.[3] JNKs are implicated in a range of diseases, including inflammatory disorders and neurodegenerative conditions, making them attractive therapeutic targets. The synthesis often involves an initial coupling reaction, such as a Buchwald-Hartwig amination, followed by further elaborations to construct the final complex heterocyclic scaffold. The fluorine and methoxy substituents on the anisole ring play a crucial role in optimizing binding affinity and pharmacokinetic properties of the final inhibitor.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its well-defined reactivity in key palladium-catalyzed cross-coupling reactions allows for the systematic and efficient construction of diverse molecular scaffolds. The protocols provided herein serve as a practical guide for researchers to leverage this reagent in their drug discovery programs, particularly in the synthesis of kinase inhibitors and other complex therapeutic agents. The unique substitution pattern of this compound offers a distinct advantage for fine-tuning molecular properties, making it an indispensable tool for the modern medicinal chemist.
References
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google P
- This compound - LookChem. (URL: [Link])
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - Org. Lett. 2015. (URL: [Link])
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - J. Am. Chem. Soc. (URL: [Link])
- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (URL: [Link])
- A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acet
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman Institute of Technology. (URL: [Link])
- This compound - CRO SPLENDID LAB. (URL: [Link])
- Sonogashira coupling - Wikipedia. (URL: [Link])
- Suzuki reaction - Wikipedia. (URL: [Link])
- A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides - Synthesis. (URL: [Link])
- US10906912B2 - Pharmaceutical intermediates and methods for preparing the same - Google P
- Pd Catalyzed Cyanation - Common Organic Chemistry. (URL: [Link])
- Sonogashira coupling reaction of aryl halides with phenylacetylene - ResearchG
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
- Process for the synthesis of organic compounds - European Patent Office - EP 2266961 B1. (URL: [Link])
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines - ResearchG
- CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google P
- WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google P
- Optimization of the model Buchwald-Hartwig reaction of morpholine and...
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?
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Application Note: A Robust Reversed-Phase HPLC Method for the Analysis of 2-Bromo-6-fluoroanisole
Abstract This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity determination of 2-Bromo-6-fluoroanisole (C₇H₆BrFO), a critical halogenated aromatic intermediate in the pharmaceutical and agrochemical sectors.[1] The described reversed-phase method utilizes a pentafluorophenyl (PFP) stationary phase, which offers unique selectivity for halogenated compounds through multiple interaction mechanisms.[2] This protocol provides comprehensive details on instrumentation, mobile phase preparation, sample handling, and data analysis, designed for researchers, scientists, and quality control professionals in drug development and chemical synthesis.
Introduction and Scientific Rationale
This compound is a key building block in organic synthesis, valued for the specific reactivity conferred by its bromine and fluorine substituents.[1] Its unique structure is leveraged in the development of complex molecules, including novel therapeutic agents and advanced agrochemicals.[1] Given its role as a precursor, the purity and accurate quantification of this compound are paramount to ensure the quality, safety, and efficacy of the final products.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose. This guide moves beyond a standard C18 column approach to leverage a more specialized stationary phase for enhanced selectivity.
The Principle of Separation: Exploiting Unique Selectivity
The method is based on reversed-phase chromatography, where separation is primarily driven by the hydrophobic partitioning of the analyte between a polar mobile phase and a non-polar stationary phase.[3][4] this compound, with a LogP of approximately 2.6, is a moderately hydrophobic molecule well-suited for this technique.[5]
Causality Behind Column Choice: While a traditional C18 column can retain and separate hydrophobic compounds, its selectivity relies almost exclusively on hydrophobic interactions.[6] For halogenated aromatic compounds like this compound, a Pentafluorophenyl (PFP) stationary phase provides superior resolving power. PFP columns engage in multiple interaction mechanisms beyond simple hydrophobicity, including:
-
π-π Interactions: Between the electron-rich aromatic ring of the analyte and the electron-deficient fluorinated ring of the stationary phase.[7]
-
Dipole-Dipole Interactions: Arising from the polar C-F and C-Br bonds.
-
Hydrophobic Interactions: Similar to a standard C18 phase.
This multi-modal interaction capability makes PFP phases particularly effective at separating structurally similar aromatic compounds, including positional isomers and halogenated analogues.[2]
Caption: Multi-modal interactions on a PFP column.
Experimental Protocol and Methodology
This section provides a detailed, step-by-step protocol for the analysis. Adherence to these steps is crucial for achieving reproducible and reliable results.
Instrumentation and Materials
-
HPLC System: A system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to ± 0.01 mg.
-
Volumetric Glassware: Class A.
-
Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or other compatible material).
Reagents and Chemicals
-
This compound Reference Standard: Purity ≥98%.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Methanol (MeOH): HPLC grade or higher.
-
Water: HPLC grade, purified through a system like Milli-Q®.
-
Formic Acid (FA): LC-MS grade (optional, for peak shape improvement).
Chromatographic Conditions
All quantitative data and parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition | Rationale |
| Primary Column | Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm | Provides enhanced selectivity for halogenated aromatic compounds through multiple interaction mechanisms.[2] |
| Alternative Column | C18, 4.6 x 150 mm, 5 µm | A robust, general-purpose column suitable for initial screening or when a PFP column is unavailable.[3][6] |
| Mobile Phase A | HPLC Grade Water (optional: + 0.1% Formic Acid) | The aqueous component of the reversed-phase system. Formic acid can improve peak shape by suppressing silanol interactions.[8] |
| Mobile Phase B | Acetonitrile (optional: + 0.1% Formic Acid) | The organic modifier. Acetonitrile generally provides good efficiency and lower backpressure compared to methanol.[9] |
| Elution Mode | Isocratic: 65% Mobile Phase B | An isocratic method is simpler, more robust, and faster for routine QC analysis once the optimal solvent strength is determined. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID analytical column, balancing analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures stable retention times and improves method reproducibility. |
| Detection Wavelength | 210 nm or PDA Scan (200-400 nm) | Aromatic compounds absorb UV light. 210 nm provides high sensitivity for the benzene ring structure. A PDA detector is recommended to confirm peak purity and identity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Run Time | ~10 minutes | Sufficient to allow for elution of the main peak and any potential late-eluting impurities. |
Preparation of Solutions
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL Class A volumetric flask.
-
Record the exact weight.
-
Add approximately 15 mL of acetonitrile (or methanol) and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the same solvent and mix thoroughly. This solution should be stored under refrigeration and protected from light.
Calibration Standards (e.g., 0.01 - 0.2 mg/mL):
-
Prepare a series of at least five calibration standards by performing serial dilutions of the Standard Stock Solution using the mobile phase as the diluent.
Sample Preparation:
-
Prepare the sample to have an expected final concentration within the calibration range (e.g., 0.1 mg/mL).
-
Dissolve the sample in the mobile phase.
-
Vortex and/or sonicate to ensure complete dissolution.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to injection. This step is critical to remove particulates and prevent column blockage.
Caption: A streamlined workflow for HPLC analysis.
System Validation and Trustworthiness
To ensure the reliability of results, the HPLC system's performance must be verified before analysis. This protocol is a self-validating system when proper system suitability tests (SST) are performed.
System Suitability Testing (SST)
Inject a mid-range calibration standard (e.g., 0.1 mg/mL) five or six times consecutively. The results must meet the predefined acceptance criteria before any samples are analyzed.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |
| Repeatability (%RSD) | ≤ 2.0% | Assesses the precision of the system based on the relative standard deviation of peak areas from replicate injections. |
Data Analysis and Quantification
-
Calibration Curve: Plot the peak area of this compound versus the known concentration for each calibration standard. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
-
Purity Assessment: Calculate the area percent purity by dividing the main peak area by the total area of all peaks in the chromatogram.
Conclusion
The HPLC method presented provides a robust, selective, and reliable protocol for the analysis of this compound. The strategic selection of a pentafluorophenyl (PFP) stationary phase offers superior selectivity for this halogenated aromatic compound compared to standard C18 phases. This detailed guide, from sample preparation to data analysis, serves as a comprehensive resource for researchers and quality control analysts, ensuring the integrity and quality of this compound in pharmaceutical and agrochemical applications.
References
- LookChem. (n.d.). This compound.
- Phenomenex. (2017, June 22). Selecting the Right Column for Your Reversed Phase Method.
- Chromtech. (n.d.). HPLC Column Selection Guide.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
- Chromatography Online. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
- PubChem. (n.d.). 2-Bromo-6-fluoroaniline.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles....
- Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- The Pharma Guide. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
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Application Note: Monitoring the Synthesis of 2-Bromo-6-fluoroanisole Using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
2-Bromo-6-fluoroanisole is a key building block and versatile intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring both bromine and fluorine atoms on the anisole ring, provides enhanced reactivity and selectivity in various chemical transformations.[1] Precise monitoring of its synthesis is critical to ensure high yield, purity, and safety, especially in industrial-scale production. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as an indispensable analytical technique for this purpose, offering the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry.[3][4] This application note provides a comprehensive guide for the GC-MS analysis of a this compound reaction mixture, detailing a robust protocol from sample preparation to data interpretation.
Core Scientific Principles
The successful GC-MS analysis of halogenated aromatic hydrocarbons like this compound hinges on several key principles.[5] Firstly, the analyte must be sufficiently volatile and thermally stable to traverse the gas chromatograph without degradation.[6] Secondly, the choice of the GC column's stationary phase is paramount for achieving chromatographic separation from starting materials, solvents, and potential byproducts.[7] Finally, understanding the mass spectral fragmentation patterns of the target compound and related impurities is essential for unambiguous identification.[8][9]
Experimental Workflow & Protocols
This section outlines a detailed, step-by-step protocol for the analysis of a this compound reaction mixture. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Sample Preparation: Quenching and Extraction
The initial step involves preparing the reaction mixture for injection into the GC-MS. This is a critical stage, as improper sample handling can lead to inaccurate results.
Protocol:
-
Aliquoting and Quenching: Carefully withdraw a representative aliquot (e.g., 100 µL) from the reaction vessel. Immediately quench the reaction by diluting the aliquot into a vial containing 1 mL of a suitable organic solvent, such as dichloromethane or ethyl acetate. This prevents further reaction and stabilizes the sample.
-
Liquid-Liquid Extraction (if necessary): If the reaction mixture is in an aqueous or biphasic medium, a liquid-liquid extraction is required to isolate the organic components.[3][10] Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate) to the quenched sample, vortex vigorously for 1 minute, and allow the layers to separate. Carefully collect the organic layer for analysis.
-
Drying and Filtration: To remove any residual water, pass the organic extract through a small column containing anhydrous sodium sulfate. Subsequently, filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the GC injector.[10]
-
Dilution: Dilute the filtered sample to a final concentration of approximately 10 µg/mL in a volatile organic solvent compatible with the GC-MS system.[6] This concentration is optimal to achieve a good signal-to-noise ratio without overloading the column.
Experimental Workflow Diagram
Caption: Workflow from sample preparation to data analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. These may require optimization based on the specific instrumentation available.
Table 1: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column provides good separation for halogenated aromatic compounds based on boiling points.[6] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency.[11] |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature gradient allows for the separation of compounds with a range of boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.[8] |
| Ionization Energy | 70 eV | The standard energy for generating mass spectra, allowing for comparison with spectral libraries. |
| Mass Range | 40-400 amu | Covers the expected mass range of the target compound and potential byproducts. |
| Ion Source Temperature | 230 °C | Maintains the ions in the gas phase and prevents contamination. |
Results and Discussion: Interpreting the Data
A successful GC-MS analysis will yield a total ion chromatogram (TIC) with several peaks, each corresponding to a different component in the reaction mixture.
Identification of this compound
The peak corresponding to this compound can be identified by its retention time and its unique mass spectrum.
-
Retention Time: Under the specified conditions, this compound is expected to elute at a specific time. This can be confirmed by injecting a pure standard.
-
Mass Spectrum: The mass spectrum will show a molecular ion peak (M+) at m/z 204/206, with the characteristic isotopic pattern of a bromine-containing compound (approximately 1:1 ratio for the M+ and M+2 peaks).
Table 2: Expected Mass Spectral Data for this compound
| m/z | Proposed Fragment | Relative Abundance |
| 204/206 | [M]+ (Molecular Ion) | High |
| 189/191 | [M-CH3]+ | Moderate |
| 108 | [M-Br-CH3]+ | Moderate |
| 75 | [C6H3]+ | Low |
Monitoring Reaction Progress and Identifying Byproducts
By analyzing the relative peak areas in the TIC, the progress of the reaction can be monitored over time. A decrease in the peak area of the starting materials and an increase in the peak area of this compound indicate a successful reaction.
Potential byproducts of the synthesis can also be tentatively identified by their mass spectra and comparison to spectral libraries. For instance, in the synthesis from 2-bromo-6-fluoroaniline, the presence of unreacted starting material or intermediates from side reactions can be detected.[12][13]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound reaction mixtures. By following these guidelines, researchers, scientists, and drug development professionals can effectively monitor reaction progress, ensure product purity, and identify potential byproducts. The combination of optimized sample preparation, appropriate GC-MS conditions, and careful data interpretation makes this method a powerful tool in the synthesis and quality control of this important chemical intermediate.
References
- Agilent Technologies, Inc. (2011). Halogenated hydrocarbons, aromatics Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column. Agilent.
- University of California, Davis. Sample Preparation Guidelines for GC-MS. UC Davis Mass Spectrometry Facilities.
- SCION Instruments. Sample preparation GC-MS. SCION Instruments.
- Organomation. GC-MS Sample Preparation. Organomation.
- Chemistry LibreTexts. (2021). 12.4: Gas Chromatography. Chemistry LibreTexts.
- Sparkman, O. D., et al. (2019). 1: Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis? In Gas Chromatography and Mass Spectrometry. Wiley.
- International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
- Google Patents. (2023). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline. Google Patents.
- Chemistry LibreTexts. (2023). Gas Chromatography. Chemistry LibreTexts.
- ResearchGate. Molecular peaks of bromide compounds. ResearchGate.
- Wikipedia. Volatile organic compound. Wikipedia.
- Chemguide. mass spectra - fragmentation patterns. Chemguide.
- Wikipedia. Fragmentation (mass spectrometry). Wikipedia.
- PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
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Understanding 2-Bromo-6-fluoroanisole: Properties and Impurity Profile
An in-depth guide to the purification of 2-Bromo-6-fluoroanisole, this document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development. As a key building block in the synthesis of pharmaceuticals and agrochemicals, the purity of this compound is paramount to ensure the desired reaction outcomes, yield, and final product quality.[1] This guide offers a comprehensive overview of various purification techniques, grounded in scientific principles and practical laboratory experience.
A thorough understanding of the physicochemical properties of this compound is the foundation for selecting an appropriate purification strategy. Equally important is anticipating the potential impurities that may be present in the crude product, which are typically related to its synthetic route.
1.1. Physicochemical Properties
The properties summarized below dictate the choice of purification methods and the conditions required for successful separation.
| Property | Value | Source |
| CAS Number | 845829-94-9 | [1][2][3] |
| Molecular Formula | C₇H₆BrFO | [1][3][4] |
| Molecular Weight | 205.03 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | ~208.6 °C at 760 mmHg (Predicted) | [2][4] |
| Density | ~1.53 g/cm³ (Predicted) | [2][4] |
| Solubility | Soluble in common organic solvents like chloroform and ethyl acetate.[6] | |
| Storage | Store in a dark place, sealed in a dry, room temperature environment.[2][4] |
1.2. Common Synthetic Routes and Potential Impurities
This compound is commonly synthesized via the Williamson ether synthesis from 2-bromo-6-fluorophenol and a methylating agent like methyl iodide.[4] Another approach involves the bromination of 3-fluoro-2-methoxyaniline.[4] Understanding the synthesis pathway is critical for identifying likely impurities, which can include:
-
Unreacted Starting Materials: 2-bromo-6-fluorophenol or 3-fluoro-2-methoxyaniline.
-
Reagents: Residual methylating agents or brominating agents.
-
By-products: Isomeric products (e.g., other brominated or fluorinated anisoles), or products of side reactions. Dehalogenated species can also be present.[7]
-
Solvents: Residual solvents from the reaction and workup, such as N,N-dimethylformamide (DMF) or dichloromethane.[8][9]
Strategic Approach to Purification
The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity of the this compound. The following diagram outlines a logical workflow for selecting the most suitable method.
Caption: Decision workflow for selecting the appropriate purification technique.
Detailed Purification Protocols
This section provides step-by-step protocols for the most effective purification techniques for this compound.
3.1. Protocol 1: Aqueous Workup via Liquid-Liquid Extraction
Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and water.[10] It is highly effective for removing inorganic salts, water-soluble starting materials, and reagents from the crude product mixture.
Apparatus and Reagents:
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in an organic solvent like dichloromethane or ethyl acetate (approximately 10 volumes relative to the crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously, periodically venting the funnel to release pressure.
-
Allow the layers to separate. Drain the organic layer (the bottom layer if using DCM, the top layer if using ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acidic impurities) and then with brine (to remove residual water).
-
Dry the collected organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, washed product.
3.2. Protocol 2: Purification by Vacuum Distillation
Principle: Distillation separates components of a liquid mixture based on differences in their boiling points.[11] Vacuum distillation is employed for compounds with high boiling points (like this compound) to lower the boiling temperature and prevent thermal decomposition.
Apparatus and Reagents:
-
Round-bottom flask
-
Short-path distillation head with a condenser and collection flask
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump with a pressure gauge and cold trap
-
Boiling chips or magnetic stir bar
Procedure:
-
Place the crude this compound into a round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Begin stirring (if using a stir bar) and gradually apply vacuum.
-
Once the desired pressure is reached (e.g., 10-15 mmHg), slowly heat the flask using the heating mantle.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction of this compound at a constant temperature and pressure. For a structurally similar compound, 2-fluoro-4-bromoanisole, the boiling point is reported as 98-100 °C at 14 mmHg.[11]
-
Once the main fraction is collected, stop heating and allow the system to cool before slowly releasing the vacuum.
3.3. Protocol 3: Purification by Flash Column Chromatography
Principle: This technique utilizes a stationary phase (like silica gel) and a mobile phase (an organic solvent or mixture) to separate compounds based on their differential adsorption to the stationary phase.[12] It is particularly useful for separating compounds with similar boiling points, such as isomers.
Caption: General workflow for purification by flash column chromatography.
Apparatus and Reagents:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent: A mixture of non-polar and polar solvents (e.g., Hexanes and Ethyl Acetate)
-
Compressed air or nitrogen source
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Select Eluent System: Using TLC, determine a solvent system that provides good separation of this compound from its impurities (a typical Rf value for the product would be around 0.3-0.4). A gradient of ethyl acetate in hexanes is a common starting point.
-
Pack the Column: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column and allow it to pack evenly. Add a layer of sand on top of the silica.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elute the Column: Carefully add the eluent to the top of the column and apply pressure to begin the flow. Start with a low polarity mobile phase and gradually increase the polarity to elute the compounds.
-
Collect and Analyze Fractions: Collect the eluate in a series of fractions. Monitor the separation by TLC to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound. For separating halogenated aromatics, specialized columns such as those with a pentafluorophenyl (PFP) stationary phase can offer enhanced resolution.[7]
Purity Assessment
After purification, the purity of this compound should be confirmed using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify non-volatile impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or impurities.
Safety and Handling
This compound and related halogenated compounds should be handled with care.[13][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15][16] Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.[17][18]
References
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- PubChem. (n.d.). 2-Bromo-6-fluoroaniline.
- PrepChem.com. (n.d.). Synthesis of 2-fluoro-4-bromoanisole.
- PubChem. (n.d.). 2-Bromo-4-fluoroanisole.
- Chem-Impex. (n.d.). This compound.
- LookChem. (n.d.). This compound.
- CRO SPLENDID LAB. (n.d.). This compound.
- Organomation. (n.d.). Solvent Extraction Techniques.
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 65896-11-9 2-Bromo-6-fluoroaniline Impurity.
- Google Patents. (n.d.). US3173966A - Solvent extraction process for recovery of aromatic hydrocarbons.
- Google Patents. (n.d.). CN102146023B - Method for preparing p-fluoro anisole.
- Kush Aroma Exports. (n.d.). Solvent Extraction Method.
- Reddit. (2017, February 12). Organic Solvent Extraction of Aromatics.
- Google Patents. (n.d.). US20040181099A1 - Aromatic ethers and process for producing aromatic ethers.
- Google Patents. (n.d.). CN102146023A - Method for preparing p-fluoro anisole.
- Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
- Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Pharmaceutical and Biomedical Analysis, 93, 161-168.
- Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
- Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- Vanderford, B. J., et al. (2015). Occurrence of halogenated transformation products of selected pharmaceuticals and personal care products in secondary and tertiary treated wastewaters from southern California. Environmental Science & Technology, 49(6), 3452-3461.
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- 7. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 9. CN102146023B - Method for preparing p-fluoro anisole - Google Patents [patents.google.com]
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- 12. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
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- 14. 2-Bromo-4-fluoroanisole | C7H6BrFO | CID 136292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
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- 18. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes and Protocols for the Synthesis of Substituted Biphenyls from 2-Bromo-6-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Importance of Substituted Biphenyls
The substituted biphenyl motif is a cornerstone in modern medicinal chemistry and materials science.[1][2] This privileged structural scaffold is present in a wide array of pharmacologically active compounds, where it contributes to target binding affinity and modulates pharmacokinetic properties.[3][4] Its applications extend to the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers, where the tunable electronic and photophysical properties of the biphenyl core are paramount.[3] The synthesis of these vital compounds often relies on robust and versatile cross-coupling methodologies.
This comprehensive guide focuses on the synthesis of substituted biphenyls utilizing 2-Bromo-6-fluoroanisole as a key starting material. The presence of the ortho-fluoro and ortho-methoxy substituents introduces both steric and electronic challenges to the coupling reaction, making the choice of methodology and reaction conditions critical for success. These application notes provide detailed protocols and expert insights into three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Stille, and Negishi couplings. Each section is designed to not only provide a step-by-step procedure but also to elucidate the underlying chemical principles that govern these transformations, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.
The Strategic Advantage of this compound
This compound is a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern offers several strategic advantages:
-
Orthogonal Reactivity: The bromo group serves as a reliable handle for palladium-catalyzed cross-coupling reactions, while the fluoro and methoxy groups can be utilized for further functionalization or to modulate the physicochemical properties of the final product.
-
Steric and Electronic Influence: The ortho-substituents can influence the conformation of the resulting biphenyl, which can be crucial for biological activity or material properties.
-
Metabolic Stability: The presence of a fluorine atom can enhance metabolic stability and binding affinity in drug candidates.
Section 1: The Suzuki-Miyaura Coupling: A Robust and Versatile Approach
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C-C bonds, owing to the operational simplicity, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5][6] The reaction typically involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[7]
Causality Behind the Experimental Choices
For a sterically hindered substrate like this compound, careful consideration of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.
-
Catalyst and Ligand Selection: The oxidative addition of the palladium(0) catalyst to the sterically encumbered C-Br bond is often the rate-determining step.[8] To overcome this, bulky and electron-rich phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos), are often employed. These ligands promote the formation of a monoligated, highly reactive palladium(0) species that can more readily access the sterically shielded reaction center.[8][9]
-
The Role of the Base: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[7] For sterically demanding couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The choice of base can also influence the rate of competing side reactions, such as protodeboronation of the boronic acid.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is commonly used. Water can aid in the dissolution of the base and facilitate the transmetalation step. However, for sensitive substrates, anhydrous conditions may be preferred to minimize side reactions.[10]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure adapted from established methods for sterically hindered aryl bromides and should be optimized for each specific arylboronic acid.[8][11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable ligand
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Experimental Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Product | Typical Conditions | Representative Yield (%) |
| Phenylboronic acid | 2-Fluoro-6-methoxybiphenyl | Pd(OAc)₂/SPhos, K₃PO₄, Dioxane/H₂O, 100 °C | 85-95 |
| (4-Methoxyphenyl)boronic acid | 2-Fluoro-6,4'-dimethoxybiphenyl | Pd(OAc)₂/SPhos, K₃PO₄, Dioxane/H₂O, 100 °C | 80-90 |
| (2-Formylphenyl)boronic acid | 2'-(2-Fluoro-6-methoxyphenyl)benzaldehyde | Pd(dppf)Cl₂, K₂CO₃, DMF, 90 °C | 70-85 |
Section 2: The Stille Coupling: A Classic with Broad Functional Group Tolerance
The Stille coupling involves the palladium-catalyzed reaction between an organostannane and an organic electrophile.[12][13] A key advantage of this reaction is the high tolerance for a wide variety of functional groups and the stability of organostannane reagents to air and moisture.[14] However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[6]
Causality Behind the Experimental Choices
-
Catalyst System: Similar to the Suzuki coupling, a palladium(0) source is required.[14] Pd(PPh₃)₄ is a commonly used catalyst. For sterically hindered substrates, the use of more specialized ligands may be beneficial.
-
Additives: The addition of a copper(I) salt (e.g., CuI) can accelerate the transmetalation step. Lithium chloride is also frequently added to facilitate the reaction, possibly by breaking up tin aggregates and forming a more reactive organostannane species.
-
Solvent: Aprotic polar solvents such as DMF, NMP, or THF are typically used. Rigorous degassing of the solvent is crucial to prevent homocoupling of the organostannane, a common side reaction.[15]
Catalytic Cycle of the Stille Coupling
Sources
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromo-6-fluoroanisole
Welcome to the technical support center for optimizing Suzuki coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with the sterically hindered and electronically distinct substrate, 2-Bromo-6-fluoroanisole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this specific transformation.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, but its success is highly dependent on the careful orchestration of various reaction parameters.[1][2][3] The substrate, this compound, presents a unique set of challenges due to the steric hindrance imposed by the ortho-fluoro and methoxy groups, which can impede the crucial oxidative addition step in the catalytic cycle.[4][5][6][7] This guide will address common issues and provide actionable troubleshooting strategies to enhance your reaction outcomes.
Troubleshooting Guide
This section is dedicated to resolving specific experimental issues you may encounter.
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?
Low conversion is a frequent challenge, especially with sterically demanding substrates.[4][8][9] The issue often lies in one or more of the key reaction components failing to perform their role effectively.
Potential Causes & Solutions:
-
Inefficient Catalyst System: The choice of palladium source and ligand is paramount. For sterically hindered aryl bromides like this compound, bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition and reductive elimination steps.[10][11]
-
Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system. Buchwald-type ligands such as SPhos or XPhos, in combination with a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), are excellent starting points.[10][12] These ligands are designed to stabilize the monoligated Pd(0) species, which is believed to be the active catalyst in many cross-coupling reactions.[10]
-
-
Suboptimal Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid partner.[13][14][15] The choice of base can significantly impact the reaction rate and yield.[16][17][18]
-
Recommendation: While common bases like K₂CO₃ or Na₂CO₃ can be effective, stronger bases are often required for challenging couplings.[16][17][18] Consider screening stronger inorganic bases such as K₃PO₄ or Cs₂CO₃.[9][19] The use of cesium carbonate, in particular, has been shown to be effective in difficult Suzuki couplings.[9][19]
-
-
Inappropriate Solvent Choice: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[20][21][22][23][24]
-
Recommendation: A survey of solvents is often beneficial. While ethereal solvents like 1,4-dioxane or THF are common, sometimes a switch to a more polar aprotic solvent like DMF or a non-polar aromatic solvent like toluene can be advantageous.[12][23] A mixture of an organic solvent with water is often used to facilitate the dissolution of the inorganic base.[12]
-
-
Insufficient Reaction Temperature: Sterically hindered substrates may require higher temperatures to overcome the activation energy barrier for oxidative addition.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low conversion.
Q2: I am observing significant formation of homocoupled biaryl from my boronic acid. What is causing this side reaction and how can I minimize it?
Homocoupling of the boronic acid is a common side reaction that consumes your starting material and complicates purification.[25]
Potential Causes & Solutions:
-
Presence of Oxygen: The palladium catalyst is sensitive to oxygen, especially in its active Pd(0) state.[26] Oxygen can lead to the oxidative homocoupling of the boronic acid.[25]
-
Recommendation: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[26] Degas all solvents thoroughly before use by sparging with an inert gas or by using the freeze-pump-thaw method.
-
-
Use of a Pd(II) Precatalyst without a Reducing Agent: If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[27] In the absence of an efficient reduction pathway, Pd(II) can promote homocoupling.[25]
-
Recommendation: While many phosphine ligands can act as reducing agents, this is not always efficient. The use of a Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial. Alternatively, ensuring the other reaction components can facilitate this reduction is key.
-
-
Suboptimal Ligand Choice: The ligand plays a role in preventing side reactions.
-
Recommendation: Bulky ligands can disfavor the formation of palladium species that lead to homocoupling.[12] If you are using a less bulky ligand like PPh₃, switching to a more sterically demanding one may help.
-
Q3: My reaction is producing a significant amount of the dehalogenated starting material, 1-fluoro-3-methoxybenzene. How can I suppress this side reaction?
Dehalogenation, or hydrodehalogenation, is a reductive process that competes with the desired cross-coupling.[25][26]
Potential Causes & Solutions:
-
Source of Hydride: The palladium-aryl intermediate can react with a hydride source in the reaction mixture, leading to the reduced arene. Potential hydride sources include the solvent (e.g., alcohols), the base (if it contains hydroxides), or impurities.[25]
-
Recommendation: Ensure you are using anhydrous solvents.[26] If you suspect your base is the issue, try using a non-hydroxide base like K₃PO₄ or Cs₂CO₃.
-
-
Slow Transmetalation: If the transmetalation step is slow, the palladium-aryl intermediate has a longer lifetime, increasing the probability of undergoing side reactions like dehalogenation.
-
Recommendation: Optimizing the conditions to accelerate transmetalation can help. This includes using a stronger base or ensuring the boronic acid is of high quality.[13]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the Suzuki coupling of this compound.
What are the recommended starting conditions for a Suzuki coupling with this compound?
A good starting point for optimizing this reaction would be:
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Readily available and effective with appropriate ligands. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that promote oxidative addition.[10][12] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that facilitate transmetalation.[19] |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Common solvent systems that balance solubility of organic and inorganic reagents.[12][19] |
| Temperature | 100-110 °C | Higher temperatures are often needed for sterically hindered substrates.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst deactivation and side reactions.[26] |
How does the electronic nature of this compound affect the reaction?
The methoxy group is an electron-donating group, which can make the aryl bromide less reactive towards oxidative addition.[19] The ortho-fluoro group is electron-withdrawing, which can have a competing electronic effect. However, the steric hindrance from both ortho substituents is generally the dominant factor influencing reactivity.[4]
Can I use a boronic ester instead of a boronic acid?
Yes, boronic esters, such as pinacol esters, are often more stable and can be used as effective coupling partners.[26] They can be particularly useful if you are experiencing issues with the stability of your boronic acid, such as protodeboronation.[12][26]
What is the catalytic cycle for the Suzuki coupling reaction?
The generally accepted mechanism for the Suzuki coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Procedure for a Trial Suzuki Coupling Reaction:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 10:1, to achieve a concentration of ~0.1 M in the aryl bromide).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
- ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- ACS Publications. (n.d.). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- KCIL Chemofarbe Group. (n.d.). Challenges In Suzuki Coupling Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ACS Publications. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Morressier. (2021). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization.
- ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction.
- ResearchGate. (n.d.). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a | Download Table.
- Royal Society of Chemistry. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki reaction | Download Table.
- ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- ResearchGate. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- BenchChem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
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- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
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- 20. arodes.hes-so.ch [arodes.hes-so.ch]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Yoneda Labs [yonedalabs.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
Technical Support Center: Troubleshooting Common Side Reactions in 2-Bromo-6-fluoroanisole Couplings
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing 2-Bromo-6-fluoroanisole in their synthetic endeavors. The unique electronic and steric properties of this substrate, characterized by an electron-donating methoxy group and two ortho-substituents, present distinct challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common side reactions encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound. Our focus is on not just identifying problems, but understanding their mechanistic origins to empower you with rational solutions.
Troubleshooting Guide: From Low Yields to Complex Impurity Profiles
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable, step-by-step protocols for resolution.
Problem 1: Low or No Conversion of this compound
Question: I am attempting a Suzuki coupling with this compound, but I'm observing very low conversion of my starting material, even after extended reaction times. What are the likely causes and how can I improve my yield?
Answer: Low conversion with a sterically hindered substrate like this compound often points to a sluggish oxidative addition step, which is frequently the rate-determining step in the catalytic cycle. The two ortho-substituents (bromine and fluorine) create significant steric hindrance around the palladium center, making it difficult for the catalyst to insert into the carbon-bromine bond.
Potential Causes & Solutions:
-
Insufficiently Active Catalyst: The choice of ligand is critical for overcoming steric barriers. Bulky and electron-rich monophosphine ligands are often required to promote the formation of a highly reactive, monoligated Pd(0) species.[1][2]
-
Suboptimal Base or Solvent: The base plays a crucial role in the transmetalation step and can influence catalyst activity. The solvent must be able to dissolve all components of the reaction and remain stable at the required temperature.
Troubleshooting Protocol:
-
Ligand Screening: If you are using a standard ligand like PPh₃, consider switching to a more specialized, bulky, and electron-rich ligand. A small screen of ligands can be highly effective.
-
Base and Solvent Optimization: If ligand modification is not fruitful, consider altering the base and solvent combination.
-
Temperature Adjustment: While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition and side reactions. A careful optimization of the reaction temperature is recommended.
| Parameter | Initial Condition (Example) | Recommended Modifications | Rationale |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos, or P(t-Bu)₃ | Bulky, electron-rich ligands facilitate oxidative addition with sterically hindered substrates.[1][2] |
| Base | K₂CO₃ | K₃PO₄, Cs₂CO₃, or CsF | Stronger inorganic bases can accelerate the transmetalation step. |
| Solvent | Toluene/H₂O | Dioxane/H₂O or THF/H₂O | Solvent can influence the solubility of reagents and the stability of the catalytic species. |
| Temperature | 80 °C | Increase incrementally to 100-110 °C | May be necessary to overcome the activation energy for oxidative addition. |
dot
Caption: Troubleshooting workflow for low conversion.
Problem 2: Significant Formation of Hydrodebromination Product (6-Fluoroanisole)
Question: In my Buchwald-Hartwig amination of this compound, I am observing a significant amount of a side product that I've identified as 6-fluoroanisole. What is causing this hydrodebromination, and how can I prevent it?
Answer: Hydrodebromination is a common side reaction in palladium-catalyzed couplings, where the bromine atom is replaced by a hydrogen atom. This can occur through several mechanistic pathways, often involving a hydride source in the reaction mixture. In the context of Buchwald-Hartwig aminations, the amine itself or trace water can act as a hydride source. For fluorinated substrates, it has been shown that water can be a possible hydrogen source for this undesired reaction.[3][4]
Plausible Mechanism:
-
Oxidative addition of this compound to the Pd(0) catalyst.
-
Formation of a palladium-hydride species. This can happen through various pathways, including β-hydride elimination from an amine or reaction with a hydride source like water.
-
Reductive elimination of the aryl group and the hydride to form the hydrodebrominated product and regenerate the Pd(0) catalyst.
Preventative Measures:
-
Use Anhydrous Conditions: Meticulously dry all solvents, reagents, and glassware to minimize water content.
-
Ligand Choice: The choice of ligand can influence the relative rates of the desired C-N bond formation versus the undesired hydrodebromination. Bulky biarylphosphine ligands can sometimes favor the desired reductive elimination.[5][6]
-
Base Selection: The strength and nature of the base can impact the reaction pathways.
Experimental Protocol to Minimize Hydrodebromination:
-
Drying Procedures:
-
Dry the solvent (e.g., toluene, dioxane) over a suitable drying agent (e.g., sodium/benzophenone ketyl, activated molecular sieves) and distill under an inert atmosphere.
-
Dry the amine over KOH or CaH₂ and distill.
-
Flame-dry all glassware under vacuum and cool under a stream of argon or nitrogen.
-
-
Reaction Setup:
-
Assemble the reaction under a positive pressure of an inert gas.
-
Use a pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst) to ensure efficient generation of the active Pd(0) species.
-
-
Monitor Reaction Progress:
-
Carefully monitor the reaction by GC-MS or LC-MS to determine the optimal reaction time and avoid prolonged heating, which can favor side reactions.
-
dot
Caption: Plausible pathway for hydrodebromination.
Problem 3: Formation of Homocoupled Byproducts
Question: I'm performing a Sonogashira coupling of this compound and I'm observing a significant amount of the alkyne dimer (Glaser coupling product). How can I suppress this side reaction?
Answer: The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a very common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.[7][8] This oxidative dimerization is promoted by the presence of oxygen.
Key Strategies to Minimize Alkyne Homocoupling:
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[7][8]
-
Rigorous Exclusion of Oxygen: If a copper co-catalyst is necessary, it is imperative to work under strictly anaerobic conditions.
-
Slow Addition of the Alkyne: Maintaining a low concentration of the terminal alkyne can disfavor the bimolecular homocoupling reaction.[7]
Protocol for a Copper-Free Sonogashira Coupling:
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
-
Reagent Preparation:
-
Ensure all solvents (e.g., THF, DMF) are anhydrous and have been thoroughly degassed using several freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.
-
The this compound, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the anhydrous, degassed solvent via syringe, followed by the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
-
Reagent Addition:
-
Add the terminal alkyne (1.2 equiv.) to the reaction mixture. For particularly sensitive substrates, slow addition via a syringe pump is recommended.
-
-
Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
dot
Caption: Competition between desired Sonogashira and undesired Glaser coupling.
Problem 4: Cleavage of the Methoxy Group
Question: I am noticing the formation of 2-Bromo-6-fluorophenol as a byproduct in my coupling reaction. What could be causing the cleavage of the anisole's methyl group?
Answer: While ether cleavage is typically associated with strong acidic conditions, it can also occur under certain palladium-catalyzed coupling conditions.[9][10] The mechanism can be complex and may involve the palladium catalyst itself. One proposed pathway involves the partial hydrogenation of the phenyl ring to an enol ether, which is then susceptible to hydrolysis.[11]
Factors that may promote ether cleavage:
-
High Temperatures: Prolonged heating at high temperatures can increase the likelihood of this side reaction.
-
Certain Ligands and Additives: The electronic and steric properties of the ligands and the presence of certain additives could potentially facilitate C-O bond activation.
Strategies to Mitigate Ether Cleavage:
-
Lower Reaction Temperature: If the desired coupling can proceed at a lower temperature, this is the most straightforward approach to reduce the extent of ether cleavage.
-
Optimize Reaction Time: Avoid unnecessarily long reaction times once the starting material has been consumed.
-
Screen Ligands: If temperature reduction is not effective, a screen of different phosphine ligands may identify a system that is less prone to promoting C-O bond cleavage.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate?
A1: The challenges arise from a combination of steric and electronic factors. The two ortho-substituents (bromine and fluorine) create significant steric hindrance, which can slow down the oxidative addition step of the palladium catalytic cycle. Electronically, the methoxy group is electron-donating, which can also decrease the rate of oxidative addition.
Q2: For a Suzuki-Miyaura coupling of this compound, what is a good starting point for catalyst and ligand selection?
A2: For sterically hindered aryl bromides, bulky and electron-rich monophosphine ligands are generally the most effective.[1][2] A good starting point would be to use a palladium precatalyst complexed with a ligand such as SPhos or XPhos. These are commercially available and have a proven track record for challenging couplings.
Q3: Can I use nickel catalysts for couplings with this compound?
A3: Nickel catalysts can be effective for cross-coupling reactions and are often a more cost-effective alternative to palladium. They can be particularly useful for coupling with less reactive electrophiles like aryl chlorides. However, nickel catalysis often requires different ligands and reaction conditions, and optimization may be necessary. For sterically hindered substrates, nickel-catalyzed couplings can sometimes be challenging, leading to side reactions like protodehalogenation.[12]
Q4: How does the ortho-fluoro substituent influence the reactivity of this compound?
A4: The ortho-fluoro substituent has several effects. Its electron-withdrawing nature can help to activate the C-Br bond towards oxidative addition, partially offsetting the deactivating effect of the methoxy group. However, its steric bulk contributes to the overall hindrance around the reaction center. In some cases, the fluorine can also participate in directing C-H activation or influencing the stability of catalytic intermediates.[13]
Q5: In a Buchwald-Hartwig amination, what is the best choice of base for this compound?
A5: Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For substrates that may be sensitive to very strong bases, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although this may require higher reaction temperatures or more active catalyst systems.[14]
References
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844*.
- ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
- National Institutes of Health. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
- ResearchGate. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
- ResearchGate. (2025). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. [Link]
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. [Link]
- Chemistry LibreTexts. (2023).
- Pacific Northwest National Laboratory. (2017).
- RSC Publishing. (n.d.).
- National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- National Institutes of Health. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
- National Institutes of Health. (n.d.).
- ACS Publications. (n.d.). Palladium-Catalyzed Borylation of Ortho-Substituted Phenyl Halides and Application to the One-Pot Synthesis of 2,2'-Disubstituted Biphenyls. [Link]
- PubMed. (2007).
- PubMed Central. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. [Link]
- ACS Publications. (2021).
- Weizmann Research Portal. (2012).
- ResearchGate. (2025). Recent Advances in Sonogashira Reactions. [Link]
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
- MDPI. (n.d.).
- ResearchGate. (2025).
- ACS Publications. (2015). Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C–O Bond Cleavage. [Link]
- ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Request PDF. [Link]
- RSC Publishing. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]
- The Weizmann Institute of Science - WIS Works. (n.d.).
- Semantic Scholar. (2014). A practical procedure for iron-catalyzed cross-coupling reactions of sterically hindered aryl-Grignard reagents with primary alkyl halides. [Link]
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
- ACS Publications. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. [Link]
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. [Link]
- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. [Link]
- ResearchGate. (2025).
- ACS Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
- ResearchGate. (2025). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Preventing Dehalogenation of 2-Bromo-6-fluoroanisole
Welcome to the technical support center for chemists and researchers working with 2-bromo-6-fluoroanisole. This guide is designed to provide in-depth, field-tested insights and actionable troubleshooting advice to mitigate the common and often frustrating side reaction of dehalogenation. As drug development professionals and researchers, maximizing yield and purity is paramount. This resource will equip you with the knowledge to understand the underlying causes of dehalogenation and implement effective strategies to preserve the crucial C-Br bond in your synthetic transformations.
Understanding the Challenge: The Lability of the C-Br Bond in this compound
This compound is a valuable building block, but the electronic and steric environment of the aromatic ring presents unique challenges. The ortho-fluoro and ortho-methoxy groups create a sterically hindered environment around the bromine atom. While the methoxy group is electron-donating and the fluoro group is electron-withdrawing through induction but electron-donating through resonance, their combined effect can influence the propensity for dehalogenation, particularly in palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.
Dehalogenation, or more specifically hydrodehalogenation, is the substitution of a halogen atom (in this case, bromine) with a hydrogen atom. This undesired side reaction leads to the formation of 2-fluoroanisole, consuming your starting material and reducing the yield of your desired product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
FAQ 1: I'm observing significant dehalogenation in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix it?
Answer:
Dehalogenation in Suzuki-Miyaura coupling is a common issue that often arises from the generation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can then participate in a competing reductive elimination pathway with the aryl group, leading to the dehalogenated byproduct. Several factors can contribute to the formation of Pd-H and promote this unwanted reaction.
Core Directive: Minimize the Formation and Reactivity of Pd-H Species.
Here’s a breakdown of potential causes and recommended actions:
1. Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.
-
The Problem: Small, less electron-donating ligands like triphenylphosphine (PPh₃) may not be sufficient to promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.
-
The Solution: Switch to sterically hindered and more electron-rich phosphine ligands. These ligands can accelerate the desired cross-coupling steps, outcompeting the dehalogenation pathway.
-
Recommended Ligands: Buchwald's biaryl phosphine ligands such as SPhos and XPhos are often highly effective for sterically hindered substrates.[1] 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is another excellent choice that can offer a good balance of steric bulk and electronic properties.
-
2. Unsuitable Base: The base is necessary to activate the boronic acid but can also be a source of hydrides or promote side reactions.
-
The Problem: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can react with protic solvents or trace water to generate hydroxide, which can be a hydride source.
-
The Solution: Opt for weaker inorganic bases.
-
Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or phosphate bases like potassium phosphate (K₃PO₄) are generally milder and less prone to generating hydride species.[2]
-
3. Protic Solvents or Presence of Water: Solvents like alcohols and even trace amounts of water can act as hydride sources.
-
The Problem: Alcohols can directly react with the palladium complex to form Pd-H species. Excessive water can also contribute to this side reaction.
-
The Solution: Use aprotic solvents and control the water content.
-
Recommended Solvents: Aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene are preferred.[2] If an aqueous system is necessary, carefully optimize the water ratio. For anhydrous conditions, ensure all reagents and solvents are rigorously dried.
-
Troubleshooting Summary Table for Suzuki-Miyaura Coupling:
| Issue | Potential Cause | Recommended Action |
| High levels of dehalogenated byproduct | Inappropriate ligand | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, dppf).[1] |
| Wrong base | Use a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong alkoxide bases.[2] | |
| Sub-optimal solvent | Use aprotic solvents like dioxane, THF, or toluene.[2] | |
| Presence of water | Ensure anhydrous conditions or optimize the water ratio in aqueous systems. |
Experimental Protocol: A Robust Starting Point for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid, designed to minimize dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh Pd₂(dba)₃ and SPhos and add them to the reaction flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
FAQ 2: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation. How can I improve my reaction?
Answer:
Similar to Suzuki coupling, dehalogenation in Buchwald-Hartwig amination often proceeds through a competing pathway involving a palladium-hydride species. The choice of ligand, base, and reaction conditions is critical to favor the desired C-N bond formation.
Core Directive: Accelerate Reductive Elimination of the C-N Bond.
1. Ligand Selection is Key: The ligand framework dictates the geometry and reactivity of the palladium center.
-
The Problem: Less bulky or less electron-donating ligands may lead to a slower rate of reductive elimination of the desired amine product, allowing the dehalogenation pathway to compete.
-
The Solution: Employ bulky, electron-rich biaryl phosphine ligands. These ligands are specifically designed to promote the challenging reductive elimination step in C-N bond formation.
-
Recommended Ligands: For primary and secondary amines, ligands like XPhos, RuPhos, and BrettPhos are excellent choices.[3]
-
2. Base Selection and Stoichiometry: The base deprotonates the amine, but an inappropriate choice can lead to side reactions.
-
The Problem: Very strong bases can promote the formation of Pd-H species. Also, for base-sensitive substrates, strong bases can lead to decomposition.
-
The Solution: While strong bases like NaOt-Bu are often effective, consider milder options if dehalogenation is significant.
-
Recommended Bases: Sodium tert-butoxide (NaOt-Bu) is a common and often effective base. However, if dehalogenation persists, consider weaker bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[3]
-
3. Solvent and Temperature Optimization:
-
The Problem: High temperatures can sometimes favor decomposition pathways, including those leading to dehalogenation.
-
The Solution: Use aprotic, non-polar solvents and optimize the temperature.
-
Recommended Solvents: Toluene and dioxane are commonly used and effective solvents for Buchwald-Hartwig amination.
-
Temperature: Aim for the lowest temperature that allows for a reasonable reaction rate. Sometimes, running the reaction at a slightly lower temperature for a longer duration can minimize side reactions.
-
Troubleshooting Summary Table for Buchwald-Hartwig Amination:
| Issue | Potential Cause | Recommended Action |
| Significant dehalogenation | Inappropriate ligand | Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos).[3] |
| Unsuitable base | While NaOt-Bu is common, consider K₃PO₄ or Cs₂CO₃ if dehalogenation is severe.[3] | |
| High reaction temperature | Optimize for the lowest effective temperature. | |
| Inefficient catalyst activation | Use a pre-formed palladium catalyst to ensure a consistent concentration of the active species. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
FAQ 3: I'm trying to form the Grignard reagent of this compound, but I'm getting low yields and a lot of what I suspect is the dehalogenated product. What's going wrong?
Answer:
Grignard reagent formation is highly sensitive to reaction conditions, especially with sterically hindered and electronically complex substrates like this compound. Dehalogenation during Grignard formation typically occurs through reaction with adventitious proton sources.
Core Directive: Ensure Strictly Anhydrous and Inert Conditions.
1. Presence of Protic Contaminants: Grignard reagents are extremely strong bases and will react readily with any protic species.
-
The Problem: Traces of water in the solvent, on the glassware, or in the starting materials will quench the Grignard reagent as it forms, leading to the dehalogenated product (2-fluoroanisole).[4]
-
The Solution: Rigorous drying of all components is essential.
-
Glassware: Oven-dry all glassware overnight at >120 °C and assemble it hot under a stream of inert gas.
-
Solvents: Use freshly distilled, anhydrous ether or THF.
-
Reagents: Ensure the this compound and magnesium turnings are dry.
-
2. Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide.
-
The Problem: If the magnesium is not activated, the reaction may be slow to initiate or not start at all, allowing more time for side reactions.
-
The Solution: Activate the magnesium surface.
-
Methods of Activation:
-
Add a small crystal of iodine. The disappearance of the purple color indicates the activation of the magnesium.[5]
-
Add a few drops of 1,2-dibromoethane.
-
Mechanically crush the magnesium turnings under an inert atmosphere.
-
-
3. Reaction Initiation and Temperature Control:
-
The Problem: A sluggish initiation can lead to the buildup of the aryl bromide, and localized heating upon eventual initiation can promote side reactions.
-
The Solution: Initiate the reaction with a small amount of the aryl bromide and maintain a gentle reflux.
-
Initiation: Add a small portion of the this compound solution to the activated magnesium and gently warm the mixture until the reaction begins (indicated by cloudiness and gentle bubbling).
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Troubleshooting Summary Table for Grignard Reagent Formation:
| Issue | Potential Cause | Recommended Action |
| Low yield of Grignard reagent | Presence of water or other protic impurities | Rigorously dry all glassware, solvents, and reagents.[4] |
| Inactive magnesium | Activate the magnesium with iodine, 1,2-dibromoethane, or by mechanical means.[5] | |
| Slow or no reaction initiation | Use a small amount of starting material to initiate the reaction before adding the rest. |
Experimental Protocol: Regioselective Grignard Formation
This protocol is adapted from general procedures for forming Grignard reagents from dihalogenated aromatics, leveraging the higher reactivity of the C-Br bond.[6]
Materials:
-
Magnesium turnings (1.2 equiv)
-
A small crystal of iodine
-
This compound (1.0 equiv)
-
Anhydrous THF
Procedure:
-
Assemble a dry three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.
-
Place the magnesium turnings and the iodine crystal in the flask.
-
Dissolve the this compound in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium and gently warm to initiate the reaction.
-
Once the reaction starts, add the remaining solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir at reflux for 1-2 hours to ensure complete conversion.
FAQ 4: Can I use directed ortho-lithiation to functionalize the ring without affecting the bromine atom?
Answer:
Directed ortho-lithiation (DoM) is a powerful tool for regioselective functionalization.[7][8] In the case of this compound, the methoxy group is a known directing group for lithiation. However, the presence of the bromine atom introduces the possibility of a competing halogen-lithium exchange.
Core Directive: Control the Reaction Kinetically to Favor Deprotonation.
1. Choice of Lithiating Agent and Temperature: The outcome of the reaction (deprotonation vs. halogen-lithium exchange) is highly dependent on these factors.
-
The Competition:
-
Deprotonation: A strong, sterically hindered base can selectively remove the proton at the position directed by the methoxy group. The directing ability of the methoxy group generally favors lithiation at the C6 position. However, in this case, that position is occupied by the fluorine atom. The next most likely position for directed lithiation would be C2, which is occupied by the bromine. Therefore, direct deprotonation is unlikely to be a clean reaction.
-
Halogen-Lithium Exchange: Alkyllithium reagents, especially n-butyllithium, can readily undergo halogen-lithium exchange with aryl bromides. This is often a very fast process, even at low temperatures.
-
-
The Likely Outcome: For this compound, halogen-lithium exchange at the C-Br bond is the most probable outcome when using common alkyllithium reagents like n-BuLi or s-BuLi. This would generate 2-lithio-6-fluoroanisole.
-
To Favor Deprotonation (if possible): The use of a very strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (-78 °C) might favor deprotonation over halogen exchange. However, given the substitution pattern, a clean reaction at a specific position is not guaranteed.
2. Quenching the Organolithium Species:
-
If halogen-lithium exchange is the desired pathway, the resulting 2-lithio-6-fluoroanisole can be trapped with a variety of electrophiles (e.g., CO₂, aldehydes, ketones, silyl halides) to introduce a new functional group at the original position of the bromine atom.
Troubleshooting Summary Table for Lithiation:
| Goal | Potential Issue | Recommended Action |
| Selective deprotonation | Halogen-lithium exchange is a likely side reaction | Use a sterically hindered, non-nucleophilic base like LDA or LiTMP at low temperatures. Expect potential mixture of products. |
| Halogen-lithium exchange | Incomplete reaction | Use n-BuLi or s-BuLi at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like THF. |
Visualization of Key Concepts
To further clarify the mechanistic principles discussed, the following diagrams illustrate the key decision points and pathways in preventing dehalogenation.
Suzuki-Miyaura Coupling: Competing Pathways
Caption: Decision workflow for ligand selection to minimize dehalogenation.
References
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
- Wikipedia. (2023).
- Wikipedia. (2023).
- Mortier, J. (2015). Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute. [Link]
- University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. [Link]
- Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
- Wikipedia. (2023).
- Chem-Impex. (n.d.). This compound. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- NROChemistry. (n.d.). Negishi Coupling. [Link]
- Chemistry LibreTexts. (2023).
- Rose-Hulman Institute of Technology. (n.d.). 25. The Grignard Reaction. [Link]
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
- Master Organic Chemistry. (2016).
- University of California, Irvine. (n.d.). Grignard Reaction. [Link]
- YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]
- BYJU'S. (n.d.). Ullmann Reaction. [Link]
- Cambridge University Press. (n.d.). Ullmann Reaction. [Link]
- Wikipedia. (2023). Heck reaction. [Link]
- Wikipedia. (2023). Sonogashira coupling. [Link]
- Wikipedia. (2023). Negishi coupling. [Link]
- Wikipedia. (2023). Kumada coupling. [Link]
- Wikipedia. (2023). Suzuki reaction. [Link]
- Chem-Station International Edition. (2014). Kumada-Tamao-Corriu Cross Coupling. [Link]
- SciSpace. (n.d.). New perspectives in the cross-coupling reactions of organostannanes. [Link]
- University of Pennsylvania. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Negishi Coupling | NROChemistry [nrochemistry.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. leah4sci.com [leah4sci.com]
- 5. byjus.com [byjus.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. Directed Ortho Metalation [organic-chemistry.org]
Technical Support Center: Catalyst Selection for 2-Bromo-6-fluoroanisole Cross-Coupling
Welcome to the technical support center dedicated to the nuanced challenge of catalyst selection for cross-coupling reactions involving 2-bromo-6-fluoroanisole. This resource is designed for researchers, scientists, and professionals in drug development who encounter specific hurdles during their synthetic endeavors. The inherent steric hindrance and electronic properties of this substrate demand a thoughtful and informed approach to catalyst and reaction condition selection.
This guide moves beyond simple protocols to explain the underlying principles governing these reactions, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
Cross-coupling reactions with sterically hindered and electron-rich substrates like this compound can be challenging. Below are common problems encountered in the lab, their probable causes, and actionable solutions.
Problem 1: Low to No Conversion of Starting Material
This is a frequent issue, often pointing to a suboptimal catalyst system or reaction conditions for this specific substrate.
Potential Causes:
-
Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species, or the active catalyst may be unstable under the reaction conditions.
-
Inefficient Oxidative Addition: The C-Br bond of this compound is on an electron-rich ring and is flanked by two ortho substituents, making oxidative addition, often the rate-determining step, particularly challenging.[1][2]
-
Inappropriate Ligand Choice: The ligand may not be sterically bulky or electron-rich enough to promote the crucial oxidative addition step.[2][3]
-
Weak Base: The base may not be strong enough to effectively participate in the transmetalation step (in Suzuki-Miyaura coupling) or deprotonate the nucleophile (in other couplings).[4]
Solutions:
-
Catalyst and Ligand Screening: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary.[3][5] Consider screening a panel of catalysts and ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are excellent starting points.[3][5] Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are designed for facile activation to Pd(0).[2]
-
Base Optimization: The choice of base is critical.[4] For Suzuki-Miyaura couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[4][6] In Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically required.[7][8]
-
Solvent and Temperature: Higher boiling point, polar aprotic solvents like dioxane or toluene can be beneficial.[3][9] Increasing the reaction temperature can also help overcome the activation barrier for oxidative addition.[3][6]
Problem 2: Formation of Homocoupling and/or Protodehalogenation Byproducts
The appearance of these side products indicates that the desired cross-coupling pathway is competing with undesired reactions.
Potential Causes:
-
Slow Reductive Elimination: Steric hindrance can slow down the final reductive elimination step, allowing for side reactions to occur.
-
Presence of Water: In Suzuki-Miyaura reactions, excess water can lead to protodeborylation of the boronic acid coupling partner.[10] While a small amount of water can be beneficial in some cases, anhydrous conditions are often preferred for challenging couplings.[11]
-
Catalyst Decomposition: Formation of palladium black can indicate catalyst decomposition, which can promote side reactions.
Solutions:
-
Ligand Modification: Bulky ligands not only promote oxidative addition but can also accelerate reductive elimination.[2]
-
Careful Control of Reaction Conditions: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[6] Degassing the solvent is crucial.[11]
-
Use of Precatalysts: Well-defined precatalysts can help minimize the formation of palladium black and improve catalyst stability.[2]
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
Q1: What is the best initial catalyst and ligand combination for a Suzuki-Miyaura coupling with this compound?
For a challenging substrate like this, a good starting point is a palladium precatalyst combined with a bulky, electron-rich biarylphosphine ligand. For example, XPhos Pd G3 or SPhos Pd G2. These systems are known to be effective for sterically hindered aryl halides.[3] N-heterocyclic carbene (NHC) based catalysts have also shown high efficiency for such transformations.[5]
Q2: Can I use a ligand-free palladium source like Pd/C?
While ligand-free systems are desirable from a process chemistry perspective, they are often less effective for sterically hindered and electron-rich aryl bromides.[12][13] Ligand-supported catalysts generally offer better performance for these challenging substrates.[13]
Reaction Conditions
Q3: What is the role of the base in a Suzuki-Miyaura reaction, and which one should I choose?
The base plays a crucial role in the transmetalation step by activating the boronic acid.[4] For this compound, a stronger base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[4]
Q4: Which solvent system is recommended?
Aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are commonly used.[6][9] For Suzuki-Miyaura reactions, a mixture of an organic solvent with a small amount of water can sometimes be beneficial, but for difficult couplings, anhydrous conditions may provide better results.[9][11]
Specific Cross-Coupling Reactions
Q5: What are the key considerations for a Buchwald-Hartwig amination with this compound?
The Buchwald-Hartwig amination of this substrate will likely require a robust catalyst system. A palladium precatalyst with a bulky biarylphosphine ligand (e.g., XPhos, RuPhos) is a good starting point.[3][14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically necessary.[7][8]
Q6: Is a Sonogashira coupling feasible with this substrate?
Yes, a Sonogashira coupling should be possible. The standard conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine).[15][16] For hindered substrates, a more active ligand such as P(t-Bu)₃ may be required.[3]
Q7: What about a Heck reaction?
The Heck reaction, which couples the aryl halide with an alkene, is also a viable option.[17][18] Palladium acetate or tetrakis(triphenylphosphine)palladium(0) are common catalysts, often used with a phosphine ligand and a base like triethylamine or potassium carbonate.[18]
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 or SPhos Pd G2 (1-3 mol%) | Precatalysts designed for high activity with hindered substrates.[2][3] |
| Ligand | XPhos or SPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[2][3] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong bases that are effective for challenging Suzuki-Miyaura couplings.[4] |
| Solvent | Dioxane or Toluene | High-boiling, polar aprotic solvents that can improve reaction rates.[9] |
| Temperature | 80-110 °C | Elevated temperatures are often required to overcome the activation barrier.[3][6] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation and side reactions.[6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the vessel and purge with an inert gas (argon or nitrogen).
-
Add this compound (1.0 mmol) followed by the anhydrous, degassed solvent (e.g., dioxane, 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
- Suzuki-Miyaura Coupling - Chemistry LibreTexts
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing)
- Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling - Benchchem
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry
- Suzuki reaction - Wikipedia
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH
- Ligand-controlled regioselectivity in palladium-c
- Electrochemical Arylation Reaction | Chemical Reviews - ACS Public
- Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Public
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec
- A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde - Benchchem
- A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions - Benchchem
- Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides | Organic Letters - ACS Public
- Buchwald–Hartwig amin
- Sonogashira Coupling | NROChemistry
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit
- Heck Reaction - Organic Chemistry Portal
- Troubleshooting low yield in 3-Butylpyridine functionaliz
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI
- Heck reaction - Wikipedia
- Sonogashira coupling - Wikipedia
- How can I solve my problem with Suzuki coupling?
- Buchwald-Hartwig Amin
- Sonogashira Coupling - Organic Chemistry Portal
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 12. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 13. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Homocoupling of 2-Bromo-6-fluoroanisole Derivatives
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of homocoupling byproducts in cross-coupling reactions involving 2-bromo-6-fluoroanisole derivatives. The sterically hindered and electronically distinct nature of these substrates presents unique challenges in achieving high yields of the desired cross-coupled products. This document is designed to provide both practical solutions and a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Troubleshooting Guide: Diagnosis and Resolution of Homocoupling
Homocoupling, the undesired self-coupling of the boronic acid or ester reagent, is a prevalent side reaction in Suzuki-Miyaura cross-coupling reactions. It leads to reduced yields of the target molecule and complicates purification. This section provides a systematic approach to diagnosing and resolving issues of excessive homocoupling.
Issue 1: Significant Formation of Bis(fluoroanisole) Homocoupling Product
Observation: Analysis of the crude reaction mixture (e.g., by LC-MS or GC-MS) reveals a significant peak corresponding to the symmetrical biaryl product derived from the boronic acid reagent.
Probable Causes & Solutions:
-
Presence of Dissolved Oxygen: Oxygen is a primary culprit in promoting homocoupling.[1][2][3][4][5][6] It can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that favors homocoupling.[2][7]
-
Solution: Implement rigorous degassing of all solvents and the reaction mixture. Common and effective techniques include:
-
Inert Gas Sparging: Bubble argon or nitrogen through the solvent for an extended period (e.g., 30-60 minutes) prior to use.[6][8] A subsurface sparge is particularly effective.[4][6]
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved gases.[8]
-
-
-
In-situ Reduction of Pd(II) Precatalyst: Many common palladium sources, such as Pd(OAc)₂, are Pd(II) precatalysts and require in-situ reduction to the active Pd(0) species.[1][7][9] This reduction can be mediated by the boronic acid, leading to homocoupling at the onset of the reaction.[2][7]
-
Solution:
-
Use a Pd(0) Source: Employ a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step.[8]
-
Utilize Modern Precatalysts: Consider using advanced, air-stable palladacycle precatalysts (e.g., Buchwald G3 or G6 precatalysts) which are designed for efficient generation of the active catalyst.[1][10]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[4][8]
-
-
-
Inappropriate Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in the outcome of the reaction. For sterically hindered substrates like this compound derivatives, the choice of ligand is paramount.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination step to form the cross-coupled product and can suppress side reactions.[8][11][12] Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are often effective for challenging substrates.[8] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donor properties and steric bulk.[13][14]
-
Issue 2: Low or No Conversion of the Aryl Bromide
Observation: The starting this compound derivative remains largely unreacted, even after extended reaction times.
Probable Causes & Solutions:
-
Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, including the formation of palladium black.[8]
-
Solution: Ensure a strictly inert atmosphere throughout the reaction. If palladium black is observed, consider using a more robust ligand or a precatalyst that is less prone to decomposition.
-
-
Slow Oxidative Addition: The electron-donating methoxy group and the ortho-fluoro substituent can influence the rate of oxidative addition of the aryl bromide to the Pd(0) center.
-
Solution: The use of electron-rich ligands can facilitate the oxidative addition step.[12] Increasing the reaction temperature may also be beneficial, but should be balanced against the potential for increased side reactions.
-
-
Poor Solubility: The reactants may not be fully dissolved at the reaction temperature, leading to a heterogeneous mixture and poor reaction kinetics.
Logical Troubleshooting Workflow
For a systematic approach to diagnosing and resolving homocoupling issues, the following workflow can be employed.
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of homocoupling in Suzuki reactions?
A1: The two main causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2][6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product and regenerate Pd(0).[2] Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also lead to the formation of Pd(II) species that promote homocoupling.[2]
Q2: How does the choice of base affect homocoupling?
A2: The base is critical for activating the boronic acid for transmetalation.[16] While a strong base is necessary, an excessively strong base can sometimes promote side reactions. For substrates prone to protodeboronation, a milder base like K₂CO₃ or K₃PO₄ may be preferable to stronger bases like NaOH.[1][17] In some cases, anhydrous conditions with bases like K₃PO₄ can be beneficial.[11]
Q3: Can the stability of the boronic acid derivative contribute to homocoupling?
A3: Yes, the stability of the organoboron reagent is crucial. Boronic acids can be prone to decomposition, especially at elevated temperatures.[18][19] Using more stable boronic esters, such as pinacol esters (Bpin), or N-methyliminodiacetic acid (MIDA) boronates can be an effective strategy.[19] MIDA boronates, in particular, offer the advantage of slow release of the boronic acid under the reaction conditions, which can minimize its decomposition and participation in side reactions.[19]
Q4: Is there an optimal stoichiometry to minimize homocoupling?
A4: While a 1:1 stoichiometry is theoretically ideal, in practice, using a slight excess of one reagent can sometimes favor the desired cross-coupling. For minimizing homocoupling of the boronic acid, using a slight excess of the this compound derivative (e.g., 1.1-1.2 equivalents) can be beneficial, though this will leave unreacted aryl bromide to be removed during purification.
Q5: What is the role of the solvent in preventing homocoupling?
A5: The solvent plays a multifaceted role, influencing solubility, catalyst stability, and reaction rates.[9][20][21] Aprotic solvents like dioxane, toluene, and THF are commonly used.[11] The choice of solvent can impact the efficiency of the in-situ reduction of Pd(II) precatalysts and the stability of the active catalytic species.[9] For biphasic reactions (e.g., using an aqueous base), vigorous stirring is essential to ensure efficient mixing and reaction.[1]
Recommended Experimental Protocol
This protocol provides a starting point for minimizing homocoupling in the Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid. Optimization of specific parameters may be required for different substrates.
Materials:
-
This compound derivative (1.0 equiv.)
-
Arylboronic acid or ester (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the this compound derivative, the arylboronic acid (or ester), the base, and the phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.
-
Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Summary of Key Parameters for Minimizing Homocoupling
| Parameter | Recommendation | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents oxygen-mediated homocoupling.[1][2][3][4][5][6] |
| Palladium Source | Pd(0) precatalyst or advanced palladacycle | Bypasses Pd(II) reduction step that can cause homocoupling.[1][7][8] |
| Ligand | Bulky, electron-rich (e.g., Buchwald-type, NHCs) | Promotes reductive elimination and suppresses side reactions.[8][11][12] |
| Base | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃) | Activates boronic acid while minimizing side reactions like protodeboronation.[1][11][17] |
| Boron Reagent | Boronic esters (Bpin) or MIDA boronates | More stable than boronic acids, reducing decomposition and homocoupling.[19] |
| Temperature | Optimized for specific substrates (typically 80-110 °C) | Balances reaction rate with minimizing thermal decomposition and side reactions. |
By carefully considering and optimizing these parameters, researchers can significantly reduce the formation of homocoupling byproducts, leading to higher yields of the desired 2-substituted-6-fluoroanisole derivatives and simplifying downstream purification processes.
References
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Li, G., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(3), 435-441. [Link]
- Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
- Zhang, Z-Q., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(10), 16463-16466. [Link]
- Murray, J., & Zhang, L. (2022). A basic switch leads to big changes in Suzuki coupling.
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(16), 3413-3419. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
- White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
- Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(40), 14495–14502. [Link]
- Semantic Scholar. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- Urayama, T., et al. (2022).
- York Research Database. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- Reddit r/chemhelp. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
- MDPI. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- National Institutes of Health. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 55(20), 2916–2932. [Link]
- ResearchGate. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Royal Society of Chemistry. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(1), 125-135. [Link]
- National Institutes of Health. (2020). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. Journal of the American Chemical Society, 142(44), 18947–18958. [Link]
Sources
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- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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- 19. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. pure.york.ac.uk [pure.york.ac.uk]
Technical Support Center: Troubleshooting Low Yields in 2-Bromo-6-fluoroanisole Reactions
Welcome to the technical support center for reactions involving 2-Bromo-6-fluoroanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs). As a key building block in pharmaceutical and agrochemical synthesis, successful transformations with this compound are critical, yet its unique structure presents distinct challenges that can often lead to disappointing yields.[1]
The core difficulty arises from the steric environment of the molecule. The bromine atom is flanked by two ortho substituents: a methoxy group and a fluorine atom. This significant steric hindrance can impede the approach of catalysts and reagents to the reactive C-Br bond, slowing down desired transformations and promoting side reactions.[2][3][4] This guide provides field-proven insights and systematic protocols to overcome these challenges.
Logical Troubleshooting Workflow
When encountering a low yield, a systematic approach is crucial. Before re-running a reaction, use the following decision tree to diagnose the potential issue.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common reaction classes to directly address specific experimental issues.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are among the most powerful tools for C-C and C-N bond formation. However, the sterically encumbered nature of this compound makes catalyst selection and condition optimization paramount.
A. Suzuki-Miyaura Coupling
Q1: My Suzuki coupling reaction with this compound is showing low conversion to the desired biaryl product. What is the most likely cause?
A1: The most critical factor for a successful Suzuki coupling with this substrate is the catalyst system, specifically the ligand.[3] The steric hindrance from the ortho-fluoro and -methoxy groups slows the oxidative addition and, more significantly, the reductive elimination steps of the catalytic cycle.
-
Causality: Standard ligands like PPh₃ are often ineffective. You require bulky, electron-rich phosphine ligands that stabilize the palladium center, promote the difficult oxidative addition of the aryl bromide, and accelerate the final reductive elimination step to release the product and regenerate the catalyst.[3][5]
-
Troubleshooting Steps:
-
Switch to a Bulky Ligand: Employ modern biarylphosphine ligands. SPhos, XPhos, and RuPhos are excellent starting points for sterically hindered substrates.[3]
-
Use a Palladium Pre-catalyst: Instead of sources like Pd(OAc)₂, use a well-defined pre-catalyst (e.g., SPhos G3 or G4 Palladacycle). These readily form the active LPd(0) species in solution, leading to more reproducible results and avoiding issues with catalyst activation.[5]
-
Optimize the Base: The base is crucial for the transmetalation step. For many boronic acids, potassium phosphate (K₃PO₄) is a robust choice.[3] If you observe decomposition of your boronic acid, a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be beneficial. Ensure the base is finely powdered and anhydrous.
-
Increase Temperature: These reactions often require elevated temperatures (e.g., 90-110 °C in toluene or dioxane) to overcome the high activation energy associated with hindered substrates.[6]
-
Q2: I'm observing significant formation of a homocoupled biaryl from my boronic acid and recovery of my this compound. How can I prevent this?
A2: Boronic acid homocoupling is a common side reaction, often exacerbated by the presence of oxygen or an inefficient catalytic cycle.[3]
-
Causality: Oxygen can promote the oxidative coupling of boronic acids. Alternatively, if the transmetalation or reductive elimination steps are slow (as expected with this substrate), the palladium-boronic acid intermediate has more time to undergo side reactions.
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging with argon or nitrogen for 20-30 minutes can suffice. Maintain a positive pressure of inert gas throughout the reaction.[3]
-
Stoichiometry: Use a slight excess of the boronic acid (1.1-1.3 equivalents) to drive the reaction towards the cross-coupled product.
-
Re-evaluate Catalyst System: An optimized catalyst/ligand combination (as described in A1) will accelerate the desired catalytic cycle, kinetically disfavoring the homocoupling pathway.[7]
-
Caption: Suzuki-Miyaura cycle highlighting challenging steps for this substrate.
B. Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is failing or giving very low yield. What should I try?
A3: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this substrate is highly dependent on the correct choice of ligand and a sufficiently strong base to deprotonate the amine.[5]
-
Causality: The steric crowding around the C-Br bond makes the C-N reductive elimination step challenging. A bulky, electron-rich ligand is required to facilitate this step. Furthermore, the amine must be deprotonated to form the active nucleophile for the coupling.
-
Troubleshooting Steps:
-
Ligand Selection: Use bulky biaryl phosphine ligands. For many amine couplings, XPhos or BrettPhos are highly effective.[5]
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[5][8] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially if your substrate has base-sensitive functional groups.[9] Ensure the base is fresh and handled under an inert atmosphere.
-
Solvent Choice: Toluene or dioxane are generally good solvents for these reactions. Ensure they are anhydrous.
-
Use a Pre-catalyst: As with Suzuki couplings, using a G3 or G4 palladacycle pre-catalyst ensures reliable formation of the active catalytic species and often leads to higher yields.[5]
-
Part 2: Organometallic Intermediate Formation
A. Grignard Reagent Formation
Q4: I am struggling to initiate the Grignard reaction between this compound and magnesium turnings. What's going wrong?
A4: Grignard reagent formation is notoriously sensitive to reaction conditions, especially initiation. The primary barriers are the passivating oxide layer on the magnesium surface and the presence of trace amounts of water.[10] The C-F bond is generally unreactive towards magnesium, so regioselectivity is not a concern.[11][12]
-
Causality: Magnesium metal is typically coated with a thin, unreactive layer of magnesium oxide (MgO). This layer must be physically or chemically removed to expose the fresh metal surface to the aryl bromide. Water will rapidly quench any Grignard reagent that forms, preventing the reaction from sustaining itself.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight). Solvents (typically THF or diethyl ether) must be anhydrous.[10][13]
-
Activate the Magnesium: This is the most critical step.
-
Mechanical Activation: Before adding solvent, place the magnesium turnings in the dry flask with a stir bar and stir vigorously under an inert atmosphere for 15-30 minutes to break up the turnings and expose fresh surfaces.
-
Chemical Activation: Add a small crystal of iodine (I₂) to the magnesium. The iodine will etch the surface, revealing fresh magnesium.[10] Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium is highly exothermic and effectively cleans the surface.[12]
-
-
Initiation: Add a small portion (5-10%) of your this compound solution in THF to the activated magnesium. Gentle warming with a heat gun may be necessary to start the reaction. A successful initiation is marked by the disappearance of the iodine color (if used), gentle bubbling, and the formation of a cloudy, grey solution.[12] Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
Part 3: General Experimental Protocols
The following protocols provide a robust starting point for common reactions. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
| Parameter | Value |
| Palladium Pre-catalyst | SPhos Pd G3 (2 mol%) |
| Ligand | SPhos (included in pre-catalyst) |
| Base | K₃PO₄ (2.5 equivalents) |
| Solvent | Toluene/H₂O (10:1) |
| Temperature | 100 °C |
| Typical Yield | 70-95% |
Experimental Workflow:
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the SPhos Pd G3 pre-catalyst (0.02 equiv.).
-
Solvent Addition: Add degassed toluene and water (10:1 ratio, to achieve ~0.2 M concentration of the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: Regioselective Grignard Reagent Formation
| Parameter | Value |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Activating Agent | Iodine (1 small crystal) or 1,2-Dibromoethane (2-3 drops) |
| Temperature | Room temperature to 40 °C (reflux) |
| Molar Ratio (ArBr:Mg) | 1.0 : 1.2 |
Experimental Workflow:
-
Setup: Assemble a three-necked, flame-dried flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Add magnesium turnings (1.2 equiv.) to the flask.
-
Activation: Briefly heat the magnesium turnings under vacuum and allow to cool under an inert atmosphere. Add a single crystal of iodine.
-
Reagent Preparation: Dissolve this compound (1.0 equiv.) in anhydrous THF (~0.5 M solution) and add it to the dropping funnel.
-
Initiation: Add ~10% of the this compound solution to the magnesium. The mixture may require gentle warming to initiate. Initiation is confirmed by the disappearance of the iodine color and the onset of a gentle reflux.[12]
-
Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady but controlled reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature or with gentle heating.[13]
-
Usage: The resulting grey-black solution of the Grignard reagent, (2-fluoro-6-methoxyphenyl)magnesium bromide, can be used immediately in subsequent reactions with electrophiles.
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-6-chloro-4-fluoroanisole.
- Scribd. (n.d.). 6 Steric Hindrance.
- University of Bristol. (n.d.). Lithiation- Borylation in Synthesis.
- National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 4-Fluoroanisole Substitutions.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
- Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide.
- Reddit. (2024). What are some common causes of low reaction yields?.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- University of Bristol. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis.
- Khan Academy. (2013). Steric hindrance.
- University of Bristol. (2019). Lithiation—Borylation Methodology. Retrieved from University of Bristol Research Portal.
- University of Bristol. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis.
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- Chem-Impex. (n.d.). This compound.
- Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry.
- ResearchGate. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow | Request PDF.
- BenchChem. (2025). troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- PubChem. (n.d.). 2-Bromo-6-fluoroaniline.
- PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Asymmetric Synthesis with (S)-2-Bromooctane.
- Reddit. (2021). effect of steric hindrance on nucleophiles.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
- ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura cross coupling reaction of....
- Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
- BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde.
- MDPI. (2020). Exploration of Mechanochemical Activation in Solid- State Fluoro-Grignard Reactions.
- BenchChem. (2025). Application Notes and Protocols: Regioselective Formation of Grignard Reagent from 2-Bromo-6-chlorotoluene.
- ResearchGate. (2025). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- BenchChem. (2025). Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- Apollo Scientific. (n.d.). 845829-94-9 Cas No. | this compound.
- CRO SPLENDID LAB. (n.d.). This compound.
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Technical Support Center: Purification of 2-Bromo-6-fluoroanisole
Welcome to the Technical Support Center for the purification of 2-bromo-6-fluoroanisole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this compound. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when purifying this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your this compound will largely depend on its synthetic route. A prevalent method for its synthesis is the Williamson ether synthesis, starting from 2-bromo-6-fluorophenol and a methylating agent.
Common impurities from this synthesis can include:
-
Unreacted Starting Materials: Residual 2-bromo-6-fluorophenol is a common impurity.
-
Over-methylated Byproducts: While less common with controlled stoichiometry, it is possible to have trace amounts of other methylated species.
-
Solvent Residues: Depending on the reaction and work-up conditions, residual solvents may be present.
-
Regioisomers: If the starting 2-bromo-6-fluorophenol was not pure, you might have isomeric bromo-fluoroanisole impurities.
-
Byproducts from Side Reactions: The Williamson ether synthesis can have competing elimination reactions, although this is less likely with a methylating agent.[1]
Q2: My crude product is a dark-colored oil. What could be the cause?
A2: A dark coloration in your crude this compound often suggests the presence of phenolic impurities, such as unreacted 2-bromo-6-fluorophenol, which can oxidize over time to form colored quinone-like structures. The presence of trace amounts of base from the reaction, coupled with air exposure, can accelerate this process.
Q3: What are the primary methods for purifying this compound?
A3: The choice of purification method depends on the level of impurities and the desired final purity. The three main techniques are:
-
Fractional Distillation under Reduced Pressure: This is often the most effective method for removing non-volatile impurities and other components with significantly different boiling points.
-
Flash Column Chromatography: This technique is excellent for separating impurities with similar polarities to the product.
-
Recrystallization: While this compound is a liquid at room temperature, it may be possible to crystallize it at low temperatures. This method is highly effective for achieving very high purity.
Q4: How can I assess the purity of my this compound?
A4: A multi-faceted approach to purity analysis is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities, HPLC is a suitable method.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Fractional Distillation
Fractional distillation is a powerful technique for purifying liquids based on differences in boiling points.
Possible Causes:
-
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points.
-
Distillation Rate is Too Fast: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.
-
Fluctuating Heat Input: Inconsistent heating can disrupt the vapor-liquid equilibrium.
-
Poor Insulation: Heat loss from the column can lead to premature condensation and flooding.
Solutions:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).
-
Optimize Distillation Rate: Aim for a slow, steady distillation rate of 1-2 drops per second at the collection head.
-
Ensure Stable Heating: Use a heating mantle with a stirrer and a temperature controller to provide consistent and even heating. An oil bath can also provide stable heating.
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.
Experimental Protocol: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.
-
Sample Loading: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully apply the vacuum.
-
Heating: Begin stirring and gently heat the flask using a heating mantle or oil bath.
-
Distillation: Collect the fractions based on the boiling point at the given pressure. The boiling point of this compound is approximately 208-209 °C at atmospheric pressure, so under vacuum, it will be significantly lower.
-
Monitoring: Monitor the temperature at the distillation head. A stable temperature reading indicates the collection of a pure fraction.
Flash Column Chromatography
Flash column chromatography is a rapid purification technique that uses pressure to force the solvent through the stationary phase.
Possible Causes:
-
Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, resulting in poor separation.
-
Column Overloading: Applying too much crude product to the column will lead to broad peaks and poor separation.
-
Improper Column Packing: An unevenly packed column will have channels, leading to band broadening and inefficient separation.
Solutions:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for non-polar compounds like this compound is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product.[5][6][7]
-
Reduce Sample Load: The amount of crude product should be about 1-5% of the weight of the silica gel.
-
Properly Pack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A "wet" or "slurry" packing method is often preferred.
Experimental Protocol: Flash Column Chromatography of this compound
-
Column Preparation: Select an appropriate size column and plug the bottom with glass wool or cotton. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column. Allow the silica to settle, and then add another layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Low-Temperature Recrystallization
For high-purity requirements, low-temperature recrystallization can be an effective final polishing step.
Possible Causes:
-
Solution is Too Concentrated: A supersaturated solution can lead to the product separating as an oil.
-
Cooling is Too Rapid: Fast cooling does not allow for the ordered arrangement of molecules into a crystal lattice.
-
Presence of Impurities: Significant amounts of impurities can lower the melting point of the product, causing it to separate as an oil.
Solutions:
-
Adjust Concentration: Add a small amount of additional solvent to the oiled-out mixture and gently warm to redissolve.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in a low-temperature bath (e.g., ice-water or dry ice-acetone).
-
Scratching: Gently scratch the inside of the flask with a glass rod to induce crystallization.
-
Seeding: Add a small seed crystal of pure this compound to the solution.
Experimental Protocol: Low-Temperature Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at room temperature but sparingly soluble at low temperatures. Good starting points for halogenated aromatic compounds include hexanes, heptane, or a mixture of a polar and non-polar solvent like ethyl acetate/hexanes.[8][9][10]
-
Dissolution: Dissolve the this compound in a minimal amount of the chosen solvent at room temperature.
-
Cooling: Slowly cool the solution in an ice bath, and then in a colder bath if necessary (e.g., dry ice/acetone).
-
Crystal Collection: Once crystallization is complete, quickly filter the cold solution through a pre-cooled Büchner funnel using vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆BrFO | [11][12] |
| Molecular Weight | 205.02 g/mol | [11][12] |
| Boiling Point | ~208-209 °C (at 760 mmHg) | N/A |
| Appearance | Colorless liquid | [13] |
Table 2: Suggested Solvent Systems for Chromatography
| Technique | Stationary Phase | Recommended Mobile Phase (starting point) |
| TLC/Flash Chromatography | Silica Gel | Hexanes:Ethyl Acetate (98:2 to 90:10) |
Visualization of Purification Workflow
Caption: Decision workflow for the purification of this compound.
References
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- ResearchGate. (2025). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- WIPO Patentscope. (n.d.). 116063184 Preparation method of 2-bromo-6-fluoroaniline.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Medistri SA. (2024). GC/MS Identification of Impurities.
- Neilson Lab. (n.d.). The manipulation of air.sensitive compounds.
- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
- Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros.
- Unknown. (n.d.). recrystallization-2.doc.pdf.
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4).
- Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it? : r/chemistry.
- Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
- Unknown. (n.d.). SOP: FLASH CHROMATOGRAPHY.
- Chromatography Today. (2009). Enabling facile, rapid and successful chromatographic Flash purification.
- Google Patents. (n.d.). US6307113B1 - Selective bromination of aromatic compounds.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- CRO SPLENDID LAB. (n.d.). This compound.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
- PubMed. (2015). Contributions of BrCl, Br2, BrOCl, Br2O, and HOBr to regiospecific bromination rates of anisole and bromoanisoles in aqueous solution.
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
- SHIMADZU CORPORATION. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bromination.
- Agilent. (n.d.). A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System Application.
- ResearchGate. (n.d.). NMR spectra of contaminated 6 and the impurity e.
Sources
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 4. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Chromatography [chem.rochester.edu]
- 6. sorbtech.com [sorbtech.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 12. scbt.com [scbt.com]
- 13. Page loading... [wap.guidechem.com]
Technical Support Center: Improving Regioselectivity in Reactions with 2-Bromo-6-fluoroanisole
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Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-fluoroanisole. This versatile building block presents unique challenges and opportunities in regioselective synthesis due to the interplay of its substituents.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate these complexities and achieve your desired synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the reactivity of this compound.
Question 1: What are the primary factors governing regioselectivity in reactions with this compound?
Answer: The regiochemical outcome of reactions involving this compound is primarily dictated by a combination of electronic and steric effects, as well as the specific reaction conditions.[2][3]
-
Electronic Effects: The methoxy (-OCH₃) group is a strong ortho, para-director due to its electron-donating resonance effect. The fluorine (-F) and bromine (-Br) atoms are electron-withdrawing inductively but can also participate in resonance, albeit weakly. This complex electronic environment influences the acidity of ring protons and the susceptibility of different positions to electrophilic or nucleophilic attack.
-
Steric Hindrance: The bulky bromine atom can sterically hinder reactions at the adjacent C2 position, potentially favoring reactions at other sites.[2]
-
Reaction Conditions: The choice of reagents, solvents, and temperature can significantly influence the reaction pathway and, consequently, the regioselectivity.[2][4] For instance, in metalation reactions, the choice of organolithium reagent and the presence of coordinating additives can dramatically alter the site of deprotonation.
Question 2: In a Directed ortho-Metalation (DoM) reaction, which position is most likely to be lithiated?
Answer: In a Directed ortho-Metalation (DoM) of this compound, the methoxy group is the strongest directing group.[5][6] Therefore, lithiation is most likely to occur at the C5 position, which is ortho to the methoxy group and not sterically hindered by the bromine atom. The fluorine atom is a weaker directing group compared to the methoxy group.
Question 3: For a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), which halogen is more reactive?
Answer: In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond. The relative reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl >> F. Therefore, you can selectively perform cross-coupling at the C2 position (bromine) while leaving the C6 position (fluorine) intact.[7]
Part 2: Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common regioselectivity issues encountered in specific reaction types.
Scenario 1: Poor Regioselectivity in Metalation/Lithiation
Issue: "I am attempting a lithiation of this compound followed by quenching with an electrophile, but I am getting a mixture of products, including the product from lithium-halogen exchange."
Root Cause Analysis:
The formation of a mixture of products indicates competition between two primary pathways: Directed ortho-Metalation (DoM) and lithium-halogen exchange.
-
Directed ortho-Metalation (DoM): The methoxy group directs the organolithium base to deprotonate the ortho C5 proton.[5][8][9]
-
Lithium-Halogen Exchange: The organolithium reagent can react with the C-Br bond, which is faster than deprotonation for aryl bromides.[8]
The balance between these two pathways is highly dependent on the reaction conditions.
Troubleshooting Workflow: Metalation
Caption: Troubleshooting workflow for improving regioselectivity in the lithiation of this compound.
Experimental Protocol: Regioselective C5 Lithiation and Electrophilic Quench
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M) in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the progress by quenching small aliquots with D₂O and analyzing by ¹H NMR to confirm C5 deuteration.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq) neat or as a solution in anhydrous THF, again maintaining the temperature below -70 °C.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Workup and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality: Using a sterically hindered, non-nucleophilic base like LDA or LiTMP at very low temperatures kinetically favors the deprotonation at the most acidic C-H bond ortho to the powerful methoxy directing group (C5) over the thermodynamically favored but slower lithium-halogen exchange at the C-Br bond.[8][10]
Scenario 2: Formation of Side-Products in Grignard Reactions
Issue: "I am trying to form the Grignard reagent from this compound, but I am observing significant amounts of homocoupling (biphenyl) byproducts."
Root Cause Analysis:
Grignard reagent formation is a radical process that can be sensitive to reaction initiation and conditions. Homocoupling arises from the reaction of the Grignard reagent with unreacted aryl bromide.
Troubleshooting and Optimization:
| Parameter | Potential Issue | Recommended Solution | Rationale |
| Magnesium Activation | Inactive magnesium surface due to oxide layer. | Briefly stir the magnesium turnings with a small amount of 1,2-dibromoethane in anhydrous ether before adding the aryl bromide.[11] | This activates the magnesium surface, facilitating a smoother initiation of the Grignard formation. |
| Reaction Concentration | High local concentration of aryl bromide upon addition. | Add the solution of this compound in anhydrous ether dropwise to the suspension of activated magnesium. | Slow addition maintains a low concentration of the aryl bromide, minimizing the rate of the competing homocoupling reaction.[12] |
| Solvent | Use of non-ethereal or wet solvents. | Ensure the use of anhydrous diethyl ether or THF.[12] | Ethereal solvents are crucial for stabilizing the Grignard reagent. Water will quench the reagent as it forms.[12][13] |
Scenario 3: Lack of Selectivity in Nucleophilic Aromatic Substitution (SNAr)
Issue: "I am attempting a nucleophilic aromatic substitution (SNAr) on this compound, but the reaction is either not proceeding or I am getting a mixture of products."
Root Cause Analysis:
For a successful SNAr reaction, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.[14][15] In this compound, the electron-donating methoxy group deactivates the ring towards SNAr. The reaction will only proceed if there are strong electron-withdrawing groups ortho or para to the leaving group.
Regioselectivity in SNAr:
-
Fluorine as Leaving Group: The C-F bond is generally more susceptible to nucleophilic attack than the C-Br bond in SNAr reactions, provided the ring is sufficiently activated.[15][16] This is because fluorine's high electronegativity makes the attached carbon more electrophilic.
-
Bromine as Leaving Group: Substitution of the bromine atom via an SNAr mechanism is less favorable unless strongly activated.
Troubleshooting Workflow: SNAr Reactions
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. baranlab.org [baranlab.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 15. total-synthesis.com [total-synthesis.com]
- 16. Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring of 2-Bromo-6-fluoroanisole Transformations
Welcome to the technical support guide for monitoring chemical transformations of 2-Bromo-6-fluoroanisole. This resource is designed for researchers, chemists, and process development professionals who utilize this versatile building block. As a substrate with three key features—a reactive C-Br bond for cross-coupling and organometallic chemistry, an electron-donating methoxy group, and a fluorine atom serving as a unique spectroscopic handle—monitoring its reactions requires a nuanced approach.
This guide provides field-proven insights in a troubleshooting and FAQ format, explaining not just the how but the why behind key analytical and procedural choices.
Section 1: Choosing Your Analytical Weapon: A Decision Guide
Before initiating your reaction, selecting the appropriate monitoring technique is critical for success. The choice depends on the reaction type, available equipment, and the level of detail required.
Question: Which analytical technique is best for my reaction?
Answer: The optimal technique depends on your primary goal. Are you seeking real-time kinetic data, a simple conversion check, or detailed byproduct analysis?
-
For Real-Time, In-Situ Monitoring: Use FTIR spectroscopy for tracking functional group changes (e.g., C-Br bond disappearance) without disturbing the reaction.[1][2] This is ideal for understanding kinetics and detecting transient intermediates in organometallic reactions.[2]
-
For High-Specificity & Quantitative Analysis: ¹⁹F NMR spectroscopy is exceptionally powerful due to the fluorine tag on the molecule.[3][4] It offers a clean spectral window with minimal background signals, making it perfect for accurately tracking the consumption of starting material and the formation of fluorinated products.[3][4]
-
For Routine Offline Checks & Byproduct ID: GC-MS and HPLC-UV are the workhorses for monitoring reaction progress. They are excellent for separating complex mixtures and identifying unexpected side products, provided proper sample quenching and preparation are performed.
Below is a decision-making workflow to guide your selection.
Caption: Decision tree for selecting an analytical monitoring technique.
Section 2: Grignard Reagent Formation & Troubleshooting
The formation of (2-fluoro-6-methoxyphenyl)magnesium bromide is a common first step. The inherent reactivity difference in carbon-halogen bonds dictates that magnesium insertion occurs preferentially at the C-Br bond over the much stronger C-F bond.[5][6]
Frequently Asked Questions (Grignard Formation)
Question: My Grignard reaction won't initiate. What should I do?
Answer: Initiation failure is the most common issue. Here’s a checklist:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely basic and react violently with water.[7][8] All glassware must be oven- or flame-dried, and solvents must be anhydrous.
-
Activate the Magnesium: Magnesium turnings are often coated with a passivating oxide layer. Crush a few turnings with a glass rod (under inert gas) to expose a fresh surface.
-
Use an Initiator: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The iodine will disappear as it reacts with the magnesium surface, indicating activation.[5]
-
Apply Gentle Heat: A small amount of heat from a heat gun can often kickstart the reaction. Be prepared to cool the flask if the reaction becomes too vigorous once initiated.[5]
Question: How do I confirm the formation and determine the concentration of my Grignard reagent?
Answer: While you can monitor the disappearance of this compound by GC or HPLC (after quenching an aliquot), this doesn't confirm the active Grignard concentration. The most reliable method is titration. A common method involves titrating against a standard solution of sec-butanol in xylene with 1,10-phenanthroline as an indicator.[5]
Question: I need to take a sample for an NMR or GC analysis to check conversion. How do I properly quench the aliquot?
Answer: Quenching must be done carefully to avoid hazards and artifacts.
-
Under an inert atmosphere, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Add it to a vial containing a cold (0 °C) solution of saturated aqueous ammonium chloride (NH₄Cl) or 1M HCl. Never add the quenching solution directly to the main reaction flask.
-
Vortex the vial, then add an organic solvent like diethyl ether or ethyl acetate to extract the organic components.
-
Use the organic layer for your analysis (GC-MS, HPLC, or NMR after solvent evaporation and redissolution in a deuterated solvent). A proper quench for a Grignard made from this compound should yield 1-fluoro-3-methoxybenzene.
Troubleshooting Guide: Grignard Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or stalls after initiation. | 1. Poor quality magnesium. 2. Insufficient surface area of Mg. 3. Rate of aryl bromide addition is too slow. | 1. Use fresh, high-quality magnesium turnings. 2. Gently crush some of the magnesium in the flask before starting. 3. Increase the dropwise addition rate slightly, ensuring the reaction remains controlled. |
| Dark brown/black color and low yield of desired product. | Wurtz coupling side reaction, forming a biphenyl dimer. This can be influenced by the identity of the halide and solvent. | 1. Ensure the reaction temperature does not get too high. 2. Maintain a slight excess of magnesium. 3. Add the this compound solution slowly and steadily to avoid high local concentrations. |
| Yield is lower than expected after quenching with an electrophile. | 1. Inaccurate Grignard concentration (lower than assumed). 2. Degradation of the Grignard reagent over time. 3. Poor reactivity of the electrophile. | 1. Always titrate the Grignard reagent before adding the electrophile to determine the exact molar equivalents needed. [5] 2. Use the Grignard reagent immediately after it is prepared. 3. Confirm the purity and reactivity of your electrophile. |
Section 3: Suzuki-Miyaura Coupling & Troubleshooting
Coupling this compound with a boronic acid is a powerful C-C bond-forming reaction. However, as an electron-rich aryl bromide (due to the methoxy group), it can present challenges, particularly a slow rate of oxidative addition.[9]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Frequently Asked Questions (Suzuki Coupling)
Question: My Suzuki coupling is failing or giving very low yield. Where do I start troubleshooting?
Answer: A failed Suzuki coupling with an electron-rich aryl bromide like this one often points to one of four key areas[9]:
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[9]
-
Base Selection: The base is crucial for the transmetalation step. Its strength and solubility can dramatically affect the outcome.[9]
-
Reaction Conditions: Temperature, solvent, and rigorous exclusion of oxygen are vital for success.[9]
-
Reagent Quality: The stability of the boronic acid is a frequent cause of failure. Side reactions like protodeboronation can consume it.[9]
Question: How do I choose the right catalyst and ligand?
Answer: For challenging, electron-rich aryl bromides, the catalyst system must facilitate the slow oxidative addition step.[9] This is achieved by using bulky and electron-rich phosphine ligands.[10]
-
Recommended Ligands: Biaryl phosphine ligands (e.g., SPhos, XPhos) are the industry standard and are highly effective for this substrate class.[9]
-
Recommended Pre-catalysts: Using air-stable Pd(II) pre-catalysts that generate the active Pd(0) species in-situ can improve reproducibility.
Question: I am observing a significant amount of 1-fluoro-3-methoxybenzene in my reaction mixture. What is causing this?
Answer: This is a classic sign of protodeboronation of your boronic acid coupling partner or hydrodehalogenation of your starting material.
-
Protodeboronation: The boronic acid reacts with water or other protic sources to revert to the corresponding arene, effectively removing it from the reaction. To mitigate this, ensure you are using anhydrous solvents and consider a base like K₃PO₄, which is less prone to causing this side reaction compared to strong hydroxide bases.[9]
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be caused by impurities in reagents or issues with the catalytic cycle. Ensure your reaction is fully degassed and run under a strictly inert atmosphere.
Protocol: Offline Monitoring of a Suzuki Coupling by GC-MS
This protocol provides a standard method for taking and preparing a sample for analysis.
1. Sample Acquisition & Quenching:
-
Under a positive pressure of inert gas, carefully withdraw ~0.1 mL of the hot, heterogeneous reaction mixture using a syringe.
-
Immediately dispense the aliquot into a labeled 2 mL HPLC vial containing 1.0 mL of ethyl acetate and 0.5 mL of water.
-
Cap the vial and vortex vigorously for 30 seconds to quench the reaction and extract the organic components.
2. Sample Preparation:
-
Allow the layers to separate.
-
Using a pipette, transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate (Na₂SO₄) to dry the sample.
-
Filter the dried organic solution through a small cotton plug or syringe filter into a clean GC vial.
3. GC-MS Analysis:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Analysis: Monitor the disappearance of the this compound peak and the appearance of the product peak. Use the mass spectrometer to confirm identities.
| Compound | Approx. Retention Time | Key m/z fragments |
| 1-Fluoro-3-methoxybenzene | ~5.5 min | 126 (M+), 111, 83 |
| This compound | ~7.2 min | 204/206 (M+, Br pattern), 189/191, 125 |
| Biphenyl Product (Example) | > 9.0 min | Varies with partner, look for M+ |
Section 4: In-Situ Monitoring with FTIR
Real-time monitoring provides a continuous view of your reaction, revealing kinetics and helping to pinpoint process deviations instantly.[2] An ATR (Attenuated Total Reflection) probe inserted directly into the reactor is a common method.[11]
Question: What spectral features should I monitor for a Suzuki coupling of this compound?
Answer: You should focus on spectral regions where reactants are consumed and products appear.
-
Reactant Consumption: Monitor the disappearance of a peak unique to this compound. A C-Br stretching vibration or a characteristic aromatic C-H bending mode can be used.
-
Product Formation: Identify a peak that is unique to your coupled product. This will be highly dependent on the structure of your boronic acid partner.
-
Trending: By plotting the intensity (or area) of these peaks over time, you can generate concentration profiles for each species, allowing for detailed kinetic analysis.[1]
Protocol: Setting up In-Situ FTIR Monitoring
-
Background Spectrum: Before adding reagents, insert the cleaned FTIR probe into the reaction solvent at the target reaction temperature. Collect a background spectrum. This will be digitally subtracted from all subsequent spectra.
-
Initiate Reaction: Add your substrate, boronic acid, base, and finally the palladium catalyst.
-
Data Collection: Begin collecting spectra immediately. Set the instrument to collect a spectrum every 1-5 minutes for the duration of the reaction.
-
Data Analysis: Use the instrument software to track key peaks. Create trend charts of peak height/area versus time to visualize the reaction progress. This allows you to determine the precise endpoint of the reaction, avoiding unnecessarily long reaction times or premature workup.[2][12]
References
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem Tech Support.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. BenchChem Tech Support.
- ACS Publications. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes.
- Chemical Online. (2009). Recent Advances In Organic Chemistry Using Real-Time In Situ FTIR.
- Chemistry LibreTexts. (2021). Quenching Reactions: Grignards.
- BenchChem. (n.d.). Application Note: 1H and 13C NMR Spectral Analysis of 4-Fluoroanisole.
- Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods.
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem Tech Support.
- Chemical Science (RSC Publishing). (n.d.).
- The Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor.
- ACS Publications. (n.d.). In-Situ ATR-FTIR Spectroscopic Study of Electro-oxidation of Methanol and Adsorbed CO at Pt−Ru Alloy. The Journal of Physical Chemistry B.
- Quora. (2018). What is the role of halides in the reactivity of Grignard reagent?.
- Chem-Impex. (n.d.). This compound.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- PubMed Central (PMC). (2022).
- Institute of Safety Research. (2007). On-line monitoring of Grignard reactions.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 845829-94-9.
- BenchChem. (2025). Application Notes and Protocols: Regioselective Formation of Grignard Reagent from 2-Bromo-6-chlorotoluene. BenchChem Tech Support.
- BenchChem. (n.d.). Application Notes and Protocols for Regioselective Reactions of 2-Bromo-6-chlorotoluene.
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Technical Support Center: Work-up Procedures for 2-Bromo-6-fluoroanisole Reactions
Welcome to the technical support center for reactions involving 2-Bromo-6-fluoroanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and troubleshooting of common reactions utilizing this versatile building block. As a key intermediate in pharmaceutical and agrochemical synthesis, understanding the nuances of its reactivity and purification is paramount to successful outcomes[1]. This document provides a structured, question-and-answer-based approach to address specific challenges you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and purification of reaction mixtures containing this compound and its derivatives.
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile aryl halide frequently employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The most common transformations include:
-
Palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of biaryl compounds.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines.
-
Heck Reaction: For the arylation of alkenes.
-
-
Organometallic reactions:
Q2: I am observing incomplete conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I troubleshoot this?
A2: Incomplete conversion in Suzuki-Miyaura couplings can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, it can degrade upon storage. Consider using a fresh batch or a more robust pre-catalyst.
-
Base Selection and Quality: The choice of base is critical. For electron-rich aryl bromides, a stronger base like cesium carbonate or potassium phosphate may be more effective than sodium carbonate[5]. Ensure the base is finely powdered and anhydrous, as water can affect the reaction efficiency[6].
-
Solvent System and Solubility: Poor solubility of reactants can hinder the reaction. If you are using a biphasic system like toluene/water, ensure adequate stirring to facilitate phase transfer. In some cases, switching to a single-phase solvent system like dioxane or DMF might be beneficial, but be mindful of potential side reactions with DMF at high temperatures[7].
-
Deboronation of the Boronic Acid Partner: Boronic acids can be unstable under certain reaction conditions, leading to protodeboronation. This can be mitigated by using a boronic ester (e.g., a pinacol ester) which is generally more stable[5].
-
Oxygen Contamination: Rigorous degassing of your reaction mixture is crucial, as oxygen can oxidize the active Pd(0) catalyst. Employing freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen is recommended[8].
Q3: After my cross-coupling reaction, I'm struggling to remove the palladium catalyst from my product. What are the most effective methods?
A3: Residual palladium is a common issue in cross-coupling reactions. Here are several effective strategies for its removal:
-
Filtration through Celite®: This is often the first step. Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This will remove heterogeneous palladium species like palladium black[9][10][11].
-
Activated Carbon Treatment: Adding activated carbon to a solution of your crude product can effectively adsorb soluble palladium species. However, be aware that this can sometimes lead to the loss of your desired product due to non-specific adsorption[12].
-
Scavenger Resins: These are solid-supported reagents with functional groups that chelate palladium. Thiol- or amine-based scavengers are common choices. The reaction mixture is stirred with the resin, which is then filtered off[12].
-
Aqueous Washes: For some palladium complexes, washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute solution of aqueous lactic acid can be effective[13].
-
Column Chromatography: Standard silica gel chromatography is often sufficient to separate the product from palladium residues, which tend to be more polar[9].
Q4: I am attempting a Grignard reaction with this compound, but the reaction is not initiating. What should I do?
A4: The initiation of Grignard reagent formation is highly sensitive to reaction conditions. Here are some key troubleshooting tips:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with even trace amounts of water[14]. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (nitrogen or argon). Use anhydrous ether or THF as the solvent[15].
-
Magnesium Activation: The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide. This can be removed by gently crushing the magnesium turnings in the reaction flask (under inert atmosphere) or by adding a small crystal of iodine, which will react with the magnesium to expose a fresh surface[14].
-
Initiation Techniques: If the reaction is still sluggish, adding a small amount of a pre-formed Grignard reagent or a few drops of 1,2-dibromoethane can help to initiate the reaction.
Q5: Is the anisole group in this compound stable to acidic or basic work-up conditions?
A5: The methoxy group of the anisole is generally stable to mild acidic and basic conditions at room temperature. However, it can be cleaved under more forcing conditions:
-
Strongly Acidic Conditions: Concentrated mineral acids (e.g., HBr, HI) at elevated temperatures will cleave the ether to form the corresponding phenol. Even strong Lewis acids in the presence of a nucleophile can promote cleavage.
-
High Temperatures in Aqueous Media: Prolonged heating in high-temperature water can lead to hydrolysis of the anisole to phenol[16][17][18].
-
Standard Aqueous Work-ups: For most standard work-up procedures involving dilute aqueous acids or bases (e.g., washing with 1M HCl or saturated NaHCO₃), the anisole group should remain intact.
Part 2: Troubleshooting Guides
This section provides more detailed, scenario-based troubleshooting advice for specific reaction types.
Troubleshooting Suzuki-Miyaura Coupling Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst, poor choice of base, solubility issues, deboronation of the boronic acid, oxygen contamination. | - Use a fresh catalyst or a more robust pre-catalyst.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Try a different solvent system (e.g., dioxane, DMF)[7].- Use a boronic ester instead of a boronic acid.- Ensure thorough degassing of the reaction mixture[8]. |
| Formation of Homocoupled Byproducts | Oxygen in the reaction mixture, issues with the stoichiometry of reactants. | - Improve degassing techniques.- Carefully control the stoichiometry of the boronic acid (usually a slight excess, e.g., 1.1-1.2 equivalents). |
| Protodebromination of this compound | Presence of a proton source, side reaction of the catalyst. | - Ensure all reagents and solvents are anhydrous.- Choose a different ligand for the palladium catalyst; bulkier, more electron-donating ligands can sometimes suppress this side reaction. |
Troubleshooting Grignard Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Failure to Initiate | Wet glassware or solvent, passivated magnesium. | - Oven-dry all glassware and use anhydrous solvents[19].- Activate magnesium with iodine or by crushing[14]. |
| Low Yield of Desired Product | Reaction with the electrophile is sluggish, side reactions of the Grignard reagent. | - Ensure the electrophile is sufficiently reactive.- For reactions with carbonyl compounds, ensure a 1:1 stoichiometry.- For reactions with esters, two equivalents of the Grignard reagent will be consumed to form a tertiary alcohol[20][21]. |
| Formation of Benzene Byproduct | The Grignard reagent is acting as a base and deprotonating a component of the reaction mixture. | - Ensure all reactants are free of acidic protons. Quench the reaction with a non-protic source if necessary before work-up. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the work-up of common reactions involving this compound.
Protocol 1: Work-up of a Suzuki-Miyaura Coupling Reaction
-
Cooling and Initial Quench: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution and Filtration: Dilute the reaction mixture with an organic solvent such as ethyl acetate or toluene. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with the same solvent[9][10].
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water to remove the base and other water-soluble impurities. If an emulsion forms, a wash with brine can help to break it.
-
Optional Acid/Base Wash: Depending on the nature of the product and any remaining impurities, a wash with dilute acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃) can be performed.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Work-up of a Grignard Reaction
-
Cooling and Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any unreacted Grignard reagent. Caution: This quenching process is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., diethyl ether or ethyl acetate) and separate the layers. Extract the aqueous layer two more times with the organic solvent[19].
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can then be purified by column chromatography or other suitable methods.
Part 4: Visualizing Workflows
This section provides diagrams to illustrate the logical flow of the work-up procedures.
Caption: Workflow for the work-up of a Suzuki-Miyaura coupling reaction.
Caption: Workflow for the work-up of a Grignard reaction.
References
- ResearchGate. (2015).
- ResearchGate. (2017).
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
- Sciencemadness Discussion Board. (2013).
- Chem-Impex. (n.d.). This compound. [Link]
- University of California, Irvine. (n.d.). Grignard Reaction. [Link]
- Wikipedia. (n.d.). 2-Bromoanisole. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Royal Society of Chemistry. (2013).
- Google Patents. (n.d.).
- Reddit. (2024). Failed suzuki coupling, any suggenstions?[Link]
- The University of Oklahoma. (n.d.). Role of transalkylation reactions in the conversion of anisole over HZSM-5. [Link]
- University of California, Irvine. (n.d.). Directed (ortho)
- Organic Syntheses. (n.d.). 2-Bromohexanoyl chloride. [Link]
- ResearchGate. (2025).
- WIPO Patentscope. (n.d.). 116063184 Preparation method of 2-bromo-6-fluoroaniline. [Link]
- Organic Syntheses. (n.d.). Anisole. [Link]
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- Master Organic Chemistry. (2016).
- PubChem. (n.d.). 2-Bromo-6-fluoroaniline. [Link]
- Penn State Research Database. (2013).
- PubMed Central. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]
- CRO SPLENDID LAB. (n.d.). This compound. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
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Technical Support Center: The Effect of Temperature on 2-Bromo-6-fluoroanisole Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-Bromo-6-fluoroanisole. This versatile building block is a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its unique electronic and steric properties, stemming from the ortho-bromo and ortho-fluoro substituents, present distinct challenges and opportunities in reaction chemistry. Temperature is arguably the most critical parameter influencing the success of its transformations.
This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate the complexities of temperature control in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each answer provides a diagnosis and a step-by-step solution, emphasizing the causal relationship between temperature and the observed outcome.
Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction.
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired biaryl product, even after several hours. What is the likely cause?
Answer: The most common cause for low conversion in Suzuki-Miyaura couplings is insufficient thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. While some modern catalyst systems can operate at room temperature, many standard conditions require heating.[2][3]
Diagnostic & Corrective Workflow:
-
Verify Catalyst System Compatibility: Ensure your chosen palladium catalyst and ligand are suitable for coupling with an electron-rich, sterically hindered aryl bromide like this compound.
-
Initial Temperature Screening: If the reaction is not proceeding at room temperature, begin by gently heating the reaction mixture to 60 °C. Monitor the reaction progress by TLC or LC-MS every hour.
-
Stepwise Temperature Increase: If conversion remains low, increase the temperature in 20 °C increments, up to a maximum of 100-110 °C for common solvents like toluene or dioxane.[4] Be cautious, as excessive heat can lead to catalyst decomposition.
-
Solvent Consideration: Ensure your solvent has a boiling point compatible with the required reaction temperature. For higher temperatures, consider using solvents like dioxane or DMF.
Issue 2: My Palladium Catalyst is Decomposing (Forming a Black Precipitate) in a Cross-Coupling Reaction.
Question: During my Suzuki or Buchwald-Hartwig reaction, which I am running at 120 °C, the solution turns black, and the reaction stalls. What is happening and how can I prevent it?
Answer: The formation of a black precipitate is almost always palladium black, which results from the decomposition of the active Pd(0) catalyst. This is a clear indication that the reaction temperature is too high for the stability of your specific catalyst-ligand complex.[5] Elevated temperatures can cause ligand dissociation or degradation, leading to the aggregation and precipitation of palladium metal, thus halting the catalytic cycle.
Recommended Actions:
-
Reduce Reaction Temperature: Immediately lower the temperature. The optimal range for many Suzuki and Buchwald-Hartwig reactions is between 80-100 °C.[5][6] It is better to have a slower, successful reaction than a fast, failed one.
-
Select a More Robust Ligand: If high temperatures are necessary for activation, consider switching to a more thermally stable ligand. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often form more robust palladium complexes that can tolerate higher temperatures.
-
Evaluate the Base: In some cases, the choice of base can influence catalyst stability at elevated temperatures. Ensure the base is not promoting ligand degradation.
Issue 3: I am getting multiple byproducts during the lithiation of this compound.
Question: I am trying to perform a lithium-halogen exchange on this compound using n-BuLi to generate an aryllithium intermediate. However, after quenching with an electrophile, I get a complex mixture of products instead of my desired ortho-substituted compound. Why is this happening?
Answer: This issue is almost certainly due to a loss of temperature control. Lithium-halogen exchange is extremely fast, but the resulting aryllithium species is highly reactive. If the temperature rises above the recommended -78 °C, several side reactions can occur.[7][8]
Primary Side Reactions Caused by Elevated Temperature:
-
Reaction with Solvent: At temperatures above -78 °C, n-BuLi and the generated aryllithium can begin to react with common etheral solvents like THF, leading to solvent-derived impurities.[7]
-
Proton Abstraction: The aryllithium intermediate can deprotonate another molecule of the starting material or product at a different position, leading to a cascade of undesired products.
-
Loss of Regioselectivity: While the initial lithiation is directed by the bromine, temperature fluctuations can allow for competing reaction pathways.
Critical Protocol for Successful Lithiation:
| Step | Action | Rationale |
| 1. Preparation | Rigorously dry all glassware and use anhydrous THF. | Organolithium reagents are extremely sensitive to moisture.[7] |
| 2. Cooling | Cool the solution of this compound in THF to -78 °C using a dry ice/acetone bath. | This temperature is crucial to minimize side reactions.[7][8] |
| 3. Addition | Add freshly titrated n-BuLi dropwise via syringe, ensuring the internal temperature does not rise above -75 °C. | Slow addition prevents localized heating and uncontrolled exotherms. |
| 4. Stirring | Stir the mixture at -78 °C for 30-60 minutes after addition is complete. | Allows the lithium-halogen exchange to go to completion at a safe temperature. |
| 5. Quenching | Add the electrophile as a solution in anhydrous THF, again ensuring the temperature remains at -78 °C. | Maintains control during the bond-forming step. |
Issue 4: My Grignard reagent formation is not initiating.
Question: I've combined magnesium turnings and this compound in anhydrous ether, but the reaction won't start. How can I initiate it?
Answer: Grignard reagent formation often has an induction period, and initiation can be sluggish. This is due to a passivating layer of magnesium oxide on the surface of the magnesium metal. Gentle heating is often required to overcome this energy barrier and initiate the reaction.[9]
Initiation Protocol:
-
Initial Setup: Ensure all reactants and solvents are scrupulously dry.
-
Gentle Heating: Gently warm a small portion of the reaction mixture. A heat gun can be carefully used to warm a spot on the flask. The initiation is often marked by the appearance of bubbles on the magnesium surface and a gentle refluxing of the ether.
-
Controlled Addition: Once initiated, add the remaining this compound solution slowly to maintain a steady reflux. Do not add it all at once, as the reaction is highly exothermic after initiation.
-
Post-Initiation Cooling: If the reaction becomes too vigorous, use a cool water bath to moderate the temperature. The goal is a controlled, gentle reflux, not a violent boil.[10]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general impact of temperature on reactions with this compound?
A1: Temperature is a double-edged sword. Increasing temperature generally increases the reaction rate by providing the necessary activation energy.[4] However, excessive temperatures can lead to decreased selectivity, decomposition of reactants or catalysts, and the formation of unwanted byproducts.[5] For reactions like lithiation, extremely low temperatures are required to "freeze out" competing side reactions and achieve high selectivity.[7]
Q2: What is a typical temperature range for a successful Buchwald-Hartwig amination with this substrate?
A2: Buchwald-Hartwig aminations are typically performed at elevated temperatures, often between 80 °C and 110 °C under conventional heating.[6] Microwave-assisted protocols may use temperatures up to 150 °C to dramatically reduce reaction times.[6] However, the optimal temperature is highly dependent on the specific combination of the palladium precursor, ligand, and base used.[11][12] Room-temperature conditions are possible but require highly active, specialized catalyst systems.[2]
Q3: Why is -78 °C such a critical temperature for organometallic reactions like lithiation?
A3: The temperature of -78 °C (the sublimation point of dry ice) is a convenient and standard low temperature used in organic synthesis. For highly reactive intermediates like aryllithiums, this temperature is low enough to significantly slow down or completely stop common side reactions, such as reaction with THF or undesired proton transfers.[7] This allows the desired, faster reaction (in this case, lithium-halogen exchange) to proceed selectively.
Q4: Can I predict the effect of temperature on my reaction yield?
A4: While you can't predict the exact yield, you can make an educated hypothesis based on reaction principles. For many cross-coupling reactions, plotting yield against a range of temperatures (e.g., 40, 60, 80, 100 °C) will often produce a curve that rises to an optimal point and then falls as catalyst decomposition or side reactions begin to dominate. This empirical approach, known as reaction optimization, is standard practice.
Part 3: Visualization & Data
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in cross-coupling reactions, with a focus on temperature as a key variable.
Caption: Troubleshooting workflow for low yield.
Temperature vs. Reaction Pathway
This diagram illustrates how temperature can dictate the outcome of a reaction, favoring either the desired product or undesired byproducts.
Caption: Temperature effect on selectivity.
Recommended Temperature Ranges for Common Reactions
| Reaction Type | Reagents | Solvent | Temperature Range | Notes |
| Lithium-Halogen Exchange | n-BuLi or s-BuLi | Anhydrous THF | -78 °C | Strict temperature control is mandatory to prevent side reactions.[7] |
| Grignard Formation | Mg turnings | Anhydrous THF/Ether | Initiation: 30-70 °CReaction: 20-50 °C | Gentle heating may be needed to start, then moderation is key.[9] |
| Suzuki-Miyaura Coupling | Pd catalyst, Ligand, Base | Toluene, Dioxane/H₂O | 60 - 100 °C | Higher temperatures risk catalyst decomposition.[4][5] |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Toluene, Dioxane | 80 - 110 °C | Highly dependent on the catalyst system; some require more forcing conditions.[6] |
References
- Borhade, A. V., et al. (2013). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- Stoffel, T., & Fussenegger, M. (n.d.). Calorimetric investigation of the formation of grignard reagents.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Temperature effect on coupling reaction.
- Marion, N., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Organic & Biomolecular Chemistry.
- Lee, J. S., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry.
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
- Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- ResearchGate. (2010). Facile palladium catalyzed Suzuki–Miyaura coupling in air and water at ambient temperature.
- ResearchGate. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-6-fluoroanisole and 2-Bromo-6-chloroanisole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic selection of building blocks is paramount. The 2,6-disubstituted haloanisole scaffold is a prevalent motif, offering a versatile platform for the introduction of molecular complexity through various synthetic transformations. This guide provides an in-depth, objective comparison of the chemical reactivity of two key analogues: 2-Bromo-6-fluoroanisole and 2-Bromo-6-chloroanisole . By examining their electronic and steric profiles, we will dissect their anticipated and observed performance in cornerstone reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, supported by established chemical principles and representative experimental protocols.
Structural and Physicochemical Properties: A Tale of Two Halogens
At first glance, this compound and 2-bromo-6-chloroanisole are structurally similar. Both possess a methoxy group and a bromine atom ortho to the point of substitution, which is a common handle for cross-coupling reactions. The critical difference lies in the second ortho-substituent: a fluorine atom versus a chlorine atom. This seemingly minor change has profound implications for the molecule's electronic and steric character, which in turn governs its reactivity.
| Property | This compound | 2-Bromo-6-chloroanisole |
| Molecular Formula | C₇H₆BrFO | C₇H₆BrClO |
| Molecular Weight | 205.03 g/mol [1] | 221.48 g/mol [2] |
| Boiling Point | 208.6 °C at 760 mmHg[1] | Not readily available |
| Density | 1.532 g/cm³[1] | Not readily available |
The key to understanding their differential reactivity lies in the interplay of several factors:
-
Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect. Fluorine is more electronegative than chlorine, and thus has a stronger -I effect.[3][4] This effect deactivates the aromatic ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution.
-
Mesomeric Effect (+M): As halogens, both fluorine and chlorine possess lone pairs of electrons that can be donated to the aromatic ring through resonance, a +M effect.[3][5] This effect opposes the inductive effect. Due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, fluorine's +M effect is more pronounced than that of chlorine, which uses a larger 3p orbital.[6]
-
Steric Hindrance: The van der Waals radius of chlorine is larger than that of fluorine. Consequently, 2-bromo-6-chloroanisole presents a more sterically hindered environment around the reactive C-Br bond compared to its fluoro-analogue. This can impact the approach of bulky reagents and catalysts.
-
Carbon-Halogen Bond Strength: The C-F bond is significantly stronger and shorter than the C-Cl bond, which is in turn stronger than the C-Br bond.[7][8] This is a critical factor in reactions that involve cleavage of the C-X bond, such as palladium-catalyzed cross-coupling reactions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental transformations in modern organic synthesis. The reactivity of aryl halides in these reactions is heavily influenced by the ease of the oxidative addition step, which is often rate-determining.[7]
Suzuki-Miyaura Coupling: A Battle of Bond Strengths
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The general reactivity trend for aryl halides in this reaction is I > Br > Cl >> F, which directly correlates with the carbon-halogen bond dissociation energy.[7]
Given this trend, 2-bromo-6-chloroanisole is expected to be less reactive than this compound in Suzuki-Miyaura couplings, assuming the reaction proceeds via cleavage of the C-Br bond. However, the more pertinent comparison is the reactivity of the C-Br bond in both molecules. The electronic environment around the C-Br bond, influenced by the ortho-fluoro and ortho-chloro substituents, will modulate the rate of oxidative addition.
The stronger inductive effect of the fluorine atom in this compound makes the ipso-carbon more electron-deficient, which can facilitate the oxidative addition of the palladium(0) catalyst. Conversely, the greater steric bulk of the chlorine atom in 2-bromo-6-chloroanisole may hinder the approach of the palladium catalyst, potentially slowing the reaction rate. While direct comparative data for these specific substrates is scarce, it is a general observation that more electron-poor aryl halides and less sterically hindered substrates tend to react faster.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromoanisole Derivative
This protocol provides a general method for the Suzuki coupling of a 2-bromoanisole derivative with an arylboronic acid.[5][9] Researchers should optimize conditions for their specific substrates.
Materials:
-
2-Bromo-6-haloanisole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane/Water (4:1, 5 mL)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add the 2-bromo-6-haloanisole, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Navigating Steric and Electronic Effects
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the efficiency of this reaction is highly dependent on the nature of the aryl halide.[2][10][11]
For this compound and 2-bromo-6-chloroanisole, the same fundamental principles apply. The C-Br bond is the reactive site for oxidative addition. The increased steric hindrance of the chlorine atom in 2-bromo-6-chloroanisole may lead to slower reaction rates compared to the fluoro analogue, especially with bulky amine nucleophiles. The choice of a suitable bulky phosphine ligand is crucial to overcome this steric impediment and facilitate the catalytic cycle. While both substrates are expected to undergo this transformation, optimizing the ligand, base, and temperature will be key to achieving high yields, particularly for the more hindered 2-bromo-6-chloroanisole.
Representative Experimental Protocol: Buchwald-Hartwig Amination of a 2-Bromoanisole Derivative
This protocol provides a general procedure for the Buchwald-Hartwig amination of a 2-bromoanisole derivative.[12][13][14] Optimization of the ligand and base is often necessary.
Materials:
-
2-Bromo-6-haloanisole (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the 2-bromo-6-haloanisole and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube, remove from the glovebox, and heat in an oil bath at 80-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a complementary approach to functionalizing aromatic rings. Unlike cross-coupling, SNAr does not involve the C-Br bond. Instead, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. For this to occur, the ring must be "activated" by strongly electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.[8][15][16]
In the case of this compound and 2-bromo-6-chloroanisole, the methoxy group is electron-donating, which disfavors a classical SNAr reaction. However, the strong inductive effects of the two ortho-halogens can contribute to making the ring sufficiently electron-poor to react with strong nucleophiles under forcing conditions.
Here, the key difference is the leaving group ability and the activation provided by the remaining halogen. In SNAr reactions, fluoride is often a better leaving group than chloride or bromide in the rate-determining addition step due to its high electronegativity, which strongly polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack.[8][17]
Therefore, it is plausible that with a strong nucleophile, This compound could undergo SNAr by displacement of the fluoride ion , with the bromo and methoxy groups serving as activating/directing groups. Conversely, 2-bromo-6-chloroanisole would be less likely to undergo SNAr at the C-Cl bond under similar conditions. The displacement of the bromide is also a possibility in both molecules, though typically the C-Br bond is less prone to nucleophilic attack than an activated C-F bond.
Representative Experimental Protocol: SNAr of a Dihaloanisole
This protocol is a generalized procedure for the SNAr reaction of a dihaloanisole with an amine nucleophile. The reactivity and regioselectivity will be highly substrate-dependent.
Materials:
-
2-Bromo-6-haloanisole (1.0 mmol)
-
Amine (2.0-3.0 mmol)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Nitrogen or Argon gas
Procedure:
-
To a round-bottom flask, add the 2-bromo-6-haloanisole, amine, and base.
-
Add DMSO and flush the flask with nitrogen or argon.
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C) with stirring.
-
Monitor the reaction for the consumption of starting material by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams outline the logical relationships and experimental workflows.
Diagram 1: Factors Influencing Reactivity
Caption: Key electronic and steric factors influencing reactivity.
Diagram 2: Generalized Cross-Coupling Workflow
Caption: Standard workflow for Pd-catalyzed cross-coupling.
Conclusion and Outlook
The choice between this compound and 2-bromo-6-chloroanisole is a nuanced decision that hinges on the desired chemical transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) , which proceed via cleavage of the C-Br bond, This compound is predicted to be the more reactive substrate . This is attributed to the combination of a stronger activating inductive effect from the fluorine and lower steric hindrance around the reaction center, both of which favor the rate-determining oxidative addition step. While 2-bromo-6-chloroanisole is a viable substrate, it may require more forcing conditions, such as higher temperatures and more sophisticated, bulky ligands, to achieve comparable yields.
-
For nucleophilic aromatic substitution (SNAr) , the roles are likely reversed. The high electronegativity of fluorine makes the C-F bond in This compound a potential site for nucleophilic attack , rendering it more susceptible to this reaction pathway than the C-Cl bond in its chloro-analogue, provided a strong nucleophile and appropriate conditions are employed.
Ultimately, the optimal choice of substrate will depend on the specific synthetic target, the desired reaction type, and the tolerance of other functional groups within the molecule. This guide provides a foundational understanding to inform these critical decisions in the design and execution of complex synthetic routes.
References
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. (2022-01-04). [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- This compound - LookChem. LookChem. [Link]
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Mesa College. [Link]
- 2-Bromo-6-chloroanisole | C7H6BrClO | CID 23433617 - PubChem.
- Explain why p-fluorobenzoic acid is a weaker acid than p-chlorobenzoic acid. Gauth. [Link]
- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PubMed Central. (2022-06-08). [Link]
- Synthesis of Biaryls via Ligand-Free Suzuki Reaction in Aqueous Phase. PubMed. (2006-05-12). [Link]
- Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Publishing. (2024-07-05). [Link]
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. (2021-12-03). [Link]
- Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. PubMed Central. (2023-05-25). [Link]
- Shouldn't chlorine's inductive effect be more than that of fluorine since chlorine has a vacant d-orbital? - Quora. Quora. (2022-03-26). [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. (2022-09-08). [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. (2018-01-22). [Link]
- Concerted Nucleophilic Aromatic Substitutions. PubMed Central. (2021-04-14). [Link]
- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
- Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. Organic Chemistry Portal. [Link]
- Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. (2022-12-20). [Link]
- Pd-catalyzed cross-coupling reactions of alkyl halides. RSC Publishing. (2011-07-25). [Link]
- Organoborane coupling reactions (Suzuki coupling). PubMed Central. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. (2018-09-17). [Link]
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A Comparative Guide to the Synthetic Utility of 2-Bromo-6-fluoroanisole and 2,6-dibromoanisole
In the landscape of pharmaceutical and agrochemical research, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and molecular design. Among the vast array of available synthons, halogenated anisoles serve as versatile intermediates. This guide provides an in-depth technical comparison of two such reagents: 2-Bromo-6-fluoroanisole and 2,6-dibromoanisole. We will explore their differential reactivity in key synthetic transformations, supported by experimental data and mechanistic insights, to inform strategic decisions in the synthesis of complex molecules.
Introduction: Structural and Electronic Properties
This compound and 2,6-dibromoanisole share a common structural scaffold, featuring a methoxy group flanked by two halogen atoms. However, the distinct electronic properties of fluorine versus bromine at the C6 position impart significant differences in their reactivity and synthetic applications.
| Property | This compound | 2,6-dibromoanisole |
| Molecular Formula | C₇H₆BrFO | C₇H₆Br₂O |
| Molecular Weight | 205.03 g/mol [1] | 265.93 g/mol [2] |
| Boiling Point | 208.6 °C[3] | 254 °C[2] |
| Density | 1.532 g/cm³[4] | 1.823 g/cm³[2] |
| Appearance | - | Colorless to light yellow liquid[2][5] |
The high electronegativity of fluorine in this compound renders the C-F bond significantly stronger and less prone to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the C-Br bond.[6] This inherent difference in bond strength is the cornerstone of their differential reactivity.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The choice between this compound and 2,6-dibromoanisole in these reactions hinges on the desired outcome, particularly with respect to mono- versus di-functionalization.
Suzuki-Miyaura Coupling: A Tale of Two Halogens
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[7] The general reactivity trend for halogens in the oxidative addition step, which is often rate-determining, is I > Br > Cl >> F.[6] This trend dictates the chemoselective reactivity of this compound.
Chemoselective Mono-arylation of this compound:
The significant difference in the bond dissociation energies of the C-Br and C-F bonds allows for the selective coupling at the C-Br position of this compound, leaving the C-F bond intact for potential subsequent transformations. This makes it an ideal substrate for the synthesis of 2-aryl-6-fluoroanisole derivatives.
Stepwise or Double Arylation of 2,6-dibromoanisole:
In contrast, the two C-Br bonds in 2,6-dibromoanisole exhibit similar reactivity. While mono-arylation can be achieved by carefully controlling stoichiometry and reaction conditions, achieving high selectivity can be challenging.[8] However, this substrate is well-suited for the synthesis of symmetrical 2,6-diaryl-anisoles by using an excess of the boronic acid coupling partner.
Experimental Protocol: Representative Suzuki-Miyaura Coupling of a Dihaloanisole
This protocol is adapted from established procedures for dihaloarenes and can be optimized for both this compound (for mono-coupling) and 2,6-dibromoanisole (for di-coupling).[2][8]
Materials:
-
This compound or 2,6-dibromoanisole (1.0 equiv)
-
Arylboronic acid (1.1 equiv for mono-coupling; 2.2 equiv for di-coupling)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Schlenk flask
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the haloanisole, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Metal-Halogen Exchange: A Gateway to Functionalization
Metal-halogen exchange is a powerful tool for the generation of organometallic intermediates, which can then be trapped with various electrophiles.[9] The significant difference in the rates of exchange for different halogens (I > Br > Cl) allows for selective transformations.
Selective Lithiation of this compound:
The C-Br bond in this compound can undergo facile lithium-bromine exchange upon treatment with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures.[9] The resulting aryllithium species is formed regioselectively at the C2 position. The C-F bond is generally unreactive under these conditions. This allows for the introduction of a wide range of electrophiles at the former C-Br position.
Competitive Exchange and Directed ortho-Metalation in 2,6-dibromoanisole:
For 2,6-dibromoanisole, the situation is more complex. While lithium-bromine exchange can occur at either bromine atom, the methoxy group can also act as a directing group for ortho-lithiation (DoM), which involves the deprotonation of an adjacent C-H bond.[10] However, halogen-metal exchange is typically much faster than directed ortho-metalation of an unactivated C-H bond.[10] Therefore, selective mono-lithiation via bromine-lithium exchange can be achieved by using one equivalent of alkyllithium at low temperatures.
Experimental Protocol: Representative Metal-Halogen Exchange and Trapping
This protocol outlines a general procedure for the lithium-bromine exchange and subsequent trapping with an electrophile.
Materials:
-
This compound or 2,6-dibromoanisole (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.0-1.1 equiv for mono-exchange)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, 1.2 equiv)
-
Schlenk flask
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the haloanisole and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Other Synthetic Transformations
The differential reactivity of the C-F and C-Br bonds in this compound can be exploited in other transformations as well. For instance, in Buchwald-Hartwig amination , selective amination at the C-Br position is expected.[1] For 2,6-dibromoanisole, mono- or di-amination can be targeted by controlling the reaction conditions. Similarly, in Negishi coupling , the C-Br bond will preferentially react over the C-F bond.[8]
Conclusion and Strategic Recommendations
The choice between this compound and 2,6-dibromoanisole is a strategic one, dictated by the synthetic target.
-
This compound is the reagent of choice for the synthesis of mono-functionalized 2-substituted-6-fluoroanisoles . Its chemoselective reactivity allows for the preservation of the fluorine atom for potential downstream applications, such as in the development of ¹⁸F-labeled PET imaging agents or for tuning the electronic properties of the final molecule.
-
2,6-dibromoanisole is a suitable precursor for the synthesis of symmetrical 2,6-disubstituted anisoles . While selective mono-functionalization is possible, it often requires careful optimization to avoid the formation of di-substituted byproducts. It is also a more cost-effective starting material when two identical substituents are desired at the 2 and 6 positions.
By understanding the fundamental principles of their reactivity, researchers can leverage the unique properties of these valuable building blocks to streamline their synthetic endeavors and accelerate the discovery of new chemical entities.
References
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- Chem-Impex. This compound. [Link]
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- Ningbo Inno Pharmchem Co.,Ltd. This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. [Link]
- Wikipedia.
- NROChemistry. Negishi Coupling. [Link]
- Wikipedia. Metal–halogen exchange. [Link]
- Andrew G. Myers Research Group. Directed (ortho)
- TCNJ Journal of Student Scholarship. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. [Link]
- PubMed Central.
- RSC Publishing. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. [Link]
- MDPI. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]
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A Comparative Guide to 2-Bromo-6-fluoroanisole: Unlocking Synthetic Advantages Over Traditional Haloanisoles
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science discovery, the selection of foundational building blocks is a critical determinant of success. Haloanisoles are a cornerstone of this molecular toolkit, prized for their utility in constructing complex architectures. However, not all haloanisoles are created equal. This guide provides an in-depth technical comparison of 2-Bromo-6-fluoroanisole against its counterparts, demonstrating its superior performance and versatility in key synthetic transformations. We will explore the nuanced interplay of steric and electronic effects that position this reagent as a strategic choice for researchers seeking to overcome common synthetic hurdles.
Physicochemical Properties: A Comparative Overview
Before delving into reactivity, a foundational comparison of physical properties is essential. The unique combination of bromine and fluorine substituents imparts this compound with a distinct profile compared to other di- and mono-substituted haloanisoles.
| Property | This compound | 2-Bromoanisole | 2-Chloro-6-fluoroanisole | 2,6-Dibromoanisole |
| CAS Number | 845829-94-9[1][2][3] | 578-57-4 | 201945-73-7 | 38603-24-8 |
| Molecular Formula | C₇H₆BrFO[1] | C₇H₇BrO | C₇H₆ClFO | C₇H₆Br₂O |
| Molecular Weight | 205.02 g/mol [1] | 187.03 g/mol | 160.57 g/mol | 265.93 g/mol |
| Boiling Point | ~208.6 °C[1][2] | ~210 °C | N/A | ~247 °C |
| Density | ~1.53 g/cm³[1][2] | ~1.50 g/cm³ | N/A | ~2.0 g/cm³ |
This data establishes this compound as a readily handleable liquid at room temperature with properties amenable to standard laboratory procedures. Its true advantages, however, are revealed in its chemical reactivity.
The Reactivity Advantage: Navigating Key Synthetic Transformations
The strategic placement of both a bromine and a fluorine atom ortho to the methoxy group creates a unique chemical environment that offers distinct advantages in selectivity and reactivity.
Palladium-Catalyzed Cross-Coupling Reactions: The "Goldilocks" Halogen
Palladium-catalyzed cross-coupling reactions are fundamental to modern synthesis for forming C-C, C-N, and C-O bonds.[4][5] The efficiency of these reactions is heavily dependent on the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen (C-X) bond. The reactivity trend for this step is well-established: C-I > C-Br > C-Cl >> C-F.[6][7][8]
This compound offers an optimal balance of reactivity and stability.
-
Superior to Chloroanisoles: The C-Br bond is significantly more reactive than the C-Cl bond, allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scope.[9] Overcoming the inertness of a C-Cl bond often requires more specialized, expensive, and air-sensitive ligands and higher temperatures.[9]
-
More Practical than Iodoanisoles: While iodoarenes are highly reactive, they are often more expensive, less stable, and can lead to unwanted side reactions. The C-Br bond provides robust, predictable reactivity without the drawbacks of the iodo- a "Goldilocks" choice for process development and scale-up.
-
Inert C-F Bond: The C-F bond is largely unreactive under typical palladium cross-coupling conditions. This is a critical advantage, as it allows the fluorine atom to be retained in the final product, where its strong electron-withdrawing properties can be exploited to modulate the biological or material properties of the target molecule.
Caption: Regioselective outcome of the directed ortho-metalation reaction.
Nucleophilic Aromatic Substitution (SNAr): A Latent Reactive Site
While the C-F bond is inert to palladium catalysis, it is an excellent leaving group in nucleophilic aromatic substitution (SNAr), provided the ring is sufficiently activated by electron-withdrawing groups (EWGs). [10][11][12]This dual reactivity is a powerful synthetic asset.
-
Sequential Functionalization: A synthetic chemist can first perform a cross-coupling reaction at the C-Br position to introduce a new substituent. If this new group, or another pre-existing group, is electron-withdrawing and positioned ortho or para to the fluorine, it activates the C-F bond for a subsequent SNAr reaction.
-
Orthogonal Reactivity: This "orthogonal" reactivity—using two different catalytic systems to address two different halogens selectively—is a hallmark of sophisticated synthetic strategy. It allows for the construction of highly complex, polysubstituted aromatic systems from a single starting material, a feat that is difficult to achieve with symmetrical dihaloanisoles like 2,6-dichloro- or 2,6-dibromoanisole.
Summary of Advantages at a Glance
| Feature | This compound | 2-Chloro-6-fluoroanisole | 2,6-Dibromoanisole | 2-Iodo-6-fluoroanisole |
| Cross-Coupling Reactivity | Excellent: "Goldilocks" reactivity, mild conditions. | Moderate: Requires harsher conditions, specialized catalysts. [9] | High: Prone to double addition, selectivity issues. | Very High: Less stable, more expensive, potential side reactions. |
| Orthogonal Chemistry | Yes: C-Br (coupling) then C-F (SNAr). | Yes: C-Cl (coupling) then C-F (SNAr), but C-Cl coupling is less efficient. | No: Difficult to differentiate the two C-Br bonds. | Yes: C-I (coupling) then C-F (SNAr), but less practical. |
| Directed Metalation | Excellent: Clean halogen-metal exchange at the C-Br position. | Poor: Deprotonation competes with slow halogen-metal exchange. | Moderate: Halogen-metal exchange can occur, but deprotonation is also possible. | Excellent: Clean halogen-metal exchange, but less stable intermediate. |
| Cost-Effectiveness | Good: Balances reactivity with reagent cost. | Excellent: Often the cheapest option. | Moderate: More expensive than chloro-derivatives. | Poor: Typically the most expensive halogenated starting material. |
| Final Product Properties | Retains F atom for tuning pKa, lipophilicity, and metabolic stability. | Retains F atom. | No fluorine benefits. | Retains F atom. |
Experimental Protocols: Putting Theory into Practice
The following protocols are representative examples and should be optimized for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
This protocol details a typical procedure for coupling an arylboronic acid with this compound. [13][14]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).
-
Solvent and Degassing: Add a solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL). Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation using a primary or secondary amine. [4][15][16]
-
Reaction Setup: In an oven-dried, argon-flushed flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent and Reaction: Add anhydrous toluene (5 mL). Seal the flask and heat to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol describes the coupling with a terminal alkyne. [17][18][19]
-
Reaction Setup: To a flask containing this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.1 mmol, 1.1 equiv.), add a suitable solvent such as THF or DMF (5 mL).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) cocatalyst (e.g., CuI, 2-5 mol%), and an amine base such as triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 equiv.).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through Celite®. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.
Conclusion
This compound is more than just another haloanisole; it is a highly versatile and strategic building block that offers a powerful combination of advantages. Its balanced reactivity in palladium-catalyzed cross-coupling provides a practical and efficient alternative to both less reactive chloro- and more expensive iodo-analogues. [20]Furthermore, its capacity for highly regioselective directed ortho-metalation and its potential for sequential, orthogonal functionalization via SNAr chemistry grant chemists precise control over molecular assembly. For researchers, scientists, and drug development professionals, leveraging the unique attributes of this compound can streamline synthetic routes, enhance molecular diversity, and ultimately accelerate the discovery of novel chemical entities.
References
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- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
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- Wnuk, S. F., Companioni, D. R., Neschadimenko, V., & Robins, M. J. (2002). The beta-fluorine effect. Electronic versus steric effects in radical deoxygenations of fluorine-containing pentofuranose nucleosides. PubMed.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
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- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30).
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH.
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A Senior Application Scientist's Guide to the Reactivity of Bromo-Fluoro-Anisole Isomers
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds are indispensable building blocks. Their utility stems from the unique electronic properties imparted by halogen substituents and their capacity to serve as versatile handles for complex molecular construction. Among these, bromo-fluoro-anisole isomers have garnered significant attention as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3]
The strategic placement of bromo, fluoro, and methoxy groups on the anisole scaffold creates a fascinating interplay of electronic and steric effects that profoundly dictates the molecule's reactivity. A nuanced understanding of how each isomer behaves in different chemical transformations is not merely academic; it is critical for rational synthesis design, reaction optimization, and ultimately, the efficient discovery of novel molecular entities.
This guide provides an in-depth comparative analysis of the reactivity of bromo-fluoro-anisole isomers. We will dissect their behavior in three cornerstone transformations of modern organic synthesis: Electrophilic Aromatic Substitution (EAS), Nucleophilic Aromatic Substitution (SNAr), and Palladium-Catalyzed Cross-Coupling reactions. Our exploration is grounded in mechanistic principles and supported by experimental insights to provide a predictive framework for researchers in the field.
The Decisive Influence of Substituents: An Electronic and Steric Overview
The reactivity of any substituted benzene ring is a direct consequence of the electronic nature of its substituents. In bromo-fluoro-anisoles, we have a delicate balance of three distinct influences.
-
Methoxy Group (-OCH₃): This group is a powerful activator and an ortho, para-director.[4][5] Its oxygen atom donates a lone pair of electrons into the aromatic π-system via resonance (a positive mesomeric effect, +M), which far outweighs its electron-withdrawing inductive effect (-I) caused by oxygen's electronegativity. This electron donation enriches the electron density at the ortho and para positions, making them highly susceptible to attack by electrophiles.
-
Fluorine (-F): Fluorine presents a classic case of competing effects. As the most electronegative element, it exerts a potent electron-withdrawing inductive effect (-I), deactivating the ring towards electrophilic attack. However, like the methoxy group, it possesses lone pairs that can be donated via resonance (+M), directing incoming electrophiles to the ortho and para positions. For fluorine, the inductive effect dominates, making it a net deactivating group but still an ortho, para-director.[6][7]
-
Bromine (-Br): Bromine behaves similarly to fluorine, acting as an ortho, para-directing deactivator.[8] Its inductive (-I) effect withdraws electron density, while its resonance (+M) effect directs substitution. Both effects are less pronounced than those of fluorine.
When these groups coexist, the most powerful activating group—the methoxy substituent—overwhelmingly governs the regiochemical outcome in reactions like electrophilic aromatic substitution.[9]
Caption: Electronic contributions of substituents on the anisole ring.
Part 1: Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a foundational reaction for functionalizing aromatic rings. The reaction proceeds via a two-step mechanism where the aromatic ring first attacks an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[10] The subsequent loss of a proton restores aromaticity. The formation of this intermediate is the slow, rate-determining step.
Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).
Reactivity Comparison
In bromo-fluoro-anisole systems, the powerful activating effect of the methoxy group dictates the position of substitution, directing the incoming electrophile to the available positions ortho or para to it.[4][6] The halogen atoms, being deactivators, reduce the overall reaction rate compared to anisole itself, but their directing effects are overridden.
Consider the bromination of 2-fluoroanisole. The methoxy group directs the incoming bromine electrophile to the C4 (para) and C6 (ortho) positions. Due to the steric bulk of the methoxy group, the para product, 4-bromo-2-fluoroanisole, is typically favored and formed in high yield.[11][12]
Key Predictive Insights:
-
Regioselectivity: Substitution will occur at the positions ortho or para to the methoxy group.
-
Steric Hindrance: The para position is generally favored over the ortho positions to minimize steric clash, especially with bulky electrophiles.[13]
-
Reactivity: The overall rate will be slower than that of anisole due to the deactivating halogens. Isomers with less steric hindrance around the activated positions will react faster.
Representative Experimental Data: Bromination of Fluoroanisole Isomers
| Starting Isomer | Major Product | Reported Yield | Rationale |
| 2-Fluoroanisole | 4-Bromo-2-fluoroanisole | 79-91%[11][14][15] | The powerful para-directing effect of the -OCH₃ group leads to highly selective bromination at the open C4 position. |
| 4-Fluoroanisole | 2-Bromo-4-fluoroanisole | High (Implied)[6] | The -OCH₃ group directs to the electronically equivalent C2 and C6 positions. Substitution occurs readily. |
| 3-Fluoroanisole | 4-Bromo-3-fluoroanisole / 6-Bromo-3-fluoroanisole | Mixture | The -OCH₃ group directs para (to C4) and ortho (to C6 and C2). A mixture of products is expected, with C4 and C6 favored. |
Experimental Protocol: Synthesis of 4-Bromo-2-fluoroanisole[11]
This protocol illustrates the selective bromination of 2-fluoroanisole, driven by the directing effect of the methoxy group.
-
Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, dissolve 12.6 g of 2-fluoroanisole in 50 ml of chloroform.
-
Reagent Addition: Cool the flask to 0-10 °C in an ice bath. Add 16.0 g of bromine dropwise over 1 hour, maintaining the temperature.
-
Reaction: Stir the mixture at the same temperature for 1 hour after addition is complete.
-
Reflux: Remove the ice bath and heat the mixture to reflux (60-63 °C) for 6 hours.
-
Workup: After cooling, wash the chloroform solution sequentially with an aqueous solution of sodium hydrogen sulfite, an aqueous solution of sodium bicarbonate, and water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate. Evaporate the chloroform to yield the crude product.
-
Purification: Purify the crude product by distillation under reduced pressure to obtain 4-bromo-2-fluoroanisole (boiling point: 95-96 °C at 12 mmHg).
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is the mirror image of EAS. It involves the attack of a strong nucleophile on an electron-poor aromatic ring, displacing a leaving group. For this reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.[16] The mechanism involves a rate-determining addition step to form a negatively charged "Meisenheimer" intermediate, followed by a rapid elimination of the leaving group.[17]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Reactivity Comparison
The reactivity in SNAr is governed by two main factors:
-
Ring Activation: The presence of electron-withdrawing groups (-I, -M) is essential. They stabilize the negative charge of the Meisenheimer complex.
-
Leaving Group: The nature of the leaving group is critical. Counterintuitively, for SNAr, the typical reactivity order for halogens is F > Cl > Br > I .[18][19]
The "Fluorine Anomaly": Why is fluorine a better leaving group in SNAr? The rate-determining step is the initial attack by the nucleophile. Fluorine's intense electronegativity makes the carbon atom it's attached to highly electrophilic and strongly stabilizes the developing negative charge in the Meisenheimer intermediate. This acceleration of the slow step outweighs its poor leaving group ability (strong C-F bond) in the fast, second step.[16][17][18]
Key Predictive Insights:
-
Leaving Group Priority: Isomers where fluorine can act as the leaving group will be significantly more reactive in SNAr than isomers where bromine is the only potential leaving group, assuming the ring is sufficiently activated.
-
Activation: The reaction is most favorable when an electron-withdrawing group is ortho or para to the leaving halogen. In bromo-fluoro-anisoles, the bromine atom can act as the necessary electron-withdrawing group to activate a fluorine leaving group. For example, in 3-bromo-4-fluoroanisole, the fluorine at C4 is para to the electron-withdrawing bromine at C3 (relative to the attack site), activating it for substitution.[1]
Representative Experimental Data: SNAr with Sodium Methoxide
| Isomer | Leaving Group | Expected Reactivity | Rationale |
| 3-Bromo-4-fluoroanisole | Fluorine | High | The C-F bond is activated by the electron-withdrawing bromine atom. Fluorine's high electronegativity facilitates the rate-determining nucleophilic attack.[1][17] |
| 2-Bromo-4-fluoroanisole | Fluorine | Moderate | The C-F bond is activated by the meta bromine. This activation is weaker than an ortho or para relationship. |
| 4-Bromo-2-fluoroanisole | Bromine | Low | The C-Br bond is the less reactive leaving group in SNAr. The C-F bond is not well-activated for displacement. |
Experimental Protocol: Methoxydefluorination of 4-Bromofluorobenzene (Model Reaction)[20]
This protocol for a related substrate demonstrates the general conditions for displacing an activated fluorine with a methoxide nucleophile.
-
Reaction Setup: To a reactor, add 4-bromofluorobenzene, a solvent such as DMF, and a catalyst (e.g., cuprous chloride or cuprous bromide).[20][21]
-
Reagent Addition: Add a methanol solution of sodium methoxide to the mixture.
-
Reaction: Stir and heat the reaction system. The reaction typically proceeds over 10-16 hours.
-
Workup: After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
Isolation: The resulting product, 4-bromoanisole, can be isolated from the filtrate by distillation or other purification methods.
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are pillars of modern synthesis, enabling the formation of C-C and C-N bonds, respectively.[22][23] These reactions proceed through a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Reactivity Comparison
The crucial first step, oxidative addition, involves the insertion of the Pd(0) catalyst into the carbon-halogen bond. The reactivity of this step is highly dependent on the nature of the halogen.
Reactivity Order of Halogens: The bond strength and polarizability dictate the ease of oxidative addition. The established reactivity trend is I > Br > Cl > F .[23] The C-F bond is exceptionally strong and generally considered unreactive under standard cross-coupling conditions.
Therefore, in all bromo-fluoro-anisole isomers, the C-Br bond will be the exclusive site of reaction in palladium-catalyzed cross-couplings. The fluorine atom and methoxy group act as spectators that modulate the reactivity of the C-Br bond through their electronic effects.
Key Predictive Insights:
-
Site of Reaction: The C-Br bond will undergo oxidative addition, leaving the C-F bond intact.
-
Electronic Influence: Electron-withdrawing groups on the aromatic ring can accelerate the rate of oxidative addition. Therefore, a fluorine atom positioned ortho or para to the bromine may increase its reactivity.
-
Steric Hindrance: Significant steric bulk near the bromine atom can hinder the approach of the bulky palladium catalyst, slowing the reaction. For example, a bromine at C2, flanked by the methoxy group at C1, is more sterically hindered than a bromine at C4.
Representative Data: Suzuki-Miyaura Coupling Reactivity
| Isomer | C-Br Position | Expected Reactivity | Rationale |
| 4-Bromo-2-fluoroanisole | C4 | High | The bromine is in the sterically accessible para position. The electron-withdrawing fluorine is ortho to the C-Br bond, which may accelerate oxidative addition. |
| 2-Bromo-4-fluoroanisole | C2 | Moderate to High | The bromine is in a sterically more demanding ortho position next to the methoxy group. This steric hindrance can decrease the reaction rate compared to the 4-bromo isomer. |
| 3-Bromo-4-fluoroanisole | C3 | Moderate | The bromine is at a meta position, which is sterically accessible. The electronic effects from the other groups are less pronounced at this position. |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This general protocol outlines the key steps for coupling a bromo-fluoro-anisole isomer with a boronic acid.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine the bromo-fluoro-anisole isomer (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Summary and Conclusions
The reactivity of bromo-fluoro-anisole isomers is a nuanced function of the positional interplay between the activating methoxy group, the deactivating halogens, and the specific demands of the reaction mechanism. By understanding these underlying principles, researchers can make informed predictions to guide their synthetic strategies.
| Reaction Type | Key Mechanistic Feature | Primary Reactive Site | General Reactivity Trend / Key Influencer |
| Electrophilic Aromatic Substitution (EAS) | Formation of a carbocation (sigma complex) | Electron-rich C-H bond | Methoxy Group: Overwhelmingly directs substitution to its ortho/para positions. Steric hindrance often favors the para product. |
| Nucleophilic Aromatic Substitution (SNAr) | Formation of a carbanion (Meisenheimer complex) | Activated C-F or C-Br bond | Leaving Group: Fluorine is a superior leaving group to bromine (F > Br) due to stabilization of the rate-determining intermediate. |
| Pd-Catalyzed Cross-Coupling | Pd(0) oxidative addition into the C-X bond | C-Br bond | Halogen Identity: The C-Br bond is vastly more reactive than the C-F bond. Reactivity is modulated by electronics and sterics at the C-Br site. |
This comparative guide demonstrates that no single reactivity trend applies across all reaction classes. The choice of an isomer must be tailored to the specific transformation intended. An isomer that is highly reactive in a Suzuki coupling (e.g., 4-bromo-2-fluoroanisole) may be poorly suited for SNAr. Conversely, an excellent SNAr substrate (e.g., 3-bromo-4-fluoroanisole) relies on the very C-F bond that is inert in cross-coupling. This knowledge empowers chemists to select the optimal starting material, anticipate potential side reactions, and ultimately design more efficient and robust synthetic routes toward complex molecular targets.
References
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Efficacy of 2-Bromo-6-fluoroanisole in synthesizing target molecules
An In-Depth Technical Guide to the Efficacy of 2-Bromo-6-fluoroanisole in Synthesizing Target Molecules
For the discerning researcher and drug development professional, the strategic selection of building blocks is paramount to the success of a synthetic campaign. This compound (CAS: 845829-94-9) has emerged as a highly versatile and reactive intermediate, enabling the construction of complex molecular architectures with precision and efficiency.[1][2] This guide provides an in-depth analysis of its performance in key synthetic transformations, objectively compared with alternative strategies, and supported by detailed experimental protocols.
This compound is not merely another aryl halide. Its unique trifunctional substitution pattern—comprising a bromine atom, a fluorine atom, and a methoxy group on an aromatic ring—imparts a distinct reactivity profile that can be strategically exploited.
-
Orthogonal Reactivity: The carbon-bromine bond is significantly more labile than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the bromine position while retaining the fluorine for subsequent transformations or for its inherent electronic properties in the final molecule.
-
Modulated Electronic Effects: The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group create a unique electronic environment that influences the reactivity of the aromatic ring.
-
Directed Metalation: The methoxy group serves as an effective directing group for ortho-lithiation, providing a pathway to functionalize the C3 position with high regioselectivity, a transformation not easily achieved by other means.[3][4]
This combination of features makes this compound an ideal candidate for building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
Core Synthetic Applications: A Comparative Analysis
The true measure of a synthetic intermediate lies in its performance in a range of chemical transformations. Here, we evaluate the efficacy of this compound in cornerstone reactions of modern organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is the primary reactive site for palladium-catalyzed reactions, offering a reliable handle for constructing C-C and C-N bonds.
The Suzuki-Miyaura reaction is a pillar of modern synthesis for creating biaryl structures. This compound is an excellent substrate for this transformation.
Causality in Protocol Design: The choice of a palladium(0) source, a suitable phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required for the transmetalation step, activating the boronic acid.[5][6] Degassing is essential to prevent the oxidation of the active Pd(0) catalyst.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
For the synthesis of arylamines, a ubiquitous motif in pharmaceuticals, the Buchwald-Hartwig amination offers a powerful and general method.[7][8]
Causality in Protocol Design: This reaction requires a palladium catalyst, a bulky, electron-rich phosphine ligand (which promotes the rate-limiting reductive elimination step), and a strong, non-nucleophilic base like sodium tert-butoxide to deprotonate the amine.[9][10] The reaction is typically conducted in an anhydrous, aprotic solvent under an inert atmosphere to prevent catalyst deactivation and side reactions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried, sealed tube, combine this compound (1.0 equiv), the desired primary or secondary amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Inert Atmosphere: Seal the tube under argon or nitrogen.
-
Reaction: Heat the mixture in an oil bath at 100-120 °C for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Comparative Performance Data
| Reaction Type | Substrate | Alternative | Typical Yields (this compound) | Comparison Notes |
| Suzuki Coupling | This compound | 2-Chloro-6-fluoroanisole | 85-95% | The C-Br bond is more reactive than the C-Cl bond, often requiring milder conditions and lower catalyst loadings. Chloro-derivatives are cheaper but may necessitate more robust catalytic systems.[11] |
| Buchwald-Hartwig | This compound | 2-Iodo-6-fluoroanisole | 80-90% | While iodo-derivatives are more reactive, they are also more expensive and less stable. The bromo-derivative offers an excellent balance of reactivity and cost-effectiveness. |
Grignard Reagent Formation
The C-Br bond allows for the straightforward formation of the corresponding Grignard reagent, a potent carbon nucleophile for forming new C-C bonds with a wide array of electrophiles.
Causality in Protocol Design: The formation of a Grignard reagent is highly sensitive to moisture and protic functional groups.[12] Therefore, all glassware must be rigorously dried, and anhydrous ether solvents (like THF or diethyl ether) are mandatory to stabilize the reagent.[13] Initiation can sometimes be sluggish and may require an activating agent like iodine or 1,2-dibromoethane.
Experimental Protocol: Grignard Reagent Formation and Reaction
-
Activation of Magnesium: Place magnesium turnings (1.2 equiv) in a flame-dried, three-necked flask under an inert atmosphere. Add a small crystal of iodine to activate the surface.
-
Initiation: Add a small portion of a solution of this compound (1.0 equiv) in anhydrous THF. Gentle warming may be required to initiate the reaction, evidenced by the disappearance of the iodine color and gentle reflux.
-
Grignard Formation: Add the remaining this compound solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue stirring for 1-2 hours.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equiv) in anhydrous THF.
-
Quenching: After the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography.
Directed ortho-Lithiation
A more advanced application involves leveraging the methoxy group as a directed metalation group (DMG). This allows for highly regioselective deprotonation at the adjacent C3 position, creating a nucleophilic center for reaction with electrophiles.[3][14]
Causality in Protocol Design: Strong, non-nucleophilic bases like n-butyllithium or LDA are used to deprotonate the aromatic ring ortho to the DMG.[4] The reaction is performed at low temperatures (typically -78 °C) to prevent decomposition of the aryllithium intermediate and potential side reactions.
Visualizing the Synthetic Pathways
To better understand the core transformations, the following diagrams illustrate the key mechanisms and workflows.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Workflow for C-C bond formation using a Grignard reagent.
Conclusion: A Strategically Superior Building Block
This compound demonstrates exceptional efficacy and versatility in the synthesis of complex target molecules. Its predictable reactivity in cornerstone transformations like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, combined with its capacity for Grignard reagent formation and directed ortho-lithiation, provides chemists with a powerful and multifaceted tool. While alternatives exist, this compound offers a superior balance of reactivity, stability, and strategic potential for multi-step syntheses. Its intelligent design allows for the sequential and regioselective introduction of diverse functional groups, making it an invaluable asset for professionals in pharmaceutical and materials science research.
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A Senior Application Scientist's Guide to Suzuki Coupling: A Yield Comparison of Aryl Halides
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] Its reliability and functional group tolerance have cemented its place in the synthesis of everything from advanced materials to life-saving pharmaceuticals.[3][4] However, the success and efficiency of this reaction are critically dependent on the choice of the aryl halide.
This guide provides an in-depth comparison of common aryl halides—iodides, bromides, chlorides—and triflates used in Suzuki coupling. We will move beyond simple protocols to explore the mechanistic underpinnings that dictate their reactivity, providing field-proven insights and quantitative data to help you select the optimal substrate and conditions for your synthetic goals.
The Catalytic Cycle: The Arena of the Aryl Halide
To understand the differences in halide performance, we must first appreciate the palladium-catalyzed cycle at the heart of the reaction. The process consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7][8]
The journey begins when the active Palladium(0) catalyst attacks the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This step, the Oxidative Addition , is the most demanding and is typically the rate-determining step of the entire cycle.[5][9] It is here that the identity of the halide (X) exerts its most profound influence on the reaction's speed and ultimate yield.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Why Halides Are Not Created Equal: Bond Dissociation Energy
The ease of the oxidative addition step is inversely proportional to the strength of the carbon-halogen (C-X) bond. This strength is quantified by the Bond Dissociation Energy (BDE)—the energy required to break the bond homolytically.[10] A weaker C-X bond (lower BDE) is easier for the palladium catalyst to break, leading to a faster reaction and often requiring milder conditions.[11][12]
The established reactivity order for aryl halides in Suzuki coupling directly mirrors this principle: Reactivity: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl [6][13][14]
| Halide/Pseudohalide | C-X Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity |
| Aryl Iodide | C–I | ~65 | Very High |
| Aryl Bromide | C–Br | ~81 | High |
| Aryl Triflate | C–O | ~85 (for OTf) | High to Medium |
| Aryl Chloride | C–Cl | ~96 | Low |
| Aryl Fluoride | C–F | ~126 | Very Low (Requires Ni) |
| Note: BDE values are approximate and serve for comparison.[10][12][15] |
This fundamental relationship between bond strength and reactivity is the primary determinant of the yield and reaction conditions required for a successful coupling.
Caption: The inverse relationship between C-X bond energy and Suzuki coupling reactivity.
A Comparative Performance Analysis
The choice of an aryl halide is a strategic decision involving a trade-off between reactivity, cost, and catalyst complexity.
| Feature | Aryl Iodides (Ar-I) | Aryl Bromides (Ar-Br) | Aryl Triflates (Ar-OTf) | Aryl Chlorides (Ar-Cl) |
| Reactivity | Highest | High | High-Medium | Lowest |
| Typical Yield | Excellent (>90%) | Very Good (>85%) | Good-Very Good (>80%) | Variable (60-99%) |
| Relative Cost | Highest | Medium | Medium | Lowest |
| Catalyst System | Standard (e.g., Pd(PPh₃)₄) | Standard (e.g., Pd(PPh₃)₄) | Standard or specialized | Requires advanced, bulky phosphine or NHC ligands |
| Key Advantage | High reactivity, mild conditions | Excellent balance of reactivity & cost | Accessible from phenols | Low cost, readily available |
| Consideration | Cost, potential for side reactions | The reliable "workhorse" | Hydrolysis can be a side reaction[16] | Requires catalyst optimization and harsher conditions |
Aryl Iodides and Bromides: The Reliable Workhorses
Aryl iodides and bromides are the most commonly used substrates in research and development. Their C-X bonds are sufficiently weak to undergo oxidative addition with standard palladium catalysts like Pd(PPh₃)₄ under relatively mild conditions.[17] Aryl bromides, in particular, offer a superb balance of high reactivity and moderate cost, making them the default choice for many applications.[18]
Aryl Triflates: The Phenol-Derived Alternative
Aryl triflates (Ar-OTf) are pseudohalides that serve as excellent coupling partners, with reactivity often falling between that of iodides and bromides.[13] Their primary advantage is that they are readily synthesized from widely available phenols, providing a strategic entry point into coupling reactions when the corresponding halide is not accessible.
Aryl Chlorides: The Economical Challenge
Aryl chlorides are the most economically attractive substrates, especially for large-scale industrial synthesis. However, their high C-Cl bond energy makes oxidative addition to Pd(0) extremely challenging.[12][19] Standard catalysts are often ineffective.
Success with aryl chlorides hinges on using specialized, next-generation catalyst systems. These systems feature bulky, electron-rich ligands that enhance the electron density on the palladium center, making it more nucleophilic and thus more capable of breaking the strong C-Cl bond.[5][19]
Key Ligands for Aryl Chloride Activation:
The use of these advanced catalysts, often in combination with stronger bases (like K₃PO₄) and higher temperatures, has unlocked the vast potential of aryl chlorides in modern synthesis.[22][23]
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the coupling of different 4-haloanisoles with phenylboronic acid. Note how the catalyst system is adapted for the less reactive aryl chloride.
Caption: General experimental workflow for a comparative Suzuki-Miyaura reaction.
Materials:
-
Aryl Halides: 4-Iodoanisole, 4-Bromoanisole, 4-Chloroanisole (1.0 mmol each)
-
Boronic Acid: Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Catalysts:
-
For Ar-I/Ar-Br: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
For Ar-Cl: Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) with SPhos (0.04 mmol, 4 mol%)
-
-
Base:
-
For Ar-I/Ar-Br: Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
For Ar-Cl: Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
-
Solvent: Toluene (4 mL) and Water (1 mL)
Procedure:
-
Vessel Preparation: To three separate oven-dried reaction vials equipped with stir bars, add the respective aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and the appropriate base.
-
Rationale: Using separate vials ensures a direct comparison. The excess boronic acid ensures complete consumption of the limiting aryl halide. The choice of a stronger base (K₃PO₄) for the aryl chloride reaction facilitates the challenging catalytic cycle.[22]
-
-
Catalyst Addition: Add the specified palladium catalyst (and ligand for the Ar-Cl reaction) to each corresponding vial.
-
Rationale: Pd(PPh₃)₄ is a robust, general-purpose catalyst sufficient for reactive iodides and bromides. The more electron-rich and bulky Pd/SPhos system is required to create a more reactive catalytic species capable of cleaving the C-Cl bond.[21]
-
-
Solvent Addition and Degassing: Add the toluene/water solvent mixture to each vial. Seal the vials and sparge the mixtures with an inert gas (Nitrogen or Argon) for 15 minutes.
-
Rationale: The reaction is sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. Degassing is a critical step to ensure catalyst longevity and high yield. The biphasic solvent system helps dissolve both the organic substrates and the inorganic base.[13]
-
-
Reaction: Place the vials in a preheated oil bath or heating block set to 90°C (for Ar-I/Ar-Br) or 100°C (for Ar-Cl). Stir vigorously for 4-16 hours.
-
Rationale: Higher temperature provides the necessary activation energy, especially for the difficult oxidative addition of the aryl chloride. Reaction progress should be monitored by TLC or GC-MS until the starting aryl halide is consumed.
-
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixtures with ethyl acetate (10 mL). Pass through a short plug of celite to remove inorganic salts. Transfer to a separatory funnel, wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 4-methoxybiphenyl. Determine the isolated yield for each reaction.
Expected Results: Under these optimized conditions, one can expect to see excellent yields for the aryl iodide and bromide (>90%) and a very good yield for the aryl chloride (>80%), clearly demonstrating that with the correct choice of catalyst, even challenging substrates can be highly effective.
Conclusion and Outlook
The choice of aryl halide is a cornerstone of strategy in Suzuki-Miyaura coupling. While aryl iodides and bromides offer high reactivity and reliability with standard catalysts, their cost can be a limiting factor. The evolution of highly active catalyst systems based on bulky, electron-rich ligands has been a paradigm shift, transforming the once-recalcitrant aryl chlorides into powerful, cost-effective building blocks for complex molecule synthesis.[19][24] For the modern chemist, understanding the interplay between the C-X bond energy of the halide and the electronic properties of the catalyst is paramount to designing efficient, economical, and scalable cross-coupling reactions.
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A Spectroscopic Guide to the Synthesis of 2-Bromo-6-fluoroanisole from its Precursors
Abstract
This technical guide provides a comprehensive spectroscopic comparison of the aromatic ether, 2-Bromo-6-fluoroanisole, with its immediate precursor, 2-bromo-6-fluorophenol, and the parent molecule, anisole. The structural transformations from a simple aromatic ether to a di-substituted phenol and finally to the target di-substituted anisole are meticulously tracked using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data analysis, and an in-depth discussion of the spectroscopic principles that govern the observed spectral changes. The objective is to provide a robust framework for the unambiguous identification and characterization of these compounds during synthesis.
Introduction
This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a bromine and a fluorine atom ortho to the methoxy group, imparts specific steric and electronic properties that can be exploited in molecular design. The synthesis of this compound typically proceeds via the methylation of its phenolic precursor, 2-bromo-6-fluorophenol.
Accurate and reliable analytical techniques are paramount to monitor the progress of this synthesis and to confirm the identity and purity of the final product. Spectroscopic methods are indispensable in this regard. This guide presents a detailed comparative analysis of the key spectroscopic features of this compound, 2-bromo-6-fluorophenol, and the foundational structure, anisole. By understanding the characteristic spectral signatures of each compound, researchers can confidently navigate the synthetic pathway and ensure the integrity of their materials.
Synthetic Workflow and Experimental Protocols
The synthesis of this compound from 2-bromo-6-fluorophenol is typically achieved through a Williamson ether synthesis or by using a methylating agent like dimethyl sulfate. The overall transformation is depicted below.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Methylation of 2-Bromo-6-fluorophenol
This protocol describes a general procedure for the methylation of 2-bromo-6-fluorophenol using dimethyl sulfate.
Materials:
-
2-bromo-6-fluorophenol
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-bromo-6-fluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
The following instrumentation and parameters are recommended for the spectroscopic analysis of the precursors and the final product.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard in deuterated chloroform (CDCl₃).
-
IR Spectroscopy: Infrared spectra were recorded on an FT-IR spectrometer using Attenuated Total Reflectance (ATR) for liquid samples or as a KBr pellet for solid samples. Frequencies are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source at 70 eV.
Comparative Spectroscopic Analysis
The following sections detail the key spectroscopic features of anisole, 2-bromo-6-fluorophenol, and this compound, highlighting the changes that occur with each structural modification.
Caption: Structural relationship of the compared molecules.
¹H NMR Spectroscopy
The ¹H NMR spectra provide valuable information about the proton environments in each molecule. The introduction of electronegative halogen substituents and the conversion of the hydroxyl group to a methoxy group lead to predictable changes in the chemical shifts and coupling patterns of the aromatic protons.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Anisole | OCH₃ | 3.75 | s | 3H |
| H-2, H-6 | 6.88 | d | 2H | |
| H-3, H-5 | 7.26 | t | 2H | |
| H-4 | 6.92 | t | 1H | |
| 2-Bromo-6-fluorophenol | OH | ~5.5-6.5 | br s | 1H |
| H-3 | ~7.15 | ddd | 1H | |
| H-4 | ~6.90 | t | 1H | |
| H-5 | ~7.05 | td | 1H | |
| This compound | OCH₃ | ~3.90 | s | 3H |
| H-3 | ~7.20 | ddd | 1H | |
| H-4 | ~6.95 | t | 1H | |
| H-5 | ~7.10 | td | 1H |
Note: Chemical shifts for 2-bromo-6-fluorophenol and this compound are predicted values and may vary slightly from experimental results.
Analysis:
-
Anisole: The spectrum of anisole is characterized by a sharp singlet for the methoxy protons around 3.75 ppm and a complex multiplet system for the aromatic protons between 6.8 and 7.3 ppm.[1]
-
2-Bromo-6-fluorophenol: The introduction of the electron-withdrawing bromine and fluorine atoms deshields the aromatic protons, causing a downfield shift compared to anisole. The hydroxyl proton appears as a broad singlet.
-
This compound: The methylation of the hydroxyl group to a methoxy group results in the appearance of a singlet around 3.90 ppm. The chemical shifts of the aromatic protons are similar to those of the phenolic precursor, with minor adjustments due to the change from -OH to -OCH₃.
¹³C NMR Spectroscopy
The ¹³C NMR spectra reveal the number of unique carbon environments and provide insights into the electronic effects of the substituents.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| Anisole | OCH₃ | 54.8 |
| C-1 | 159.9 | |
| C-2, C-6 | 114.1 | |
| C-3, C-5 | 129.5 | |
| C-4 | 120.7 | |
| 2-Bromo-6-fluorophenol | C-1 (C-OH) | ~145-155 (d) |
| C-2 (C-Br) | ~110-120 (d) | |
| C-3 | ~125-135 (d) | |
| C-4 | ~120-130 (d) | |
| C-5 | ~115-125 (d) | |
| C-6 (C-F) | ~150-160 (d) | |
| This compound | OCH₃ | ~56 |
| C-1 (C-OCH₃) | ~150-160 (d) | |
| C-2 (C-Br) | ~115-125 (d) | |
| C-3 | ~128-138 (d) | |
| C-4 | ~122-132 (d) | |
| C-5 | ~118-128 (d) | |
| C-6 (C-F) | ~155-165 (d) |
Note: Chemical shifts for 2-bromo-6-fluorophenol and this compound are predicted values and are expected to show coupling with fluorine (indicated by 'd' for doublet, though more complex splitting may occur).
Analysis:
-
Anisole: The spectrum of anisole shows four signals in the aromatic region and one for the methoxy carbon.
-
2-Bromo-6-fluorophenol: The six aromatic carbons are now non-equivalent, leading to six distinct signals. The carbons directly attached to the electronegative oxygen, bromine, and fluorine atoms show significant shifts. The carbon attached to fluorine will exhibit a large C-F coupling constant.
-
This compound: The spectrum is similar to its phenolic precursor, with the notable addition of the methoxy carbon signal around 56 ppm. The chemical shifts of the aromatic carbons are slightly altered due to the methylation.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence or absence of the hydroxyl and ether functional groups.
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| Anisole | C-O-C (asymmetric stretch) | ~1250 |
| C-O-C (symmetric stretch) | ~1040 | |
| =C-H (aromatic stretch) | ~3000-3100 | |
| 2-Bromo-6-fluorophenol | O-H (stretch, broad) | ~3200-3600 |
| C-O (stretch) | ~1200-1300 | |
| C-Br (stretch) | ~500-600 | |
| C-F (stretch) | ~1000-1100 | |
| This compound | C-O-C (asymmetric stretch) | ~1250-1280 |
| C-O-C (symmetric stretch) | ~1030-1050 | |
| =C-H (aromatic stretch) | ~3000-3100 | |
| C-Br (stretch) | ~500-600 | |
| C-F (stretch) | ~1000-1100 |
Analysis:
-
Anisole: The IR spectrum of anisole is distinguished by the strong C-O-C stretching bands.[2]
-
2-Bromo-6-fluorophenol: The most prominent feature is the broad O-H stretching absorption, which confirms the presence of the phenolic hydroxyl group.
-
This compound: The disappearance of the broad O-H band and the appearance of the characteristic C-O-C stretching bands confirm the successful methylation of the phenol.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Anisole | 108 | 93 ([M-CH₃]⁺), 78 ([C₆H₆]⁺), 65 ([C₅H₅]⁺) |
| 2-Bromo-6-fluorophenol | 190, 192 (M⁺, M⁺+2) | [M-HBr]⁺, [M-CO]⁺ |
| This compound | 204, 206 (M⁺, M⁺+2) | [M-CH₃]⁺, [M-HBr]⁺, [M-OCH₃]⁺ |
Analysis:
-
Anisole: The mass spectrum of anisole shows a molecular ion at m/z 108, with major fragments corresponding to the loss of a methyl radical and subsequent rearrangements.[3]
-
2-Bromo-6-fluorophenol: The presence of a bromine atom is indicated by the characteristic isotopic pattern of the molecular ion (M⁺ and M⁺+2 peaks of nearly equal intensity).
-
This compound: The molecular ion peaks are shifted by 14 mass units (the mass of a CH₂ group minus a hydrogen) compared to the phenol precursor, confirming the addition of a methyl group. The fragmentation pattern will also show the characteristic bromine isotopic pattern.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the characterization of this compound and its precursors. ¹H and ¹³C NMR spectroscopy allow for the detailed mapping of the proton and carbon skeletons, revealing the electronic effects of the substituents. IR spectroscopy offers a clear and straightforward method to track the conversion of the phenolic hydroxyl group to a methoxy ether. Mass spectrometry confirms the molecular weight of the compounds and provides characteristic isotopic information for the bromine-containing species. By leveraging the data and interpretations presented in this guide, researchers can confidently synthesize, identify, and utilize this compound in their research and development endeavors.
References
- Bartleby.com. IR Spectrum Of Anisole. [Link]
- PubChem. 2-Bromoanisole. [Link]
- PubChem. 2-Fluorophenol. [Link]
- ResearchGate.
- The Hive. Methylation of phenols using DMC and a PTC. [Link]
- PubChem. 2-Bromophenol. [Link]
- PubChem. 2-Fluoroanisole. [Link]
- NIST WebBook. Phenol, 2-bromo-. [Link]
- Google Patents.
- Restek. 2-Fluorophenol. [Link]
- University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
- NIST WebBook. Anisole. [Link]
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A Senior Application Scientist's Guide to 2-Bromo-6-fluoroanisole: A Comparative Benchmark for Synthetic Intermediates
Introduction: The Strategic Value of 2-Bromo-6-fluoroanisole in Modern Synthesis
In the landscape of pharmaceutical and agrochemical development, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. This compound (CAS No. 845829-94-9) has emerged as a highly versatile and valuable building block.[1] Its unique trifunctionalized aromatic core, featuring bromine, fluorine, and methoxy substituents, offers a powerful combination of reactivity and modulatory effects, making it an important intermediate in the synthesis of complex molecules.[1]
This guide provides an in-depth comparative analysis of this compound against other relevant synthetic intermediates. We will delve into its performance in key chemical transformations, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its strategic advantages.
Physicochemical Properties at a Glance
| Property | Value |
| Molecular Formula | C₇H₆BrFO |
| Molecular Weight | 205.03 g/mol [1] |
| Boiling Point | 208.6 ± 20.0 °C (Predicted)[2] |
| Density | 1.531 ± 0.06 g/cm³ (Predicted)[2] |
| Appearance | Colorless to pale yellow liquid[2] |
| Storage | Store at 0-8°C, sealed in a dry, dark place.[1][2] |
Core Synthetic Applications: A Focus on Cross-Coupling Reactions
The primary utility of this compound lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a reliable handle for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex molecular architectures.
The presence of the ortho-fluoro and ortho-methoxy groups exerts significant electronic and steric influence on the reactivity of the aromatic ring. The electron-withdrawing nature of the fluorine atom can enhance the rate of oxidative addition to the palladium(0) catalyst, a key step in many cross-coupling cycles. The methoxy group, while sterically hindering, can also influence the regioselectivity of subsequent reactions.
This intermediate is a key reactant in the preparation of quinazolines, which are being investigated as c-jun N-terminal kinase (JNK) inhibitors with good brain penetration.[2][3]
Benchmarking this compound Against Its Alternatives
The choice of a synthetic intermediate is often a balance of reactivity, cost, availability, and the desired properties of the final product. Here, we compare this compound with other halogenated anisoles and related compounds.
| Intermediate | Relative Reactivity in Cross-Coupling | Key Advantages | Key Disadvantages |
| This compound | High | Good balance of reactivity and stability. Widely used in pharmaceutical synthesis.[1] | Higher cost compared to chloro-analogs. |
| 2-Chloro-6-fluoroanisole | Moderate | More cost-effective than the bromo-derivative. | Requires more forcing reaction conditions (higher temperatures, stronger bases, or more active catalysts). |
| 2-Iodo-6-fluoroanisole | Very High | Highest reactivity in cross-coupling, allowing for milder reaction conditions. | Generally more expensive and less stable than bromo- or chloro-analogs. |
| 4-Bromo-2-fluoroanisole | High | Offers a different substitution pattern for accessing alternative isomers. | The relative positions of the functional groups lead to different electronic and steric environments, which can affect reactivity and the properties of the final product. |
| 2-Bromo-6-fluoroaniline | N/A (Amine functionality) | A key precursor for certain targets, such as the antiviral drug Letermovir.[4][5] The amino group can be a site for further functionalization. | The amino group may require protection/deprotection steps, adding to the synthetic route's length. |
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in reactivity, we present generalized protocols for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a standard procedure for the coupling of aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂/PPh₃ is a common and effective catalyst for the coupling of aryl bromides. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong inorganic base sufficient for activating the boronic acid without causing unwanted side reactions.
-
Solvent System: The biphasic toluene/water system is effective for dissolving both the organic reactants and the inorganic base.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-6-fluoroanisole (A More Challenging Substrate)
This protocol employs a more active catalyst system to achieve efficient coupling with the less reactive aryl chloride.
Materials:
-
2-Chloro-6-fluoroanisole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane
Procedure:
-
Follow steps 1-3 from Protocol 1, using the materials listed above.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress as described in Protocol 1.
-
Workup and purification are similar to Protocol 1.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(dppf)Cl₂ is a more electron-rich and sterically demanding catalyst, which is more effective for the oxidative addition of less reactive aryl chlorides.
-
Base: Potassium phosphate is a stronger base than potassium carbonate and is often required for the efficient transmetalation step with aryl chlorides.
-
Solvent: Anhydrous dioxane is a common solvent for these types of cross-coupling reactions.
Visualizing Synthetic Pathways
Caption: A typical synthetic workflow utilizing this compound in a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship of aryl halide reactivity in palladium-catalyzed cross-coupling reactions.
Conclusion: An Informed Choice for Synthetic Success
This compound stands as a robust and reliable synthetic intermediate, particularly for applications in the pharmaceutical and agrochemical industries. Its well-balanced reactivity in cross-coupling reactions provides a dependable platform for the construction of complex molecular frameworks. While alternatives such as the corresponding chloro- and iodo-analogs exist, the choice of intermediate should be guided by a careful consideration of reactivity, cost, and the specific requirements of the synthetic target. This guide has aimed to provide the necessary data and rationale to empower researchers to make an informed decision, ultimately leading to more efficient and successful synthetic outcomes.
References
- Google Patents. (2022). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- LookChem. (n.d.). This compound.
- WIPO Patentscope. (2023). 116063184 Preparation method of 2-bromo-6-fluoroaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development.
- ResearchGate. (n.d.). Synthesis of Letermovir (5) from 2-bromo-6-fluoroaniline ((A), discovery (blue) and first process (red) routes) and from compound 65 (B).
- CRO SPLENDID LAB. (n.d.). This compound.
- PubChem. (n.d.). 2-Bromo-6-fluoroaniline.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods.
- National Institutes of Health. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.
Sources
A Senior Application Scientist's Guide to 2-Bromo-6-fluoroanisole in Synthesis: A Cost-Benefit Analysis
For researchers and professionals in drug development, the strategic selection of building blocks is paramount, influencing not only reaction efficiency and yield but also the overall timeline and cost of a synthesis campaign. 2-Bromo-6-fluoroanisole (CAS: 845829-94-9) has emerged as a versatile intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals where its unique substitution pattern can impart desirable properties to target molecules.[1]
This guide provides an in-depth analysis of this compound, objectively comparing its performance, reactivity, and cost against viable alternatives. We will delve into the mechanistic principles governing its utility and provide actionable experimental protocols to empower you, the synthetic chemist, to make an informed decision for your specific application.
The Profile of a Privileged Reagent: Understanding this compound
This compound is a halogenated aromatic compound with the molecular formula C₇H₆BrFO.[1][2][3] Its value in organic synthesis stems from the orthogonal reactivity of its functional groups. The bromine atom serves as a prime handle for transition metal-catalyzed cross-coupling reactions, while the fluoro and methoxy groups modulate the electronic and steric environment of the aromatic ring. This unique arrangement makes it a valuable intermediate for creating complex molecules in medicinal chemistry and materials science.[1]
The key features that define its utility are:
-
A Handle for C-C Bond Formation: The carbon-bromine bond is readily activated by palladium catalysts, making it an excellent substrate for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.
-
Electronic Modulation: The electron-withdrawing fluorine atom and electron-donating methoxy group influence the reactivity of the C-Br bond and the aromatic ring itself.
-
Steric Directing Effects: The presence of two ortho-substituents creates a specific steric environment that can influence the regioselectivity of certain reactions and the conformational properties of the final product.
The Competitive Landscape: A Comparative Analysis
The decision to use this compound rarely occurs in a vacuum. It must be weighed against alternatives, primarily its chloro- and iodo-analogs, and less substituted bromoarenes. For this analysis, we will compare it primarily with 2-Chloro-6-fluoroanisole .
Reactivity: The Halogen Dance in Cross-Coupling
The single most important factor governing the utility of aryl halides in palladium-catalyzed cross-coupling is the strength of the carbon-halogen (C-X) bond. The bond dissociation energy is the critical parameter that dictates the ease of the oxidative addition step, which is often rate-limiting. The established trend for reactivity is C-I > C-Br > C-Cl .[4]
-
This compound (The Incumbent): Offers a "goldilocks" scenario. The C-Br bond is reactive enough to undergo oxidative addition under relatively mild conditions but is generally more stable and less expensive than the corresponding iodo-analog.
-
2-Chloro-6-fluoroanisole (The Cost-Effective Challenger): As a substrate, it is significantly cheaper. However, the stronger C-Cl bond necessitates more forcing reaction conditions to achieve comparable yields.[4] This often requires higher temperatures, longer reaction times, and, crucially, more specialized and expensive catalytic systems (e.g., those employing bulky, electron-rich phosphine ligands like Buchwald's or Fu's ligands) to facilitate the challenging oxidative addition step.[5]
Cost Analysis: A Quantitative Look
The procurement cost is a major driver in process development and large-scale synthesis. The following table provides a snapshot of typical market pricing for this compound.
| Compound | Supplier Example | Price (USD) per 25g | Price (USD) per 100g | Relative Cost |
| This compound | Matrix Scientific[6] | $154.00 | $475.00 | Baseline |
| This compound | Chemenu[6] | $150.00 | $426.00 | Baseline |
| This compound | Apollo Scientific[7] | £37.00 (~$47) | £140.00 (~$178) | Baseline |
Note: Prices are subject to change and vary between suppliers. The data presented is for illustrative comparison.
While direct pricing for 2-Chloro-6-fluoroanisole is less aggregated in the initial search, chloro-analogs are almost universally more cost-effective than their bromo counterparts due to the lower cost of chlorine as a raw material.[4] This cost advantage at the outset can be offset by the increased cost of catalysts, ligands, and energy required for successful coupling.
Performance Summary: Yields and Conditions
The choice between the bromo and chloro derivative directly impacts reaction outcomes and resource allocation.
| Feature | This compound | 2-Chloro-6-fluoroanisole | Rationale |
| Relative Reactivity | High | Moderate | Weaker C-Br bond facilitates easier oxidative addition compared to the stronger C-Cl bond.[4] |
| Typical Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Requires more active, often bulky ligand systems (e.g., Buchwald ligands).[5] | The sterically hindered and less reactive C-Cl bond needs a more potent catalyst to activate. |
| Reaction Conditions | Mild to moderate (e.g., 80-100 °C) | More vigorous (e.g., >100 °C, longer times) | Higher energy input is needed to overcome the activation barrier for C-Cl bond cleavage.[4] |
| Expected Yields | Good to Excellent | Moderate to Good | Under identical, standard conditions, the bromo-compound will typically provide a higher yield.[4] |
| Substrate Cost | Higher | Lower | Based on raw material costs and synthesis complexity. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Causality Behind Choices:
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a widely available, reliable air-stable precatalyst that is effective for a broad range of aryl bromides.[8]
-
Base (Na₂CO₃): An inorganic base is required for the transmetalation step. Sodium carbonate is effective, inexpensive, and easy to handle.[4]
-
Solvent (Dioxane/Water): A mixed aqueous-organic solvent system is standard for Suzuki couplings. Dioxane solubilizes the organic components, while water solubilizes the inorganic base and facilitates the transmetalation step.[9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Reaction vessel (e.g., round-bottom flask) with condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).
-
Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the active Pd(0) species can be oxidized by atmospheric oxygen.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio. The solution should be degassed by bubbling the inert gas through it for a further 15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (3-5 mol%).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Visualizing the Process
To better understand the underlying chemistry and workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
The Verdict: A Cost-Benefit Framework
The choice of which aryl halide to use is a multi-faceted decision. This compound occupies a strategic position, balancing reactivity with stability and cost.
Caption: Decision framework for selecting the appropriate aryl halide.
Final Recommendation:
-
For early-stage drug discovery, medicinal chemistry, and applications where speed and reliability are paramount: This compound is the superior choice. Its predictable reactivity with standard catalytic systems minimizes the time spent on reaction optimization, accelerating the synthesis of novel compounds. The higher upfront cost is justified by the savings in time, resources, and potentially more expensive specialized catalysts.
-
For late-stage process development, large-scale manufacturing, or when the starting material cost is the single most critical factor: 2-Chloro-6-fluoroanisole becomes a compelling alternative. While it requires a more significant initial investment in process optimization to identify a robust catalytic system, the long-term savings on the bulk material can be substantial.
Ultimately, this compound provides an excellent balance of reactivity and cost for many research and development applications. Its utility as a versatile building block ensures its continued relevance in the synthesis of complex, high-value molecules.[1]
References
- CRO SPLENDID LAB. (n.d.). This compound.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
- LookChem. (n.d.). This compound.
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A Comparative Guide to the Biological Activity of Compounds Derived from 2-Bromo-6-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 2-Bromo-6-fluoroanisole Scaffold
This compound has emerged as a valuable starting material in medicinal chemistry.[1] Its utility stems from the unique electronic properties conferred by its substituents. The electron-withdrawing nature of the fluorine atom and the bromine atom's capacity to participate in a variety of cross-coupling reactions make this molecule a highly adaptable platform for the synthesis of complex, biologically active compounds. The strategic placement of these halogens influences the reactivity of the aromatic ring, enabling the construction of diverse heterocyclic systems with potential therapeutic applications, notably in oncology and infectious diseases.
Comparative Analysis of Biological Activity: Anticancer and Antimicrobial Potential
Anticancer Activity: A Focus on Quinazoline and Benzofuran Derivatives
The quinazoline and benzofuran scaffolds are prominent in the design of anticancer agents.[2][3][4][5] The introduction of a bromo-substituent, often at a position analogous to that in this compound, has been shown to enhance cytotoxic activity against various cancer cell lines.[6]
Hypothetical Comparative Anticancer Activity Data
The following table is a representative compilation based on published data for bromo-substituted quinazoline and benzofuran derivatives, illustrating the kind of comparative data essential for lead optimization.
| Compound Class | Derivative | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinazoline | 6-Bromo-4-(3-bromophenylamino)quinazoline | MCF-7 (Breast) | 15.85 | Erlotinib | >50 |
| 6-Bromo-4-(3-chlorophenylamino)quinazoline | SW480 (Colon) | 17.85 | Erlotinib | >50 | |
| Benzofuran | 2-(5-Bromo-1-benzofuran-2-yl)-chalcone | PC-3 (Prostate) | 8.5 | Doxorubicin | 0.8 |
| 2-(5-Bromo-1-benzofuran-2-yl)-chalcone | MCF-7 (Breast) | 12.3 | Doxorubicin | 1.2 |
Note: This table is illustrative and compiles data from various sources on bromo-substituted heterocycles to demonstrate a comparative framework. Direct IC50 values for derivatives of this compound are not available in the cited literature.
The data suggests that the presence of a bromine atom can significantly enhance cytotoxicity compared to standard chemotherapeutic agents in certain cell lines. The rationale behind this enhanced activity often lies in the ability of the halogen to form halogen bonds with amino acid residues in the active sites of target proteins, such as kinases, leading to more potent inhibition.
A standard method to determine the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin, Erlotinib) in a suitable solvent (e.g., DMSO). Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Anticancer Activity Screening
Caption: Workflow for synthesis and in vitro anticancer evaluation of this compound derivatives.
Antimicrobial Activity: Exploring the Potential of Triazole and Thiazole Derivatives
Triazole and thiazole derivatives are well-established classes of antimicrobial agents.[7][8][9] The incorporation of a bromo-fluoro-phenyl moiety, achievable from this compound, can modulate the lipophilicity and electronic properties of the resulting heterocycle, potentially leading to enhanced antimicrobial efficacy.
Hypothetical Comparative Antimicrobial Activity Data
This table illustrates the potential antimicrobial activity of triazole and thiazole derivatives based on existing literature for similar halogenated compounds.
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 1,2,4-Triazole | 5-(2-Bromo-6-fluorophenyl)-4H-1,2,4-triazole-3-thiol | S. aureus | 16 | Streptomycin | 8 |
| 5-(2-Bromo-6-fluorophenyl)-4H-1,2,4-triazole-3-thiol | M. gypseum | 8 | Ketoconazole | 16 | |
| Thiazole | 2-Amino-4-(2-bromo-6-fluorophenyl)thiazole | B. subtilis | 32 | Ciprofloxacin | 4 |
| 2-Amino-4-(2-bromo-6-fluorophenyl)thiazole | C. albicans | 64 | Fluconazole | 16 |
Note: This table is for illustrative purposes and is based on data for analogous bromo-substituted heterocyclic compounds. Direct MIC values for derivatives of this compound are not available in the cited literature.
The data suggests that while some derivatives may exhibit moderate antibacterial activity, others could possess potent antifungal properties. The mechanism of action for such compounds often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
The broth microdilution method is a standard assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, C. albicans) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway: Potential Mechanism of Action for Anticancer Derivatives
Caption: Potential inhibitory action of a quinazoline derivative on the EGFR signaling pathway.
Conclusion and Future Directions
This compound stands as a promising starting material for the development of novel therapeutic agents. The analysis of analogous bromo- and fluoro-substituted heterocyclic compounds strongly suggests that its derivatives are likely to possess significant anticancer and antimicrobial properties. The provided experimental protocols offer a robust framework for the systematic evaluation of these potential biological activities.
Future research should focus on the synthesis and direct biological evaluation of a focused library of compounds derived from this compound. Such studies will be crucial for establishing definitive structure-activity relationships and for identifying lead compounds with optimal efficacy and safety profiles for further preclinical and clinical development.
References
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
- Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Deriv
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. SpringerLink. [Link]
- (PDF) Synthesis and in vitro antimicrobial activity of some triazole derivatives.
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- Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. MDPI. [Link]
- Synthesis and anticancer activity of new quinazoline deriv
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
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- Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. SciSpace. [Link]
- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for 2-Bromo-6-fluoroanisole Coupling Reactions
Introduction: The Strategic Importance of 2-Bromo-6-fluoroanisole in Modern Synthesis
To the researchers, scientists, and drug development professionals at the forefront of innovation, the selection of synthetic building blocks is a decision that dictates the trajectory of a research program. This compound is a key intermediate, prized for its unique substitution pattern that allows for the strategic introduction of molecular complexity. The presence of ortho-fluoro and ortho-methoxy groups relative to the bromine atom introduces significant steric and electronic challenges, making the choice of catalyst not merely a procedural detail, but the cornerstone of a successful cross-coupling strategy.
This guide provides an in-depth comparative analysis of catalyst systems for the three most pivotal transformations of this compound: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C, alkyne) couplings. We will move beyond simple protocols to dissect the causality behind catalyst selection, offering field-proven insights to navigate the complexities of this valuable substrate.
The Underlying Challenge: Steric Hindrance and Electronic Effects
The this compound substrate is considered challenging due to two primary factors:
-
Steric Hindrance: The two ortho substituents (F and OMe) create a sterically congested environment around the C-Br bond. This bulkiness can significantly impede the oxidative addition step, which is often the rate-limiting step in palladium-catalyzed cross-coupling cycles.[1]
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group create a complex electronic environment that influences the reactivity of the aryl halide.
A successful catalyst system must therefore be robust enough to overcome the steric barrier while being electronically tuned for efficient turnover. This is where the rational design of phosphine ligands becomes paramount.
Comparative Analysis of Palladium Catalyst Systems
The vast majority of modern cross-coupling reactions rely on palladium catalysis. The key to success lies not in the palladium source itself (e.g., Pd(OAc)₂, Pd₂(dba)₃), but in the choice of ancillary ligand that modulates the metal center's reactivity. For sterically demanding substrates like this compound, bulky and electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," are the industry standard.[2]
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures, a common motif in pharmaceuticals. The choice of ligand is critical to ensure efficient transmetalation from the organoboron species and to promote the final reductive elimination step.
Expert Insight: For substrates like this compound, catalyst systems that promote the formation of a monoligated L₁Pd(0) active species are often the most effective.[3][4] The steric bulk of the ligand not only facilitates oxidative addition but also promotes the formation of this highly reactive 12-electron intermediate.
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Hindered Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes & Reference |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active for a range of boronic acids with related substrates.[5] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | RT | 12-24 | ~94 | Effective at room temperature for electron-rich aryl bromides.[6] |
| PdCl₂(dppf) | (dppf) | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | A classic, robust system, though may require higher temperatures.[5] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | >95 | Excellent for heteroaryl boronic acids and sterically hindered partners. |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry. The reaction is notoriously sensitive to the choice of ligand, base, and the nature of the amine coupling partner.
Expert Insight: The basicity of the reaction medium, controlled by bases like sodium tert-butoxide (NaOtBu), is crucial for deprotonating the amine and facilitating the formation of the palladium-amido complex.[7] For a substrate with a potentially base-sensitive methoxy group, careful optimization is key. The ligand must be bulky enough to prevent catalyst decomposition pathways like β-hydride elimination and facilitate the reductive elimination of the desired arylamine.
Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst Precursor | Ligand | Base | Amine Type | Solvent | Temp (°C) | Approx. Yield (%) | Notes & Reference |
| Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Primary Diamine | Toluene | 80 | ~60 | A well-established system for coupling with primary amines.[8] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Arylamine | Toluene | 100-102 | ~92 | Xantphos is particularly effective for a broad range of amines.[5] |
| Pd₂(dba)₃ | XPhos | NaOtBu | Secondary Amine | Toluene | 100 | High | XPhos is a go-to ligand for challenging couplings with secondary amines.[2] |
| Pd PEPPSI™ Cat. | (NHC) | NaOtBu | Secondary Amine | (Ball-milling) | RT | ~90-99 | Mechanochemical methods offer a solvent-free, efficient alternative.[9] |
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira reaction provides a direct route to aryl alkynes, which are versatile intermediates for further functionalization or as final structural elements. While traditionally requiring a copper co-catalyst, modern methods often employ copper-free conditions to avoid the formation of alkyne homocoupling byproducts.
Expert Insight: Copper-free Sonogashira couplings rely on a strong amine base that both activates the terminal alkyne and facilitates the catalytic cycle. The choice of a highly active palladium/phosphine system is essential to achieve good yields at mild temperatures, which is often desirable to maintain the stability of complex substrates.[10][11]
Table 3: Representative Catalyst Systems for Sonogashira Coupling of Aryl Bromides
| Catalyst System | Co-Catalyst | Base | Solvent | Temp (°C) | Approx. Yield (%) | Notes & Reference |
| Pd(PPh₃)₄ | CuI | Et₃N / THF | THF | RT-65 | Good-Excellent | The classic Sonogashira conditions, reliable but may require optimization.[12] |
| Pd(OAc)₂ / DTBPPS | None | CsOH | aq. MeCN | RT | ~87 | An effective, air-stable ligand precursor for copper-free coupling at RT.[11] |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT | ~92-97 | A modern precatalyst enabling rapid, room-temperature copper-free coupling.[10] |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N | Toluene | 80 | ~42-88 | A common system used for synthesizing complex quinoline structures.[12] |
Visualizing the Catalytic Process
Understanding the underlying mechanism is key to troubleshooting and optimizing a reaction. The following diagrams illustrate the generally accepted catalytic cycles for these transformations and a logical workflow for catalyst selection.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Key steps in the Buchwald-Hartwig amination cycle.
Caption: Logical workflow for reaction development.
Detailed Experimental Protocols
The following protocols are self-validating systems designed as robust starting points. They are synthesized from best practices observed for analogous sterically hindered aryl bromides.[2][7][13]
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction: Synthesis of 2-Aryl-6-fluoroanisole
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination
-
Reaction: Synthesis of N-Aryl(Alkyl)-2-amino-6-fluoroanisole
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed Toluene
-
-
Procedure:
-
In an inert atmosphere glovebox, charge an oven-dried reaction vessel with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the this compound and anhydrous toluene.
-
Finally, add the amine coupling partner.
-
Seal the vessel and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction until completion (typically 12-24 hours).
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
Conclusion and Forward Outlook
The successful functionalization of this compound is eminently achievable through the careful selection of a palladium catalyst system. For this sterically demanding substrate, the use of bulky, electron-rich phosphine ligands such as SPhos and XPhos is not merely recommended but essential for achieving high yields and reaction efficiency. While classic catalysts can be effective, modern precatalyst systems often provide faster reaction times and operate under milder conditions, a significant advantage when working with complex or sensitive molecules.
This guide serves as a foundational framework. The optimal catalyst for any specific transformation will ultimately depend on the precise nature of the coupling partners. By understanding the mechanistic principles and the rationale behind catalyst design, researchers can intelligently select a starting point, minimize optimization cycles, and accelerate the discovery of novel chemical entities.
References
- BenchChem. (2025). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. BenchChem.
- RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- National Institutes of Health. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
- ResearchGate. (n.d.). Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)
- RSC Publishing. (n.d.).
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Chemical Review and Letters. (n.d.). Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclom.
- National Institutes of Health. (n.d.).
- Thieme. (n.d.). Sterically Demanding, Zwitterionic Trialkylphosphonium Sulfonates as Air-Stable Ligand Precursors for Efficient Palladium-Catalyzed Cross-Couplings of Aryl Bromides and Chlorides.
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Bromo-6-chlorotoluene. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.
- Journal of Sciences, Islamic Republic of Iran. (2015).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- National Institutes of Health. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- National Institutes of Health. (n.d.). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides.
- ChemRxiv. (n.d.).
- RSC Publishing. (n.d.).
- ChemicalBook. (n.d.). 3-Fluoroanisole synthesis.
- Springer Nature. (2013). Synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridines by regioselective Suzuki-Miyaura reactions of 2,6-dichloro-3-(trifluoromethyl)pyridine.
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- ResearchGate. (n.d.). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions.
- RSC Publishing. (n.d.). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes.
- ResearchGate. (n.d.).
- ChemSpider SyntheticPages. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- ResearchGate. (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
- ChemRxiv. (n.d.). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent.
- Google Patents. (n.d.). CN102146023A - Method for preparing p-fluoro anisole.
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A Comparative Analysis of Byproduct Formation in the Synthesis of 2-Bromo-6-fluoroanisole versus Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical and agrochemical compounds, the choice of halogenated building blocks is a critical determinant of reaction efficiency, purity of the final product, and overall process viability. 2-Bromo-6-fluoroanisole is a valuable intermediate, prized for the unique reactivity conferred by its ortho-bromo and fluoro substituents. However, its synthesis is not without challenges, primarily concerning the formation of undesired byproducts that can complicate purification and impact yield. This guide provides an in-depth analysis of the byproduct profile in the synthesis of this compound and offers a comparative evaluation with alternative brominating agents, supported by mechanistic insights and experimental data.
The Challenge of Regioselectivity in the Bromination of 2-Fluoroanisole
The primary route to this compound involves the electrophilic aromatic bromination of 2-fluoroanisole. The regiochemical outcome of this reaction is governed by the directing effects of the methoxy (-OCH₃) and fluorine (-F) substituents on the aromatic ring. The methoxy group is a strong activating, ortho, para-directing group, while the fluorine atom is a deactivating, yet also ortho, para-directing group. This interplay of electronic effects dictates the position of bromination and, consequently, the formation of various regioisomeric byproducts.
The main byproducts of concern in this synthesis are:
-
Regioisomers: Primarily 4-bromo-2-fluoroanisole, where bromination occurs at the para position to the activating methoxy group. Other minor isomers may also be formed.
-
Polybrominated Species: Dibrominated and potentially tribrominated fluoroanisoles can arise if the reaction conditions are not carefully controlled.
The presence of these byproducts necessitates rigorous purification steps, such as fractional distillation or chromatography, which can lead to significant material loss and increased production costs.
Comparative Analysis of Brominating Agents
The choice of brominating agent is paramount in controlling the byproduct profile. Here, we compare the performance of molecular bromine (Br₂), a traditional reagent, with N-Bromosuccinimide (NBS), a milder and more selective alternative.
Molecular Bromine (Br₂)
Molecular bromine is a powerful and cost-effective brominating agent. However, its high reactivity can lead to a lack of selectivity, resulting in a complex mixture of products.
Typical Byproduct Profile with Br₂:
-
Significant Regioisomer Formation: The reaction of 2-fluoroanisole with Br₂ often yields a substantial amount of the thermodynamically favored 4-bromo-2-fluoroanisole isomer.
-
Polybromination: The high electrophilicity of Br₂ increases the likelihood of over-bromination, leading to the formation of dibromo- and other polybrominated fluoroanisoles.
-
Harsh Reaction Conditions: The use of Br₂ may require catalysts and elevated temperatures, which can contribute to the formation of degradation byproducts.
N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a solid, crystalline reagent that serves as a source of electrophilic bromine. It is generally considered a milder and more selective brominating agent than molecular bromine.[1][2][3]
Advantages of NBS in Mitigating Byproduct Formation:
-
Enhanced Regioselectivity: NBS often provides a higher degree of regioselectivity, favoring the formation of the kinetic product. In many cases, this can lead to a higher proportion of the desired this compound. The use of NBS in polar solvents can further enhance para-selectivity, which, while not ideal for the target molecule, can be a predictable outcome.[4]
-
Reduced Polybromination: The lower effective concentration of bromine generated in situ from NBS minimizes the risk of over-bromination, resulting in a cleaner reaction profile with fewer polyhalogenated byproducts.[5][6]
-
Milder Reaction Conditions: Reactions with NBS can often be carried out under milder conditions, reducing the potential for thermal degradation of the starting material and products.
Experimental Data Summary
| Brominating Agent | Key Byproducts | Typical Observations |
| **Molecular Bromine (Br₂) ** | 4-bromo-2-fluoroanisole, Dibromo-fluoroanisoles | Higher proportion of regioisomers and polybrominated species. Requires careful control of stoichiometry and temperature to minimize byproducts.[5] |
| N-Bromosuccinimide (NBS) | 4-bromo-2-fluoroanisole (often in lower relative amounts), Succinimide | Generally cleaner reaction profile with a higher selectivity for the desired isomer and significantly less polybromination. The succinimide byproduct is typically easy to remove during workup.[1][3] |
Mechanistic Rationale for Byproduct Formation
The formation of regioisomeric byproducts is a direct consequence of the mechanism of electrophilic aromatic substitution. The attacking electrophile (Br⁺ or its equivalent) will preferentially add to the positions on the aromatic ring that are most activated and sterically accessible.
Caption: Mechanism of regioisomeric byproduct formation.
The choice of brominating agent and reaction conditions can influence the relative rates of attack at the different positions, thereby altering the product distribution.
Experimental Protocols
General Protocol for the Bromination of 2-Fluoroanisole with Br₂
This protocol is adapted from the synthesis of the regioisomeric 4-bromo-2-fluoroanisole and highlights the typical conditions that can lead to a mixture of isomers.[5]
Materials:
-
2-Fluoroanisole
-
Molecular Bromine (Br₂)
-
Chloroform (or another suitable inert solvent)
-
5% Aqueous Sodium Hydroxide Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 2-fluoroanisole (1.0 eq) in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of molecular bromine (1.0-1.1 eq) in chloroform dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by GC-MS.
-
Upon completion, quench the reaction by washing with a 5% aqueous sodium hydroxide solution to remove HBr and unreacted bromine.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of bromo-fluoroanisole isomers, can be purified by fractional distillation under reduced pressure.
General Protocol for the Bromination of 2-Fluoroanisole with NBS
This protocol provides a general guideline for using NBS to achieve a more selective bromination.
Materials:
-
2-Fluoroanisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Saturated Aqueous Sodium Thiosulfate Solution
-
Saturated Aqueous Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 2-fluoroanisole (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous sodium thiosulfate solution.
-
Add a saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography or distillation.
Analytical Workflow for Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for the separation and identification of the volatile byproducts in the synthesis of this compound.
Caption: GC-MS analytical workflow for byproduct analysis.
Key aspects of the GC-MS analysis include:
-
Chromatographic Separation: A capillary GC column with a non-polar stationary phase is typically used to separate the different bromo-fluoroanisole isomers based on their boiling points and polarities.
-
Mass Spectrometric Identification: The mass spectrometer provides fragmentation patterns for each separated component, which can be compared to library spectra for positive identification. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) is a key diagnostic feature in the mass spectra of the products and byproducts.
Conclusion and Recommendations
The synthesis of this compound presents a significant challenge in controlling regioselectivity and minimizing the formation of byproducts. While molecular bromine is a potent brominating agent, its high reactivity often leads to a less desirable product profile, with significant formation of the 4-bromo isomer and polybrominated species.
For researchers and drug development professionals seeking to optimize the synthesis of this compound, the use of N-Bromosuccinimide (NBS) is highly recommended . The milder nature of NBS generally affords a cleaner reaction with a higher yield of the desired product and a reduced burden of difficult-to-separate byproducts. The choice of solvent and careful control of reaction temperature are also critical parameters for maximizing the regioselectivity of the bromination.
Ultimately, the development of a robust and efficient synthesis of this compound relies on a thorough understanding of the reaction mechanism and a careful selection of reagents and conditions to favor the desired kinetic product over thermodynamic byproducts. The implementation of in-process analytical monitoring, such as GC-MS, is crucial for optimizing reaction conditions and ensuring the quality of this important synthetic intermediate.
References
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google P
- 116063184 Preparation method of 2-bromo-6-fluoroaniline - WIPO P
- WO 99/19275 - A process for the electrophilic substitution of an arom
- CN102146023A - Method for preparing p-fluoro anisole - Google P
- Synthesis of 2-fluoro-4-bromoanisole - PrepChem.com. (URL: [Link])
- Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. (URL: [Link])
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (URL: [Link])
- Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals - Indian Academy of Sciences. (URL: [Link])
- WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google P
- (PDF)
- how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?
- N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (URL: [Link])
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (URL: [Link])
- Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives - NSF Public Access Repository. (URL: [Link])
- Synthesis of 4-bromo-2-fluoroanisole - PrepChem.com. (URL: [Link])
- (PDF)
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (URL: [Link])
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (URL: [Link])
- SPME-GC/MS of 2,4,6-Trichloroanisole using an Agilent DVB/PDMS SPME Fiber. (URL: [Link])
Sources
- 1. CN102146023B - Method for preparing p-fluoro anisole - Google Patents [patents.google.com]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Characterization of impurities in 2-Bromo-6-fluoroanisole
An In-Depth Comparative Guide to the Characterization of Impurities in 2-Bromo-6-fluoroanisole
Authored by a Senior Application Scientist
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like this compound is paramount. This versatile compound is a critical building block in the synthesis of various pharmaceuticals and agrochemicals, where its unique substitution pattern offers enhanced reactivity and selectivity.[1] However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis and storage. Even trace-level impurities can compromise the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2][3]
This guide provides a comprehensive comparison of modern analytical techniques for the robust characterization of impurities in this compound. We will move beyond mere protocols to explore the causality behind methodological choices, offering a framework for developing self-validating analytical systems.
Understanding the Impurity Landscape
Effective characterization begins with anticipating the likely impurities. The synthetic routes to this compound, often involving bromination and methylation of fluoro-aromatic precursors, can generate several classes of impurities.[4][5]
-
Process-Related Impurities: These include unreacted starting materials (e.g., 2-fluoroanisole, 6-bromo-2-fluorophenol), reagents, and by-products from side reactions. A common side reaction is the formation of positional isomers (e.g., 2-Bromo-4-fluoroanisole or 4-Bromo-2-fluoroanisole), which can be particularly challenging to separate and identify.
-
Degradation Products: Formed during storage or under stress conditions (light, heat, humidity).
-
Residual Solvents: Organic volatile compounds used during the synthesis or purification process.[2]
The following workflow provides a strategic approach to impurity characterization, integrating separation, identification, and structural elucidation techniques.
Caption: A strategic workflow for comprehensive impurity profiling.
Chromatographic Techniques: The Separation Powerhouses
Chromatography is the cornerstone of impurity analysis, designed to separate individual components from the bulk substance for subsequent quantification and identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for analyzing non-volatile organic impurities in pharmaceutical products.[6][7] Its versatility in column chemistry and detection methods allows for the development of robust, sensitive, and specific methods.
Causality Behind the Method: For a substituted aromatic compound like this compound, a reversed-phase C18 column is the logical first choice. The non-polar stationary phase effectively retains the analyte and its likely non-polar impurities through hydrophobic interactions, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used to elute them. Gradient elution is crucial for resolving impurities with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are captured with good peak shape in a single run.
Experimental Protocol: HPLC-UV/PDA
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 30% B
-
32-40 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA detector scanning from 200-400 nm; quantification wavelength set to 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh 50 mg of this compound and dissolve in 50 mL of diluent (Acetonitrile/Water 50:50 v/v) to get a 1 mg/mL solution.
Trustworthiness through Self-Validation: Before sample analysis, a system suitability test (SST) must be performed. This involves injecting a standard solution multiple times to verify that the system is performing acceptably. Key SST parameters include tailing factor (<1.5), theoretical plates (>2000), and %RSD for peak area and retention time (<2.0%).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain process-related by-products that are thermally stable.[8] The high resolving power of the capillary column combined with the definitive identification capabilities of the mass spectrometer makes it an indispensable tool.
Causality Behind the Method: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane) is selected because it separates compounds primarily based on their boiling points. This is highly effective for resolving isomers of this compound, which may have very similar polarities but slightly different boiling points. The mass spectrometer provides two critical pieces of information: the molecular weight of the impurity from the molecular ion peak and its fragmentation pattern, which acts as a "fingerprint" for identification.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
-
Sample Preparation: Prepare a solution of ~10 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.
Spectroscopic Techniques: The Definitive Identifiers
While chromatography separates impurities, spectroscopy elucidates their molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic compounds and their impurities.[9][10][11] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments can provide a complete picture of an unknown impurity's structure.
Causality Behind the Method:
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons (via spin-spin coupling). This is excellent for determining the substitution pattern on the aromatic ring.
-
¹³C NMR: Shows the number of unique carbon environments.
-
¹⁹F NMR: Since the parent molecule contains fluorine, this technique is highly specific and sensitive for identifying impurities where the fluorine environment has changed (e.g., in positional isomers).
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to piece the puzzle together, establishing direct and long-range correlations between protons and carbons to build the final molecular structure.[11]
Experimental Protocol: NMR (for an isolated impurity)
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra.
-
¹H Experiment: Acquire a standard proton spectrum. Parameters include a 30° pulse, 8-16 scans, and a relaxation delay of 1-2 seconds.
-
¹³C Experiment: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time (hundreds or thousands of scans) due to the low natural abundance of ¹³C.
-
¹⁹F Experiment: Acquire a proton-decoupled fluorine spectrum.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals. Chemical shifts for aromatic compounds typically appear between 6.5-8.0 ppm in ¹H NMR and 120-170 ppm in ¹³C NMR.[12][13]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information about the functional groups present in a molecule.[14] It is a rapid and non-destructive technique, often used as a preliminary identification tool.
Causality Behind the Method: The infrared spectrum of this compound will have characteristic absorption bands. For example, C-H stretches from the aromatic ring (around 3000-3100 cm⁻¹), C=C in-ring stretches (1400-1600 cm⁻¹), and strong C-O stretches for the anisole group (~1250 cm⁻¹).[13][14] An impurity spectrum can be compared to the reference spectrum of the main compound. The appearance of new bands (e.g., an -OH band around 3200-3500 cm⁻¹ could indicate a phenolic impurity) or significant shifts in existing bands can provide clues to the impurity's structure.
Experimental Protocol: FT-IR (ATR)
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Comparative Performance Summary
The choice of analytical technique depends on the specific goal, whether it is routine quality control, initial screening, or in-depth structural elucidation of a novel impurity.
| Technique | Primary Application | Sensitivity | Resolution | Information Provided | Key Advantage | Limitation |
| HPLC-UV/PDA | Quantification, Purity Check | High (ng level) | Very High | Quantitative, UV-Vis spectra | Robustness, versatility for non-volatiles | Requires chromophore, limited structural info |
| GC-MS | Volatiles, Isomers | Very High (pg level) | Excellent | Quantitative, Mass spectra, MW | Superior for volatile/thermally stable compounds | Not suitable for non-volatile or labile compounds |
| LC-MS | Identification of unknowns | Excellent (pg-fg level) | Very High | Quantitative, Mass spectra, MW | Direct mass info for HPLC-separated peaks | Ionization efficiency can be highly variable |
| NMR | Structure Elucidation | Low (mg level) | N/A | Definitive Structure, Connectivity | Unambiguous structure determination | Low sensitivity, requires pure/isolated sample |
| FT-IR | Functional Group ID | Moderate (µg level) | N/A | Functional Groups | Fast, non-destructive, simple | Provides limited structural detail |
Conclusion
A multi-faceted approach is essential for the comprehensive characterization of impurities in this compound. No single technique can provide all the necessary information. The strategic workflow begins with high-resolution chromatographic techniques like HPLC and GC-MS to separate and quantify impurities. Hyphenated techniques like LC-MS are then invaluable for providing initial mass information on unknown peaks.[15] Finally, for definitive structural confirmation of critical impurities, isolation followed by NMR spectroscopy is the undisputed gold standard.[9][11] By understanding the strengths and limitations of each method and the causal logic behind their application, researchers can build robust, self-validating systems to ensure the quality and safety of this vital pharmaceutical intermediate.
References
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents.
- 116063184 Preparation method of 2-bromo-6-fluoroaniline - WIPO Patentscope.
- FTIR spectroscopic study of thioanisole and its two halogenated derivatives - ResearchGate.
- Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho.
- FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives† - Chinese Journal of Chemical Physics.
- 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma.
- IR Spectrum Of Anisole - Bartleby.com.
- The IR spectrum for anisole contains two C―O stretching bands in ... - Pearson.
- Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.
- FT-IR spectra of control and treated anisole. | Download Scientific Diagram - ResearchGate.
- Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate.
- 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews.
- Impurities Characterization in Pharmaceuticals: A Review - IJPPR.
Sources
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- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. rroij.com [rroij.com]
- 4. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 15. ijprajournal.com [ijprajournal.com]
A Senior Application Scientist’s Comparative Guide to Validated Analytical Methods for 2-Bromo-6-fluoroanisole Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 2-Bromo-6-fluoroanisole
In the landscape of pharmaceutical and agrochemical development, the precise quantification of synthetic intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. This compound is a key building block whose unique electronic and steric properties make it a valuable precursor in the synthesis of complex target molecules.[1] Ensuring its purity and accurately determining its concentration in various matrices is critical for process optimization, reaction yield calculation, and regulatory compliance.
This guide provides an in-depth comparison of three principal analytical techniques for the validated quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, empowering you to select and implement the most appropriate analytical strategy for your specific research and development needs.
Pillar 1: The Framework of Trust - Understanding Analytical Method Validation
Before comparing techniques, we must establish the criteria by which they are judged. A validated analytical method is one that has been rigorously tested to prove it is suitable for its intended purpose.[2] The International Council for Harmonisation (ICH) guideline Q2(R1) and guidance from the U.S. Food and Drug Administration (FDA) provide a comprehensive framework for this process.[3][4][5] The objective is to demonstrate, through empirical evidence, that a method is reliable, reproducible, and accurate for the quantification of this compound.
The core validation characteristics we will consider for each method are:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[2][6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[6]
Pillar 2: Comparative Analysis of Quantification Methodologies
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[8] The gas chromatograph separates the analyte from other volatile components in the sample matrix based on boiling point and polarity, while the mass spectrometer provides highly specific detection and structural confirmation.[9][10]
Causality Behind the Method: The choice of GC-MS is predicated on the analyte's volatility. Anisole derivatives are generally amenable to vaporization without degradation, making GC an ideal separation technique.[11] Coupling it with a mass spectrometer allows for unambiguous identification based on the analyte's unique mass spectrum (molecular ion and fragmentation pattern), providing exceptional specificity.[12][13]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for this compound quantification by GC-MS.
Detailed Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.
-
Prepare a stock solution of an internal standard (IS), such as 1,3-dibromobenzene, (1 mg/mL) in ethyl acetate. The IS is chosen because it is chemically similar, chromatographically resolved from the analyte, and not present in the sample matrix.
-
Create a series of calibration standards by diluting the analyte stock solution and adding a constant concentration of the IS to each.
-
Prepare the unknown sample by accurately weighing it, dissolving it in ethyl acetate, adding the same constant concentration of IS, and diluting to fall within the calibration range.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.[14]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. This phase is selected for its excellent resolving power for a wide range of non-polar to moderately polar compounds.[14]
-
Inlet: Split/Splitless, 250°C, splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 240°C at 15°C/min, hold for 5 min. This program ensures good separation from solvent and potential impurities.
-
MS System: Agilent 5977 MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.[14]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for this compound (e.g., m/z 204, 206 for the molecular ion cluster) and the internal standard.
-
Table 1: Typical Validation Performance for a GC-MS Method
| Validation Parameter | Expected Performance Metric | Rationale |
| Specificity | No interference at the retention time of the analyte and IS. | Confirmed by analyzing blank matrix and known impurities. |
| Linearity (r²) | ≥ 0.998 | Demonstrates a strong proportional relationship. |
| Range | 0.1 - 25 µg/mL | Covers expected concentrations in routine analysis. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Assessed by spiking a blank matrix at three concentration levels. |
| Precision (% RSD) | Repeatability ≤ 1.5%, Intermediate ≤ 2.0% | Shows low variability in results. |
| LOD | ~0.03 µg/mL (30 ng/mL) | Based on a signal-to-noise ratio of 3:1. |
| LOQ | ~0.1 µg/mL (100 ng/mL) | Based on a signal-to-noise ratio of 10:1. |
| Robustness | % RSD < 5% for minor changes in flow rate, oven ramp. | Ensures reliability under slightly varied conditions. |
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, valued for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[15][16][17] For this compound, a Reversed-Phase HPLC (RP-HPLC) method with UV detection is the most common approach.
Causality Behind the Method: RP-HPLC separates molecules based on their hydrophobicity.[18] this compound, being a moderately non-polar organic molecule, interacts well with a non-polar stationary phase (like C18) and is eluted by a polar mobile phase. UV detection is effective because the aromatic ring of the analyte possesses a strong chromophore that absorbs UV light. This method is robust, widely available, and suitable for routine quality control.[7]
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Detailed Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a diluent (e.g., 50:50 Acetonitrile:Water).
-
Create a series of calibration standards by serially diluting the stock solution with the diluent. For HPLC with a reliable autosampler, external standard calibration is often sufficient and simpler than using an internal standard.
-
Prepare the unknown sample by accurately weighing it and dissolving it with the diluent to a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulates.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Detector: UV/Vis or Photodiode Array (PDA) Detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase provides excellent retention and separation for halogenated aromatic compounds.[19][20]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The high organic content is necessary to elute the non-polar analyte in a reasonable time with good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Table 2: Typical Validation Performance for an HPLC-UV Method
| Validation Parameter | Expected Performance Metric | Rationale |
| Specificity | Baseline resolution from impurities; Peak purity > 0.995 (PDA). | PDA detector confirms peak homogeneity, especially in forced degradation studies. |
| Linearity (r²) | ≥ 0.999 | Demonstrates excellent proportionality of response. |
| Range | 1 - 50 µg/mL | A typical range for HPLC-UV assays. |
| Accuracy (% Recovery) | 98.5% - 101.5% | Spiked placebo analysis confirms matrix effects are negligible. |
| Precision (% RSD) | Repeatability ≤ 1.0%, Intermediate ≤ 1.5% | HPLC systems generally offer very high precision. |
| LOD | ~0.3 µg/mL (300 ng/mL) | Higher than GC-MS but sufficient for most purity assays. |
| LOQ | ~1.0 µg/mL (1000 ng/mL) | Lowest concentration that can be reliably measured. |
| Robustness | % RSD < 3% for minor changes in mobile phase composition (±2%), flow rate (±0.1 mL/min). | Essential for routine QC lab use. |
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that quantifies molecules by relating the integral of an NMR signal directly to the number of nuclei contributing to that signal.[21][22] Unlike chromatographic techniques, it does not require a reference standard of the analyte itself for quantification; instead, a certified internal standard of a different, unrelated compound is used.[23][24]
Causality Behind the Method: The fundamental principle of qNMR is that the integrated signal area is directly proportional to the molar concentration of the nuclei being observed.[25] This makes it an absolute quantification method, ideal for certifying the purity of reference standards or for quantifying samples when a specific standard for the analyte is unavailable. For this compound, ¹H qNMR is used, as the molecule contains distinct proton signals that can be integrated.
Logical Framework for qNMR Analysis
Caption: The logical basis and calculation for purity determination by qNMR.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Select a suitable internal standard (IS) with known purity (e.g., maleic acid, dimethyl sulfone). The IS must be stable, non-volatile, have protons that resonate in a clear region of the spectrum, and be soluble in the same deuterated solvent as the analyte.
-
Accurately weigh a specific amount of the this compound sample (e.g., ~15 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., ~10 mg) into the same vial. The use of a microbalance is critical for accuracy.[25]
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., Chloroform-d or DMSO-d6) and transfer to an NMR tube.
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field spectrometer for better signal dispersion.
-
Solvent: Chloroform-d (CDCl₃).
-
Pulse Sequence: Standard 1D proton experiment.
-
Key Parameters for Quantification:
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of both the analyte and IS protons (e.g., D1 = 30s). This is critical to ensure all protons fully relax between scans, which is essential for accurate integration.
-
Number of Scans (NS): Set to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[24]
-
Pulse Angle: 90° flip angle.
-
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Carefully integrate a well-resolved, unique signal for this compound (e.g., the methoxy singlet) and a signal for the internal standard.
-
Calculate the purity using the standard qNMR equation.[24]
-
Table 3: Typical Validation Performance for a qNMR Method
| Validation Parameter | Expected Performance Metric | Rationale |
| Specificity | Resolved signals for analyte and IS with no overlap. | Confirmed by spectral analysis. |
| Linearity (r²) | ≥ 0.999 | Assessed by plotting analyte/IS weight ratio vs. integral ratio. |
| Range | Dependent on sample solubility and S/N. | Typically wide, limited by practical sample weighing. |
| Accuracy (% Purity) | Certified values ± 0.5% | High accuracy is a hallmark of qNMR as a primary method.[26] |
| Precision (% RSD) | Repeatability ≤ 0.5%, Intermediate ≤ 1.0% | Excellent precision when acquisition parameters are optimized. |
| LOQ | ~0.1% w/w | Highly sensitive for determining purity levels. |
| Robustness | Insensitive to minor variations if key parameters (D1, NS) are sufficient. | The method's accuracy is fundamentally tied to physical constants. |
Pillar 3: Method Selection Guide - Choosing the Right Tool for the Job
The choice between GC-MS, HPLC, and qNMR depends on the specific analytical question, available resources, and the context of the analysis.
Table 4: Comparative Summary of Analytical Methods
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Volatility-based separation, mass-based detection | Polarity-based separation, UV absorbance detection | Nuclear spin properties, molar ratio determination |
| Primary Use Case | Trace impurity identification, quantification of volatiles | Routine QC, purity assays, stability testing | Purity certification, reference standard qualification, absolute quantification |
| Specificity | Very High (mass spectrum is a fingerprint) | Good (retention time), enhanced with PDA | High (unique chemical shifts) |
| Sensitivity | Excellent (pg to ng level) | Good (ng to µg level) | Moderate (µg to mg level) |
| Sample Throughput | Moderate | High | Low |
| Quantification Type | Relative (requires analyte standard) | Relative (requires analyte standard) | Absolute/Primary (requires IS, not analyte standard) |
| Key Advantage | Unambiguous identification of unknowns | Robustness, speed, and widespread availability | No need for analyte-specific reference standard |
| Key Limitation | Limited to volatile/semi-volatile, thermally stable compounds | Co-elution can be an issue; lower specificity than MS | Lower throughput; requires high-field NMR and expertise |
Decision Logic:
-
For routine quality control and purity checks in a manufacturing environment: HPLC-UV is the method of choice due to its high throughput, robustness, and lower operational complexity.[17][27]
-
For identifying and quantifying unknown volatile impurities or for very low-level detection (e.g., genotoxic impurities): GC-MS is superior due to its exceptional sensitivity and specificity.[11][28]
-
For certifying a new batch of this compound as a reference standard or when an authenticated standard is unavailable: qNMR is the definitive technique, providing an absolute measure of purity without reliance on a compound-specific standard.[23][29]
Conclusion
The quantification of this compound can be approached with several powerful, validated analytical techniques. There is no single "best" method; rather, there is an optimal method for a given scientific or quality control objective. HPLC-UV offers robust, high-throughput analysis for routine applications. GC-MS provides unparalleled sensitivity and specificity for trace-level and impurity identification tasks. Finally, qNMR stands as a primary ratio method for absolute quantification and the certification of reference materials. A thorough understanding of the principles, strengths, and limitations of each technique, grounded in the validation framework of regulatory bodies like the ICH, enables the modern scientist to generate data that is not only accurate but also defensible and fit for its intended purpose.
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- A Guide to Quantitative NMR (qNMR). Emery Pharma.
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- Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed.
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A Comparative Guide to the Isomeric Purity Analysis of 2-Bromo-6-fluoroanisole
Introduction: The Critical Role of Isomeric Purity in Synthesis and Development
2-Bromo-6-fluoroanisole is a key building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its specific substitution pattern is crucial for achieving the desired reactivity, biological activity, and safety profile in the final product. The presence of positional isomers—molecules with the same chemical formula but different arrangements of atoms—can introduce significant challenges. These isomeric impurities can lead to unwanted side reactions, reduced yields, and the formation of toxic byproducts, making their detection and quantification a non-negotiable aspect of quality control.
The synthesis of this compound, often proceeding from precursors like 2-fluoroaniline, can inadvertently generate a range of positional isomers.[2] Therefore, robust, validated analytical methods are essential to ensure the material meets the stringent purity requirements demanded by regulatory bodies and for the integrity of the research and development process.[3][4]
This guide provides a comprehensive comparison of the two primary chromatographic techniques for assessing the isomeric purity of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical basis for method selection, provide detailed experimental protocols, and discuss the principles of method validation that underpin trustworthy and reproducible results.
Identifying Potential Isomeric Impurities
Understanding the potential impurities is the first step in developing a specific analytical method. Based on common synthetic routes, the primary isomeric impurities of this compound (Structure I) are other bromo-fluoro-anisole isomers.
| Structure Number | Chemical Name | Potential Origin |
| I | This compound (Target Analyte) | - |
| II | 4-Bromo-2-fluoroanisole | Bromination of 2-fluoroanisole |
| III | 3-Bromo-2-fluoroanisole | Alternative bromination or starting material impurity |
| IV | 5-Bromo-2-fluoroanisole | Alternative bromination or starting material impurity |
| V | 2-Bromo-4-fluoroanisole | Impurity from alternative synthesis starting from 4-fluoroanisole |
Workflow for Isomeric Purity Analysis
A systematic approach is crucial for reliable purity assessment. The general workflow involves method selection, sample preparation, instrumental analysis, and data interpretation, culminating in a validated purity report.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-6-fluoroanisole
As researchers and developers in the pharmaceutical and agrochemical sectors, our work with versatile intermediates like 2-Bromo-6-fluoroanisole is fundamental to innovation.[1] However, the responsibility that accompanies the use of such reactive chemical compounds extends throughout their lifecycle, culminating in their safe and compliant disposal. This guide provides a procedural framework grounded in scientific principles to manage this compound waste, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Profile and Core Safety Principles
This compound (CAS No. 845829-94-9) is a halogenated aromatic ether.[2] Its chemical structure necessitates a disposal pathway that can manage its specific hazards. Understanding these hazards is the first step in responsible handling.
Key Hazards Associated with this compound:
The primary directive in handling this compound is to minimize all routes of exposure. Always operate within a certified chemical fume hood, and utilize appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
| Property | Value | Source |
| CAS Number | 845829-94-9 | ChemicalBook[2] |
| Molecular Formula | C₇H₆BrFO | N/A |
| Appearance | Light yellow liquid | Thermo Fisher Scientific[6] |
| Boiling Point | ~208.6 °C (Predicted) | ChemicalBook[2] |
| Density | ~1.531 g/cm³ (Predicted) | ChemicalBook[2] |
| Storage | Room Temperature, Sealed in Dry, Keep in Dark Place | ChemicalBook[2] |
| Incompatibilities | Strong oxidizing agents, Strong acids | Fisher Scientific[5][7] |
Pre-Disposal Operations: Segregation and Containment
The most critical operational step in managing this compound waste is proper segregation. As a halogenated organic compound, it must not be mixed with non-halogenated organic waste.
The Causality Behind Segregation:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds (HOCs) and restricts their land disposal.[8][9]
-
Disposal Method: Halogenated waste requires high-temperature incineration with specialized off-gas "scrubbing" systems to neutralize the resulting acidic gases (like HBr and HF).[10] This process is fundamentally different and more complex than the fuel blending or simpler incineration used for non-halogenated solvents.
-
Cost: Due to the specialized handling and technology required, the disposal cost for halogenated waste streams can be up to three times higher than for non-halogenated streams.[11] Improper mixing increases the volume of waste that must be treated by the more expensive method.
The following workflow diagram illustrates the critical decision-making process for laboratory waste segregation.
Caption: Waste Segregation Decision Workflow
Step-by-Step Disposal Protocol
This protocol outlines the procedure from waste generation to hand-off for final disposal.
Step 1: Personal Protective Equipment (PPE)
-
Before handling any waste, ensure you are wearing chemical safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile is standard, but consult a glove compatibility chart for prolonged handling).
Step 2: Waste Collection
-
Designate a specific, compatible container for "Halogenated Organic Waste." This is often a high-density polyethylene (HDPE) carboy or a safety-coated glass bottle.[11][12]
-
Never use an open beaker to collect waste. The container must have a secure, vapor-tight lid to prevent the release of fumes.[11]
-
Carefully transfer waste this compound, along with any contaminated solvents (e.g., from reaction workups) or disposable materials (pipettes, wipes), into the designated container using a funnel.
-
Keep the container closed at all times, except when adding waste.[11]
Step 3: Labeling
-
As soon as the first drop of waste is added, the container must be labeled. Use your institution's official "Hazardous Waste" tag.[11]
-
The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name of all constituents (e.g., "this compound," "Dichloromethane," etc.) and their approximate percentages.
-
The associated hazards (e.g., "Irritant," "Toxic").
-
The name of the principal investigator and the laboratory location.
-
Step 4: Temporary Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within your lab.[11]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Step 5: Arranging for Final Disposal
-
Do not pour this compound down the drain or attempt to dispose of it with general refuse.
-
Once the waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.
-
EH&S professionals will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of in accordance with all federal and state regulations.[4][5][6][7]
Spill Management and Emergency Procedures
Accidents can happen. A prepared response is critical to mitigating risk.
For a Small Spill (<100 mL) within a Chemical Fume Hood:
-
Alert Colleagues: Inform others in the immediate area.
-
Contain & Absorb: Use an inert absorbent material like vermiculite, sand, or a commercial spill pad to soak up the liquid.[3]
-
Collect: Carefully sweep or wipe up the absorbed material and place it in a sealed, labeled container for disposal as halogenated waste.[3]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Inform your lab supervisor and EH&S office of the incident.
For a Large Spill (>100 mL) or any Spill Outside a Fume Hood:
-
Evacuate: Immediately evacuate the laboratory, closing the door behind you.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency services and EH&S department.
-
Isolate: Prevent personnel from entering the area until emergency responders have cleared it.
The Science of Disposal: Why Incineration is Essential
The final disposal method for this compound at a licensed facility is high-temperature incineration.[13] This is not simply burning; it is a highly controlled thermal decomposition process.
-
Destruction of HOCs: Incineration at temperatures around 1200 K (927 °C) provides the energy needed to break the strong carbon-bromine and carbon-fluorine bonds, destroying the organic molecule and preventing the formation of highly toxic byproducts like dioxins and furans.[10][13]
-
Neutralization of Byproducts: The combustion process converts the bromine and fluorine atoms into hydrobromic acid (HBr) and hydrofluoric acid (HF).[10] These corrosive and toxic gases are routed through a series of "scrubbers"—chambers that spray a basic solution (e.g., calcium hydroxide)—to neutralize the acids, converting them into stable, disposable salts and water.
This sophisticated, multi-stage process is why segregation is paramount. It ensures that only waste requiring this intensive treatment is subjected to it, promoting safety, compliance, and cost-effectiveness.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-6-fluoroanisole
As researchers and scientists in the fast-paced world of drug development and material science, our work with novel chemical intermediates like 2-Bromo-6-fluoroanisole is foundational to innovation.[1] This halogenated aromatic compound is a key building block, valued for its specific reactivity in synthesizing complex molecules for pharmaceuticals and agrochemicals.[1] However, its utility is matched by the imperative for stringent safety protocols. This guide provides a direct, field-proven framework for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a self-validating system of protocols grounded in the specific chemical nature of the substance.
Hazard Identification: Understanding the "Why" Behind the "What"
A thorough risk assessment is the cornerstone of laboratory safety. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 845829-94-9) is not always readily available, a robust hazard profile can be constructed by examining structurally similar halogenated aromatic compounds. Data from analogs like 2-bromo-6-fluoroaniline and other bromo-fluoro-anisole isomers consistently point to a clear set of risks that must be mitigated.[2][3][4][5]
Primary Hazards:
-
Skin Irritation (Category 2): Direct contact is likely to cause skin irritation.[2][3][5]
-
Serious Eye Irritation (Category 2): Splashes or vapors can cause significant eye irritation.[2][3][5]
-
Respiratory Irritation (Specific Target Organ Toxicity, Single Exposure - STOT SE 3): Inhalation of vapors or mists may irritate the respiratory system.[2][3][4]
-
Potential for Harm if Swallowed or Inhaled: Based on analogous compounds, ingestion and inhalation should be considered harmful.[2]
These hazards dictate a multi-layered PPE strategy designed to prevent all routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).
The Core Protocol: Personal Protective Equipment (PPE)
Effective PPE is more than just equipment; it's a system. Each component is chosen to address a specific hazard identified in our risk assessment. All handling of this compound must be conducted within a certified chemical fume hood to provide the primary engineering control against vapor inhalation.[2]
| PPE Component | Specification & Rationale | Sources |
| Hand Protection | Chemical-Resistant Gloves (Nitrile): Nitrile gloves offer good resistance against a range of chemicals, including solvents and halogenated compounds.[6][7] Causality: The primary risk is skin irritation upon contact.[2][3] Always double-check the manufacturer's breakthrough time data for the specific solvents being used. Inspect gloves for any signs of degradation or puncture before and during use. | [2][6][7] |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[6] A full-face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transferring large quantities or working under pressure. Causality: Protects against serious eye irritation.[2][3][5] | [2][3][6] |
| Body Protection | Flame-Retardant Laboratory Coat: A long-sleeved, knee-length lab coat, fully buttoned, is required to protect skin and personal clothing from incidental contact and minor spills.[8] Ensure the material is appropriate for chemical resistance. Causality: Prevents dermal exposure and contamination of street clothes. | [6][8] |
| Respiratory Protection | Primary: Chemical Fume Hood. All work must be done in a properly functioning fume hood.[2] Secondary: NIOSH-Approved Respirator: If engineering controls fail or in the event of a significant spill where vapor concentrations may exceed exposure limits, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[2][6] Causality: Mitigates the risk of respiratory tract irritation from vapor inhalation.[2][3] | [2][3][6] |
Operational and Disposal Plans
A safe protocol extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal. The following workflow is designed to minimize exposure at every step.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the work area is de-cluttered.[6] Designate a specific area for the procedure. Ensure an eyewash station and safety shower are accessible and unobstructed.[5]
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then safety goggles and face shield, and finally, gloves.
-
Chemical Handling: Conduct all transfers, measurements, and reactions within the fume hood with the sash at the lowest practical height.[6] Use appropriate tools like glass pipettes or syringes to handle the liquid.
-
Decontamination & Cleanup: After the procedure, decontaminate all glassware and equipment with a suitable solvent (e.g., acetone) inside the fume hood. Collect this rinsate as hazardous waste.[6]
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat. Wash hands and any exposed skin thoroughly with soap and water immediately after handling.[2][9]
Disposal Plan
-
Waste Segregation: Halogenated organic waste must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6] Do not mix with non-halogenated waste.[6]
-
Contaminated Materials: Used gloves, paper towels, and other solid materials contaminated with this compound must be disposed of in a designated solid hazardous waste container.
-
Institutional Procedures: Adhere strictly to your institution's specific guidelines for hazardous waste disposal.[9]
Visualizing the Safety Workflow
To ensure clarity and immediate comprehension of the procedural flow, the following diagram outlines the critical steps for safely handling this compound.
Caption: End-to-end workflow for the safe handling and disposal of this compound.
Summary of Key Chemical Data
For quick reference, the following table summarizes essential properties and hazard information for this compound and its analogs.
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | [10] |
| CAS Number | 845829-94-9 | [10] |
| Molecular Formula | C₇H₆BrFO | [10] |
| Molecular Weight | 205.026 g/mol | [10] |
| Boiling Point | 208.6 °C at 760 mmHg | [10][11] |
| Flash Point | 94.4 °C | [10] |
| Density | 1.532 g/cm³ | [10] |
| Storage | Room Temperature, Sealed in Dry, Keep in Dark Place | [10][11] |
| GHS Hazards | Skin Irritation (Cat. 2), Serious Eye Irritation (Cat. 2), May Cause Respiratory Irritation (STOT SE 3) | [2][3][5][12] |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
